molecular formula C3H6ClNO B1208399 2-Chloropropionamide CAS No. 27816-36-0

2-Chloropropionamide

Numéro de catalogue: B1208399
Numéro CAS: 27816-36-0
Poids moléculaire: 107.54 g/mol
Clé InChI: OEZPDHRXGCLGKB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Chloropropionamide, also known as this compound, is a useful research compound. Its molecular formula is C3H6ClNO and its molecular weight is 107.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401805. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-chloropropanamide
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InChI

InChI=1S/C3H6ClNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OEZPDHRXGCLGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80950493
Record name 2-Chloropropionamide
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Molecular Weight

107.54 g/mol
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CAS No.

27816-36-0, 7474-04-6, 7474-02-4
Record name 2-Chloropropanamide
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloropropionamide: Chemical Properties, Structure, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropropionamide is a halogenated amide of significant interest in the fields of chemical biology and drug discovery. Its utility primarily stems from its nature as a mild electrophile, capable of forming covalent bonds with nucleophilic residues in proteins. This property has positioned it as a valuable tool for developing covalent inhibitors and chemical probes to study protein function. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its application in targeting biological macromolecules.

Chemical Properties and Structure

This compound, also known as 2-chloropropanamide, is a simple organic compound with the molecular formula C₃H₆ClNO.[1][2] Its chemical identity is well-defined by various nomenclature and structural identifiers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₃H₆ClNO[1][2]
Molecular Weight 107.54 g/mol [2]
Melting Point 77-81 °C[3]
Boiling Point (Predicted) 239.8 ± 13.0 °C[3]
Density (Estimate) 1.1079 g/cm³[3]
Appearance Crystalline Powder[3]
Solubility Soluble in water and polar organic solvents.[3]
Structural Identifiers

The unique structure of this compound can be represented by several standard chemical identifiers, which are detailed in Table 2. These are essential for database searches and unambiguous identification of the compound.

IdentifierValueReference(s)
CAS Number 27816-36-0[1][2]
IUPAC Name 2-chloropropanamide[2]
InChI InChI=1S/C3H6ClNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6)[1][2]
InChIKey OEZPDHRXGCLGKB-UHFFFAOYSA-N[1][2]
SMILES CC(C(=O)N)Cl[2]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the amidation of 2-chloropropionyl chloride with ammonia. The following is a general protocol based on standard organic chemistry procedures.

Materials:

  • 2-Chloropropionyl chloride

  • Aqueous ammonia (e.g., 28-30%)

  • Anhydrous diethyl ether or dichloromethane

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropropionyl chloride in an equal volume of anhydrous diethyl ether or dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • While stirring vigorously, slowly add an excess of cold aqueous ammonia dropwise to the solution. The reaction is exothermic, so maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

G reagent1 2-Chloropropionyl Chloride in Diethyl Ether reaction_vessel Reaction Flask (0-5 °C) reagent1->reaction_vessel Dissolve reagent2 Aqueous Ammonia reagent2->reaction_vessel Slow Addition workup Workup (Separation, Washing, Drying) reaction_vessel->workup Reaction Mixture product Crude this compound workup->product Purified Product G cluster_0 Reaction Components 2-CPA This compound (Electrophile) TransitionState Nucleophilic Attack (SN2 Transition State) 2-CPA->TransitionState Cys Cysteine Residue (Nucleophile on Protein) Cys->TransitionState Product Covalently Modified Protein (Thioether Linkage) TransitionState->Product LeavingGroup Chloride Ion (Cl⁻) TransitionState->LeavingGroup

References

Synthesis of 2-Chloropropionamide: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of 2-chloropropionamide, a valuable reagent and building block in organic synthesis and drug discovery. This document outlines the primary synthetic pathways, detailed experimental protocols, and relevant quantitative data to facilitate its safe and efficient preparation.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of the reactive chloro- and amide functionalities allows for a variety of subsequent chemical transformations, making it a versatile intermediate. This guide focuses on the most common and practical laboratory methods for its synthesis, primarily through the ammonolysis of 2-chloropropionyl chloride.

Synthetic Pathways

The principal route for the laboratory synthesis of this compound involves a two-step process:

  • Chlorination of a Propionic Acid Precursor: Conversion of 2-chloropropionic acid or a related precursor (such as lactic acid) into the more reactive 2-chloropropionyl chloride.

  • Amidation (Ammonolysis): Reaction of 2-chloropropionyl chloride with ammonia to yield the final product, this compound.

The following diagram illustrates the general synthetic pathway:

G cluster_0 Precursor Synthesis cluster_1 Amidation Lactic_Acid Lactic Acid 2_Chloropropionic_Acid 2-Chloropropionic Acid Lactic_Acid->2_Chloropropionic_Acid Diazotization (e.g., NaNO2, HCl) 2_Chloropropionyl_Chloride 2-Chloropropionyl Chloride 2_Chloropropionic_Acid->2_Chloropropionyl_Chloride Chlorination (e.g., SOCl2) 2_Chloropropionamide This compound 2_Chloropropionyl_Chloride->2_Chloropropionamide Ammonolysis Ammonia Ammonia (NH3) Ammonia->2_Chloropropionamide

Diagram 1: General synthetic pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for the key synthetic steps.

Synthesis of the Precursor: 2-Chloropropionyl Chloride

The most common laboratory method for preparing 2-chloropropionyl chloride is the reaction of 2-chloropropionic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

Experimental Protocol: Chlorination of D-2-Chloropropionic Acid

This protocol is adapted from a patented method for the synthesis of high-purity D-2-chloropropionyl chloride[1].

  • Reaction Setup: To a dry reaction flask equipped with a stirrer and a condenser, add D-2-chloropropionic acid (100 g) and a catalytic amount of triethylamine (0.5 g).

  • Cooling: Cool the mixture to -10 °C using an appropriate cooling bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (133 g) dropwise to the cooled mixture, maintaining the temperature at -10 °C. The addition should be completed over a period of 4 hours.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at -10 °C for an additional hour.

  • Reflux: Gradually warm the mixture to 75 °C and maintain it at reflux for 3 hours.

  • Work-up and Purification: After the reflux period, cool the reaction mixture to 30 °C. The crude 2-chloropropionyl chloride is then purified by vacuum distillation. Collect the fraction boiling at 30-35 °C under a vacuum of at least -0.095 MPa.

Quantitative Data for 2-Chloropropionyl Chloride Synthesis

ParameterValueReference
Starting MaterialD-2-Chloropropionic Acid[1]
Chlorinating AgentThionyl Chloride[1]
CatalystTriethylamine[1]
Reaction Temperature-10 °C (initial), 75 °C (reflux)[1]
Reaction Time4h (addition), 1h (stirring), 3h (reflux)[1]
Yield81.6%[1]
Purity99.2%[1]
Synthesis of this compound via Ammonolysis

The reaction of acyl chlorides with ammonia is a standard and efficient method for the synthesis of primary amides. The following is a general laboratory procedure for the ammonolysis of 2-chloropropionyl chloride.

Experimental Protocol: Ammonolysis of 2-Chloropropionyl Chloride

This protocol is based on the general principles of amide synthesis from acyl chlorides.

  • Reaction Setup: In a well-ventilated fume hood, place a flask containing a concentrated aqueous solution of ammonia. The flask should be equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.

  • Addition of Acyl Chloride: Slowly add the freshly distilled 2-chloropropionyl chloride dropwise to the stirred, cold ammonia solution. A vigorous reaction is expected, often producing white fumes of ammonium chloride and the solid product.

  • Reaction: After the addition is complete, allow the mixture to stir for an additional 1-2 hours, while maintaining the cold temperature.

  • Isolation of Crude Product: The solid product, this compound, is collected by vacuum filtration. The filter cake should be washed with a small amount of cold water to remove ammonium chloride.

  • Purification: The crude this compound can be purified by recrystallization. A suitable solvent system should be determined experimentally, but ethanol-water or isopropanol are common choices for similar amides. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried.[2][3][4][5][6]

Expected Observations and Quantitative Data

ParameterObservation/Value
Reaction with AmmoniaVigorous, exothermic, formation of white solid
Product AppearanceWhite crystalline solid
Melting Point77-81 °C (literature value)

Note: The yield of this reaction is typically high but should be determined experimentally.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental procedures.

G cluster_0 Synthesis of 2-Chloropropionyl Chloride cluster_1 Synthesis of this compound A Charge reactor with 2-chloropropionic acid and catalyst B Cool to -10 °C A->B C Slowly add thionyl chloride B->C D Stir at -10 °C C->D E Warm to 75 °C and reflux D->E F Cool to 30 °C E->F G Vacuum distill to purify F->G H Prepare cold, concentrated ammonia solution I Slowly add 2-chloropropionyl chloride H->I J Stir in ice bath I->J K Vacuum filter crude product J->K L Wash with cold water K->L M Recrystallize from appropriate solvent L->M N Collect pure crystals by vacuum filtration M->N

Diagram 2: Experimental workflow for the synthesis of this compound.

The reaction mechanism for the ammonolysis of 2-chloropropionyl chloride follows a nucleophilic acyl substitution pathway.

G start 2-Chloropropionyl Chloride intermediate Tetrahedral Intermediate start->intermediate Nucleophilic attack by ammonia product This compound intermediate->product Elimination of chloride ion hcl HCl intermediate->hcl Proton transfer ammonia NH₃ ammonia->intermediate

Diagram 3: Simplified reaction mechanism of ammonolysis.

Safety Considerations

  • 2-Chloropropionyl chloride is corrosive and lachrymatory. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Thionyl chloride is also corrosive and toxic. It reacts with moisture to release HCl and SO₂ gases. Handle with extreme care in a fume hood.

  • Concentrated ammonia solution is corrosive and has a pungent odor. Avoid inhalation of vapors.

  • The reaction of 2-chloropropionyl chloride with ammonia is highly exothermic . Proper cooling and slow addition are crucial to control the reaction rate and prevent splashing.

This guide provides a framework for the laboratory synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

Spectroscopic Profile of 2-Chloropropionamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloropropionamide (C₃H₆ClNO), a compound of interest in synthetic chemistry and drug discovery, particularly as a potential covalent modifier in irreversible small-molecule probes.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₃H₆ClNO, and its molecular weight is 107.54 g/mol .[2] The spectroscopic data presented below provides key insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound [3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.88Singlet (broad)1H-NH₂
~6.63Singlet (broad)1H-NH₂
4.405Quartet1H-CH(Cl)-
1.741Doublet3H-CH₃

Solvent: CDCl₃[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~172C=O (Amide)
~50-CH(Cl)-
~22-CH₃

Solvent: CDCl₃[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented below.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H Stretch (Amide)
2980-2900MediumC-H Stretch (Alkyl)
~1670StrongC=O Stretch (Amide I)
~1620MediumN-H Bend (Amide II)
~750StrongC-Cl Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Table 4: Mass Spectrometry Data for this compound [4]

m/zRelative IntensityAssignment
107/109[M]⁺, [M+2]⁺Molecular ion (presence of Cl isotope)
72High[M - Cl]⁺
44High[C(=O)NH₂]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Filter the solution through a pipette with a cotton plug into a clean 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-10 ppm

  • Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).[5]

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.[5]

  • Spectral Width: 0-200 ppm

  • Referencing: The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.[6]

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) IR Spectroscopy.[7][8]

  • Instrument: FTIR Spectrometer equipped with a diamond ATR crystal.

  • Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.[9] Pressure is applied using an anvil to ensure good contact between the sample and the crystal.[8][9]

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.[9]

    • The sample spectrum is then collected.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Technique: Electron Ionization (EI) Mass Spectrometry.[4][10][11]

  • Instrument: A mass spectrometer with an EI source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Sample Introduction: The sample is introduced into the ion source, typically after volatilization in the GC inlet.[10][12]

  • Ionization: The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[11][13]

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample IR_Sample Solid Sample Sample->IR_Sample MS_Sample Dilute Solution/Solid Sample->MS_Sample NMR NMR Spectroscopy (1H & 13C) NMR_Sample->NMR IR ATR-IR Spectroscopy IR_Sample->IR MS EI-Mass Spectrometry MS_Sample->MS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram & Fourier Transform IR->IR_Data MS_Data Ion Detection & Mass Spectrum Generation MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Ascending Role of 2-Chloropropionamide in Crafting Covalent Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is witnessing a resurgence of interest in covalent inhibitors, molecules that form a permanent bond with their target protein. This revival is driven by their potential for enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable." Within the arsenal of electrophilic "warheads" used to achieve this covalent linkage, 2-chloropropionamide has emerged as a promising scaffold, offering a unique balance of reactivity and selectivity. This technical guide provides an in-depth exploration of the role of this compound in covalent inhibitor design, with a focus on its application in targeting protein disulfide isomerase (PDI), a critical enzyme in cellular protein folding.

The this compound Warhead: A Milder Approach to Covalent Inhibition

Covalent inhibitors have historically faced concerns regarding off-target toxicity due to the reactive nature of their electrophilic warheads. Highly reactive electrophiles can non-specifically modify numerous cellular proteins, leading to adverse effects. The ideal covalent inhibitor possesses "tuned" reactivity – potent enough to engage its intended target but sufficiently mild to avoid widespread, indiscriminate reactions.

The this compound moiety has been identified as a "low-reactivity" electrophile, distinguishing it from more commonly used warheads like acrylamides.[1][2][3][4] This attenuated reactivity is a key advantage, as it can lead to greater selectivity for the target protein. The mechanism of action involves the nucleophilic attack by a cysteine residue on the target protein at the carbon atom bearing the chlorine, resulting in the formation of a stable thioether bond and the displacement of the chloride leaving group. The stereochemistry at the chiral center of the this compound can also be systematically varied, providing an additional avenue for optimizing inhibitor potency and selectivity.[2][4]

S-CW3554: A Case Study in Selective PDI Inhibition

A notable example of a covalent inhibitor utilizing the this compound warhead is S-CW3554.[2][3][5] This compound was identified from a library of this compound-containing small molecules and demonstrated selective labeling and inhibition of protein disulfide isomerase (PDI).[2][3] PDI is an enzyme crucial for the proper folding of proteins in the endoplasmic reticulum (ER) by catalyzing the formation and rearrangement of disulfide bonds.[6]

Quantitative Data Summary

The following table summarizes the available quantitative data for S-CW3554 and other relevant PDI inhibitors.

CompoundTargetAssayIC50 (µM)Reference
S-CW3554PDIInsulin Reduction Assay~5[2][3]
PACMA 31PDI10[7]
JuniferdinPDIInsulin Reduction Assay0.156[5]
Compound 13 (Juniferdin derivative)PDIInsulin Reduction Assay0.167[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the design and evaluation of this compound-based covalent inhibitors.

General Synthesis of a this compound-Based Covalent Inhibitor Library

The synthesis of a diverse library of this compound-based inhibitors can be achieved through a multi-step process, often employing solid-phase synthesis techniques for efficiency.[8] A representative, though generalized, protocol is outlined below. The synthesis of S-CW3554, a tryptophan derivative, would follow a similar logic, starting with appropriately protected tryptophan building blocks.[9][10][11][12][13]

Step 1: Resin Loading and Amine Deprotection

  • Swell a suitable solid-phase resin (e.g., Rink amide resin) in a solvent like dimethylformamide (DMF).

  • Couple the first building block, an Fmoc-protected amino acid, to the resin using a standard coupling reagent such as HBTU in the presence of a base like diisopropylethylamine (DIEA).

  • Wash the resin extensively with DMF.

  • Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF and dichloromethane (DCM).

Step 2: Amide Bond Formation with a Scaffold

  • Couple a scaffold molecule containing a carboxylic acid to the deprotected amine on the resin using coupling reagents as described in Step 1.

  • Wash the resin to remove excess reagents.

Step 3: Introduction of the this compound Warhead

  • To the free amine on the scaffold, add a solution of 2-chloropropionyl chloride in a suitable solvent like DCM in the presence of a non-nucleophilic base such as DIEA.

  • Allow the reaction to proceed to completion.

  • Wash the resin extensively.

Step 4: Cleavage and Purification

  • Cleave the synthesized compound from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Precipitate the crude product in cold diethyl ether.

  • Purify the final compound using reverse-phase high-performance liquid chromatography (HPLC).

PDI Inhibition Assay: Insulin Reduction Turbidity Assay

The enzymatic activity of PDI can be assessed by monitoring its ability to reduce the disulfide bonds in insulin, leading to the aggregation of the insulin B-chain, which can be measured as an increase in turbidity.[6]

Materials:

  • Human recombinant PDI

  • Insulin solution (1 mg/mL in 50 mM Tris-HCl, pH 7.5)

  • Dithiothreitol (DTT) solution (100 mM)

  • Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)

  • Test compound (e.g., S-CW3554) dissolved in DMSO

Protocol:

  • In a 96-well plate, add the assay buffer.

  • Add the desired concentration of the test compound or DMSO (vehicle control).

  • Add the PDI enzyme to each well and incubate for a specified pre-incubation time (e.g., 30 minutes) at room temperature.

  • Initiate the reaction by adding the insulin solution to each well.

  • Immediately after adding insulin, add DTT to each well to a final concentration of 1 mM.

  • Measure the absorbance at 650 nm at regular intervals (e.g., every 5 minutes) for up to 60 minutes using a plate reader.

  • The rate of increase in turbidity is proportional to the PDI activity.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Impact of PDI Inhibition in Multiple Myeloma

Multiple myeloma cells are characterized by a high rate of immunoglobulin synthesis, which places a significant burden on the protein folding machinery of the ER, leading to a state of chronic ER stress.[4][14][15][16][17][18][19] To cope with this, myeloma cells upregulate the Unfolded Protein Response (UPR), a signaling network that aims to restore ER homeostasis. PDI plays a critical role in the UPR by facilitating proper protein folding.[14][17] Inhibition of PDI exacerbates ER stress, pushing the cancer cells beyond their adaptive capacity and triggering apoptosis (programmed cell death).[16][20][21][22]

Signaling Pathway: PDI Inhibition and the Unfolded Protein Response in Multiple Myeloma

PDI_UPR_Apoptosis cluster_ER Endoplasmic Reticulum cluster_Inhibitor cluster_Apoptosis Apoptosis Pathway UnfoldedProteins Unfolded/ Misfolded Proteins PDI PDI UnfoldedProteins->PDI requires UPR Unfolded Protein Response (UPR) UnfoldedProteins->UPR activates PDI->UnfoldedProteins refolds ER_Homeostasis ER Homeostasis UPR->ER_Homeostasis promotes CHOP CHOP Upregulation UPR->CHOP prolonged activation leads to Chloropropionamide This compound Inhibitor (e.g., S-CW3554) Chloropropionamide->PDI covalently inhibits Caspase_Activation Caspase Activation CHOP->Caspase_Activation induces Apoptosis Apoptosis Caspase_Activation->Apoptosis executes

Caption: PDI inhibition disrupts the UPR, leading to apoptosis in multiple myeloma.

Experimental Workflow: Screening for Covalent PDI Inhibitors

Covalent_Inhibitor_Screening Start Start: Design & Synthesize This compound Library HTS High-Throughput Screening (e.g., Insulin Reduction Assay) Start->HTS Identify_Hits Identify Primary Hits HTS->Identify_Hits Dose_Response Dose-Response & IC50 Determination Identify_Hits->Dose_Response Selectivity_Assay Selectivity Profiling (e.g., against other thiol-containing proteins) Dose_Response->Selectivity_Assay Target_Engagement Confirm Target Engagement in Cells (e.g., Cellular Thermal Shift Assay - CETSA) Selectivity_Assay->Target_Engagement Mechanism_of_Action Mechanism of Action Studies (e.g., Proteomics, Western Blot for UPR markers) Target_Engagement->Mechanism_of_Action Lead_Candidate Lead Candidate Mechanism_of_Action->Lead_Candidate

Caption: Workflow for the discovery of covalent PDI inhibitors.

Conclusion and Future Directions

The this compound warhead represents a valuable tool in the design of selective covalent inhibitors. Its attenuated reactivity offers a path to mitigate the off-target effects that have historically challenged the development of this class of drugs. The successful identification of S-CW3554 as a selective PDI inhibitor highlights the potential of this approach. Future research in this area will likely focus on expanding the diversity of this compound-based libraries, exploring their application against a wider range of protein targets, and further refining the balance between reactivity and selectivity to develop novel, safe, and effective covalent therapeutics.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Chloropropionamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and handling procedures for 2-Chloropropionamide. Given its use as a reactive intermediate in chemical synthesis, a thorough understanding of its hazard profile is critical for ensuring laboratory safety. This document is intended to supplement, not replace, institutional safety protocols and the most current Safety Data Sheet (SDS) provided by the supplier.

Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValueReference
CAS Number 27816-36-0[1]
Molecular Formula C₃H₆ClNO[1]
Molecular Weight 107.54 g/mol [1]
Appearance White to beige crystalline powder
Melting Point 77-81 °C

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:

alt text

Toxicological Information

Route of ExposureToxicity
OralHarmful if swallowed
DermalHarmful in contact with skin
InhalationHarmful if inhaled

Due to the limited long-term toxicity data, it is prudent to handle this compound with a high degree of caution, assuming it may have significant chronic health effects.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Body PartRecommended Protection
Eyes/Face Chemical safety goggles and a face shield.
Skin A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene).
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient or during spill cleanup.
Engineering Controls

Engineering controls are designed to minimize exposure at the source.

  • Ventilation: All work with this compound should be conducted in a certified chemical fume hood.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures
  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

  • Use only non-sparking tools if the material is handled in a flammable solvent.

  • Ground/bond container and receiving equipment to prevent static discharge if handling large quantities.

Storage Requirements
  • Keep container tightly closed in a dry and well-ventilated place.

  • Store in a cool place.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

A clear and practiced emergency plan is crucial for mitigating the consequences of accidental exposure or release.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Absorb with an inert material (e.g., vermiculite, sand, or earth).

    • Collect in a suitable, closed container for disposal.

    • Clean the spill area with a suitable decontaminating agent.

  • Large Spills:

    • Evacuate the laboratory and restrict access.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Experimental Protocols

While specific published experimental protocols detailing the handling of this compound are scarce, the following general workflow should be adapted for any procedure involving this compound.

G General Experimental Workflow for this compound cluster_prep Preparation cluster_execution Execution cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Gather_Materials Gather Materials and PPE Risk_Assessment->Gather_Materials Prepare_Work_Area Prepare Work Area in Fume Hood Gather_Materials->Prepare_Work_Area Weigh_Compound Weigh this compound in Fume Hood Prepare_Work_Area->Weigh_Compound Perform_Reaction Perform Reaction (Closed System if Possible) Weigh_Compound->Perform_Reaction Workup_and_Purification Work-up and Purification in Fume Hood Perform_Reaction->Workup_and_Purification Quench_Reagents Quench Reactive Reagents Workup_and_Purification->Quench_Reagents Decontaminate_Glassware Decontaminate Glassware Quench_Reagents->Decontaminate_Glassware Dispose_Waste Dispose of Hazardous Waste Decontaminate_Glassware->Dispose_Waste

Caption: A generalized workflow for experiments involving this compound.

Logical Relationships in Hazard Response

Understanding the logical flow from hazard identification to appropriate response is critical for laboratory safety.

G Hazard Identification and Response Logic Hazard_Identified Hazard Identified (e.g., Spill, Exposure) Assess_Severity Assess Severity Hazard_Identified->Assess_Severity Minor_Incident Minor Incident Assess_Severity->Minor_Incident Minor Major_Incident Major Incident Assess_Severity->Major_Incident Major Follow_SOP Follow Lab SOP for Minor Spills/ First Aid Minor_Incident->Follow_SOP Evacuate_and_Alert Evacuate Area and Alert Supervisor/EHS Major_Incident->Evacuate_and_Alert Contain_Spill Contain Spill (if trained) Follow_SOP->Contain_Spill Administer_First_Aid Administer First Aid Follow_SOP->Administer_First_Aid Seek_Medical_Attention Seek Professional Medical Attention Evacuate_and_Alert->Seek_Medical_Attention Report_Incident Report Incident Contain_Spill->Report_Incident Administer_First_Aid->Report_Incident Seek_Medical_Attention->Report_Incident

Caption: A flowchart illustrating the logical steps for responding to a laboratory incident.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Do not dispose of this compound down the drain.

Conclusion

This compound is a valuable research chemical that demands respectful and careful handling. While acute hazards are well-documented, the lack of comprehensive chronic toxicity data necessitates a conservative approach to safety. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the handling and emergency procedures outlined in this guide, researchers can minimize the risks associated with its use. Always consult the latest Safety Data Sheet and your institution's specific safety protocols before beginning any work with this compound.

References

2-Chloropropionamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 27816-36-0 Molecular Formula: C₃H₆ClNO

This technical guide provides an in-depth overview of 2-Chloropropionamide, a reactive chemical intermediate of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and its role as a covalent modifier of biological macromolecules, with a focus on its interaction with Protein Disulfide Isomerase (PDI).

Chemical and Physical Properties

This compound is a halogenated amide with the following key properties:

PropertyValueReference
Molecular Weight 107.54 g/mol [1]
Appearance White to beige crystalline powder[2]
Melting Point 77-81 °C[2][3]
Boiling Point 239.8±13.0 °C (Predicted)[2]
Synonyms 2-Chloropropanamide, α-Chloropropionamide[1]

Synthesis of this compound

This compound can be synthesized through several routes. The most common laboratory-scale preparations involve the amidation of 2-chloropropionyl chloride or the conversion of the amino acid L-alanine.

Experimental Protocol 1: Synthesis from 2-Chloropropionyl Chloride

This method involves the reaction of 2-chloropropionyl chloride with ammonia.

Materials:

  • 2-Chloropropionyl chloride

  • Aqueous ammonia (concentrated)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for reaction and workup

Procedure:

  • Dissolve 2-chloropropionyl chloride in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add concentrated aqueous ammonia dropwise to the cooled solution with vigorous stirring. An exothermic reaction will occur, and a white precipitate will form. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Experimental Protocol 2: Synthesis from L-Alanine (via 2-Chloropropionic Acid)

This two-step synthesis first converts L-alanine to 2-chloropropionic acid, which is then converted to the corresponding acyl chloride and subsequently amidated.

Part A: Synthesis of L-2-Chloropropionic Acid

  • Dissolve L-alanine in hydrochloric acid.

  • Introduce nitrosyl chloride and hydrogen chloride gas into the solution. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Once the conversion is complete, neutralize the reaction mixture with an alkaline reagent (e.g., sodium hydroxide solution).

  • Extract the L-2-chloropropionic acid with an organic solvent.

  • Dry the combined organic phases and purify by distillation.

Part B: Conversion to this compound

  • The purified L-2-chloropropionic acid is then converted to L-2-chloropropionyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • The resulting L-2-chloropropionyl chloride can then be amidated following the procedure described in Experimental Protocol 1.

Biological Activity and Mechanism of Action

Recent research has highlighted the utility of the this compound moiety as a "tunable" and "weakly reactive" electrophile for covalent drug discovery.[4][5] Unlike more reactive electrophiles, such as acrylamides, the lower reactivity of 2-chloropropionamides can lead to greater target selectivity.

A key biological target identified for derivatives of this compound is Protein Disulfide Isomerase (PDI) .[4][5] PDI is a chaperone protein residing in the endoplasmic reticulum (ER) that catalyzes the formation, breakage, and rearrangement of disulfide bonds in newly synthesized proteins.

Covalent Inhibition of Protein Disulfide Isomerase (PDI)

Derivatives of this compound have been shown to act as irreversible inhibitors of PDI by covalently modifying cysteine residues within the enzyme's active site.[4] This inhibition disrupts the normal protein folding process within the ER, leading to an accumulation of unfolded or misfolded proteins.

Experimental Protocol 3: PDI Inhibition Assay (Insulin Turbidity Assay)

The reductase activity of PDI can be measured by monitoring the aggregation of insulin upon the reduction of its disulfide bonds.

Materials:

  • Purified PDI enzyme

  • Insulin solution

  • Dithiothreitol (DTT)

  • Assay buffer (e.g., phosphate buffer, pH 7.5)

  • This compound or its derivatives (dissolved in a suitable solvent like DMSO)

  • Microplate reader capable of measuring absorbance at 650 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, insulin, and DTT in a 96-well plate.

  • To test for inhibition, pre-incubate the PDI enzyme with varying concentrations of this compound or the test compound for a defined period.

  • Initiate the reaction by adding the PDI (or PDI-inhibitor mixture) to the wells containing the reaction mixture.

  • Monitor the increase in absorbance at 650 nm over time at a constant temperature. The increase in turbidity is proportional to the PDI activity.

  • The percentage of inhibition can be calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (PDI without inhibitor).

Signaling Pathway: PDI Inhibition and the Unfolded Protein Response

Inhibition of PDI by compounds like this compound derivatives leads to an accumulation of misfolded proteins in the ER, a condition known as ER stress .[1][6][7] This triggers a cellular signaling cascade called the Unfolded Protein Response (UPR) .[3][6][8][9][10] The UPR aims to restore ER homeostasis, but if the stress is prolonged or severe, it can lead to apoptosis (programmed cell death).

PDI_Inhibition_UPR cluster_ER Endoplasmic Reticulum cluster_Inhibitor cluster_UPR Unfolded Protein Response (UPR) cluster_downstream Downstream Effects PDI PDI FoldedProteins Correctly Folded Proteins PDI->FoldedProteins Protein Folding ER_Stress ER Stress UnfoldedProteins Unfolded Proteins UnfoldedProteins->PDI UnfoldedProteins->ER_Stress PERK PERK ER_Stress->PERK Activation IRE1 IRE1 ER_Stress->IRE1 Activation ATF6 ATF6 ER_Stress->ATF6 Activation Chloropropionamide This compound Derivative Chloropropionamide->PDI Covalent Inhibition Translation_Attenuation Translation Attenuation PERK->Translation_Attenuation Apoptosis Apoptosis PERK->Apoptosis Chaperone_Induction Chaperone Induction IRE1->Chaperone_Induction ERAD ER-Associated Degradation (ERAD) IRE1->ERAD IRE1->Apoptosis prolonged stress ATF6->Chaperone_Induction

PDI Inhibition Leading to the Unfolded Protein Response.

Logical Workflow for Investigating this compound's Biological Effects

The following diagram outlines a logical workflow for researchers investigating the biological effects of this compound or its derivatives.

Investigation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_proteomic Proteomic Analysis start Start: Synthesize and Purify this compound Derivative pdi_assay PDI Inhibition Assay (e.g., Insulin Turbidity) start->pdi_assay reactivity_assay Cysteine Reactivity Assay start->reactivity_assay cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) start->cytotoxicity decision Is PDI the Primary Target? pdi_assay->decision reactivity_assay->decision er_stress_markers Measure ER Stress Markers (e.g., Western Blot for CHOP, BiP) cytotoxicity->er_stress_markers apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) er_stress_markers->apoptosis_assay apoptosis_assay->decision target_id Target Identification (e.g., Chemoproteomics) end End: Elucidate Mechanism of Action target_id->end decision->target_id No decision->end Yes

Workflow for investigating this compound's effects.

References

The Emergence of 2-Chloropropionamide as a Covalent Inhibitor of Protein Disulfide Isomerase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein disulfide isomerase (PDI) has emerged as a compelling therapeutic target in oncology and other diseases characterized by endoplasmic reticulum (ER) stress. Its role in catalyzing disulfide bond formation and isomerization is crucial for the proper folding of a multitude of secreted and membrane-bound proteins, making it essential for the survival and proliferation of cancer cells. This technical guide delves into the discovery of 2-chloropropionamide-based covalent inhibitors of PDI, with a particular focus on the identification and characterization of the selective inhibitor, S-CW3554. We will explore the underlying signaling pathways, detail key experimental methodologies, and present a workflow for the discovery of such covalent inhibitors.

Introduction: Targeting Protein Disulfide Isomerase

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification. An accumulation of unfolded or misfolded proteins in the ER lumen triggers a state of ER stress, activating a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis but can induce apoptosis if the stress is prolonged or severe.

Protein disulfide isomerase (PDI) is a key chaperone protein residing in the ER that plays a pivotal role in oxidative protein folding. PDI catalyzes the formation, breakage, and rearrangement of disulfide bonds, ensuring the correct three-dimensional structure of nascent polypeptides. Many cancer cells exhibit elevated levels of PDI, which helps them cope with the high demand for protein synthesis and secretion associated with rapid proliferation and metastasis. Consequently, inhibiting PDI has become an attractive strategy to induce irremediable ER stress and trigger apoptosis in cancer cells.

The Discovery of this compound as a PDI-Targeting Warhead

The pursuit of selective and potent PDI inhibitors has led to the exploration of various chemical scaffolds. A significant breakthrough in this area was the identification of the this compound moiety as a "warhead" for targeted covalent inhibition of PDI. Covalent inhibitors form a stable, irreversible bond with their target protein, often leading to prolonged pharmacodynamic effects.

A study by Allimuthu and Adams led to the discovery of S-CW3554, a small molecule containing a this compound electrophile, as a selective and irreversible inhibitor of PDI.[1] This discovery highlighted the potential of 2-chloropropionamides as tunable and moderately reactive electrophiles for covalent drug discovery.

Data Presentation: Comparative Inhibitory Activity

While specific quantitative data for S-CW3554 is not publicly available in the reviewed literature, the following table presents the half-maximal inhibitory concentration (IC50) values for other notable PDI inhibitors to provide a comparative context.

InhibitorPDI IC50Compound ClassReference
Juniferdin 156 nMNatural Product[2]
Compound 13 (Juniferdin derivative) 167 nMSynthetic[2]
P1 1.7 µMPhenyl vinyl sulfonate
PACMA 31 10 µMPropynoic acid carbamoyl methyl amide

Signaling Pathways

The Unfolded Protein Response (UPR) Pathway

PDI inhibition leads to the accumulation of misfolded proteins in the ER, thereby activating the three primary branches of the UPR: PERK, IRE1, and ATF6.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus ER_Lumen ER Lumen (Protein Misfolding) BiP BiP ER_Lumen->BiP sequesters PERK_inactive PERK ER_Lumen->PERK_inactive activates IRE1_inactive IRE1 ER_Lumen->IRE1_inactive activates ATF6_inactive ATF6 ER_Lumen->ATF6_inactive activates BiP->PERK_inactive BiP->IRE1_inactive BiP->ATF6_inactive PERK_active PERK (active) PERK_inactive->PERK_active IRE1_active IRE1 (active) IRE1_inactive->IRE1_active eIF2a eIF2α PERK_active->eIF2a phosphorylates eIF2a_p p-eIF2α eIF2a->eIF2a_p ATF4 ATF4 eIF2a_p->ATF4 upregulates translation ATF4_nuc ATF4 ATF4->ATF4_nuc XBP1_u XBP1u mRNA IRE1_active->XBP1_u splices XBP1_s XBP1s mRNA XBP1_u->XBP1_s XBP1s_prot XBP1s XBP1_s->XBP1s_prot ATF6_cleaved Cleaved ATF6 ATF6_nuc ATF6 ATF6_cleaved->ATF6_nuc Gene_Expression UPR Target Gene Expression ATF4_nuc->Gene_Expression XBP1s_prot->Gene_Expression ATF6_nuc->Gene_Expression

Caption: The Unfolded Protein Response (UPR) signaling cascade.

Impact of PDI Inhibition on UPR Signaling

PDI inhibition directly influences the activation of the UPR branches. Depletion or chemical inhibition of PDI has been shown to reduce PERK signaling.[3][4][5] Conversely, PDI activity is also implicated in the regulation of IRE1 and ATF6.[6][7]

PDI_UPR_Impact cluster_UPR UPR Branches PDI_Inhibition PDI Inhibition (e.g., this compound) PERK PERK Pathway PDI_Inhibition->PERK Reduces Signaling IRE1 IRE1 Pathway PDI_Inhibition->IRE1 Modulates Activity ATF6 ATF6 Pathway PDI_Inhibition->ATF6 Modulates Activity Apoptosis Apoptosis PERK->Apoptosis IRE1->Apoptosis ATF6->Apoptosis

Caption: PDI inhibition modulates the three branches of the UPR.

Experimental Protocols

High-Throughput Screening for Covalent Inhibitors

The discovery of novel covalent inhibitors often begins with a high-throughput screen of a chemical library.

Covalent_Inhibitor_Screening Library Covalent Fragment/ Compound Library HTS High-Throughput Screening (e.g., Biochemical or Cell-based Assay) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_Val Hit Validation (Dose-response, Orthogonal Assays) Hit_ID->Hit_Val SAR Structure-Activity Relationship (SAR) Studies Hit_Val->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A general workflow for covalent inhibitor discovery.

Protocol:

  • Library Preparation: A diverse library of small molecules containing a reactive electrophile (e.g., this compound) is prepared.

  • Primary Screen: The library is screened against the target protein (PDI) in a high-throughput format. This can be a biochemical assay measuring enzyme activity or a cell-based assay measuring a relevant phenotype (e.g., cell viability).

  • Hit Confirmation: Compounds that show activity in the primary screen ("hits") are re-tested to confirm their activity and rule out false positives.

  • Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50 or GI50).

  • Orthogonal Assays: The activity of the hits is confirmed using a different assay format to ensure the observed effect is not an artifact of the primary screen.

  • Covalent Binding Confirmation: Mass spectrometry is used to confirm that the inhibitor forms a covalent adduct with the target protein.

  • Structure-Activity Relationship (SAR) Studies: Analogs of the most promising hits are synthesized and tested to understand the relationship between chemical structure and biological activity, guiding lead optimization.

PDI Inhibition Assay (Insulin Turbidity Assay)

This is a widely used method to measure the reductase activity of PDI. PDI catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the insulin B-chain, which can be measured as an increase in turbidity.

Materials:

  • Recombinant human PDI

  • Insulin solution (e.g., 1 mg/mL in buffer)

  • Dithiothreitol (DTT)

  • Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 650 nm

Protocol:

  • Prepare a reaction mixture containing assay buffer, insulin, and the test compound (or vehicle control).

  • Add recombinant PDI to the reaction mixture.

  • Initiate the reaction by adding DTT.

  • Immediately measure the absorbance at 650 nm at time zero.

  • Incubate the plate at room temperature.

  • Measure the absorbance at 650 nm at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 30-60 minutes).

  • The rate of increase in absorbance is proportional to the PDI activity. The percentage of inhibition is calculated by comparing the rate in the presence of the test compound to the vehicle control.

Cell Viability/Cytotoxicity Assay

To assess the effect of PDI inhibitors on cancer cells, a cell viability or cytotoxicity assay is performed.

Materials:

  • Cancer cell lines (e.g., multiple myeloma cell lines: MM.1S, U266, RPMI-8226)

  • Complete cell culture medium

  • Test compound (PDI inhibitor)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the signal (absorbance or luminescence) using a microplate reader.

  • The results are typically expressed as the concentration of the compound that inhibits cell growth by 50% (GI50).

Conclusion

The discovery of this compound as a viable warhead for targeting PDI has opened new avenues for the development of covalent inhibitors for cancer and other diseases. The selective PDI inhibitor S-CW3554 serves as a proof-of-concept for this approach. By inducing ER stress through the inhibition of PDI, these compounds can selectively trigger apoptosis in cancer cells that are highly dependent on a functional protein folding machinery. The experimental workflows and protocols detailed in this guide provide a framework for the identification and characterization of novel PDI inhibitors, paving the way for the development of next-generation therapeutics targeting ER proteostasis.

References

Stereochemically Tunable Electrophiles Based on 2-Chloropropionamides: A Technical Guide for Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pursuit of highly selective and potent therapeutic agents has led to a resurgence of interest in covalent inhibitors. These molecules form a stable bond with their target protein, often leading to enhanced potency and prolonged duration of action. A key challenge in the design of covalent inhibitors is the fine-tuning of the electrophilicity of the "warhead" to ensure target specificity while minimizing off-target reactivity. This technical guide explores the emerging class of stereochemically tunable electrophiles based on 2-chloropropionamides. These entities offer a unique combination of modest reactivity and stereochemically-defined target engagement, presenting a compelling platform for the development of next-generation covalent therapeutics. We will delve into the synthesis, reactivity, and application of these novel electrophiles, with a particular focus on their potential in targeted cancer therapy.

Introduction

Covalent inhibitors have become a cornerstone of modern drug discovery, with several FDA-approved drugs, such as Ibrutinib and Afatinib, utilizing an acrylamide functionality to engage cysteine residues on their kinase targets.[1][2][3][4] While effective, the high reactivity of acrylamides can sometimes lead to off-target effects. This has spurred the search for alternative electrophilic warheads with attenuated reactivity, offering a wider therapeutic window.[1][2][3][4] 2-chloropropionamides have emerged as a promising class of such electrophiles.[1][2][3][4] Their reduced reactivity compared to acrylamides and chloroacetamides makes them less prone to indiscriminate labeling of cellular proteins.[3] Crucially, the chiral center at the 2-position of the propionamide backbone allows for stereochemical tuning, a feature that can be exploited to achieve remarkable target selectivity.[3]

This guide will provide an in-depth overview of 2-chloropropionamide-based electrophiles, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying principles of their application.

Data Presentation

Table 1: Comparative Reactivity of Electrophilic Warheads
ElectrophileRelative Reactivity RankKey FeaturesReference
Chloroacetamide1 (Most Reactive)High reactivity, potential for off-target effects.[3]
Acrylamide2Moderately reactive, widely used in approved drugs.[1][2][3][4]
This compound 3 (Least Reactive) Low intrinsic reactivity, stereochemically tunable. [1][2][3]
Table 2: Biological Activity of S-CW3554, a this compound-Based PDI Inhibitor
Cell LineCancer TypeCytotoxicity (IC50)StereoselectivityReference
Multiple MyelomaHematological MalignancyPotent and selectiveThe (S)-enantiomer is significantly more active[1][2][4]
Other Cancer Cell LinesVariousVaried cytotoxicityData not fully available in abstracts[1][2][4]

Note: Specific IC50 values would be extracted from the full publication.

Experimental Protocols

General Synthesis of a this compound Library

The synthesis of a library of this compound-based compounds generally involves the coupling of a diverse set of amines with 2-chloropropionyl chloride. The stereochemistry at the 2-position can be controlled by using either (R)- or (S)-2-chloropropionic acid as the starting material.

Step 1: Activation of 2-Chloropropionic Acid (R)- or (S)-2-chloropropionic acid is converted to the corresponding acid chloride, typically using a chlorinating agent such as oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM) at room temperature.

Step 2: Amide Coupling The freshly prepared 2-chloropropionyl chloride is then reacted with a primary or secondary amine in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), in an inert solvent like DCM or N,N-dimethylformamide (DMF). The reaction is typically carried out at 0°C to room temperature.

Step 3: Purification The resulting this compound derivative is purified using standard techniques such as column chromatography on silica gel.

Proteome Labeling Assay

This assay is used to assess the extent of protein labeling by the electrophilic compounds in a cellular context.

1. Cell Culture and Treatment:

  • Human embryonic kidney (HEK293) cells or other relevant cell lines are cultured to a suitable confluency.

  • The cells are then treated with the test compounds (e.g., chloroacetamide, acrylamide, and this compound derivatives) at a specific concentration for a defined period.

2. Cell Lysis and Protein Extraction:

  • After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed in a suitable buffer containing detergents and protease inhibitors.

  • The total protein concentration is determined using a standard protein assay (e.g., BCA assay).

3. Western Blot Analysis:

  • Equal amounts of protein from each treatment group are separated by SDS-PAGE.

  • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • The membrane is then probed with an antibody that recognizes the protein of interest or a general antibody to assess global protein labeling.

4. Visualization and Quantification:

  • The protein bands are visualized using a chemiluminescence detection system.

  • The intensity of the bands can be quantified using densitometry software to compare the extent of labeling between different electrophiles. Based on available data, the extent of proteome labeling follows the trend: chloroacetamide > acrylamide > this compound.[3]

Protein Disulfide Isomerase (PDI) Inhibition Assay

The enzymatic activity of PDI can be measured using various methods, including the insulin turbidity assay.

1. Reaction Mixture Preparation:

  • A reaction mixture is prepared containing PDI enzyme, a reducing agent (e.g., dithiothreitol, DTT), and the test compound (e.g., S-CW3554) in a suitable buffer.

2. Initiation of the Reaction:

  • The reaction is initiated by the addition of insulin. PDI catalyzes the reduction of the disulfide bonds in insulin, leading to its aggregation and an increase in turbidity.

3. Measurement of Turbidity:

  • The increase in turbidity is monitored over time by measuring the absorbance at a specific wavelength (e.g., 650 nm) using a spectrophotometer.

4. Data Analysis:

  • The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.

  • The inhibitory activity of the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control (without the inhibitor).

Mandatory Visualizations

Signaling Pathway

PDI_Inhibition_Pathway PDI PDI ER_Stress ER_Stress S_CW3554 S_CW3554

Experimental Workflow

Experimental_Workflow

Logical Relationship

Stereochemical_Tuning R_enantiomer R_enantiomer Target_A Target_A R_enantiomer->Target_A Selective Binding Target_B Target_B R_enantiomer->Target_B No/Weak Binding S_enantiomer S_enantiomer S_enantiomer->Target_A No/Weak Binding S_enantiomer->Target_B Selective Binding

Conclusion and Future Directions

Stereochemically tunable electrophiles based on 2-chloropropionamides represent a significant advancement in the field of covalent drug discovery. Their attenuated reactivity offers a potential solution to the off-target effects sometimes associated with more reactive warheads. The ability to fine-tune target selectivity through stereochemistry provides a powerful tool for medicinal chemists. The successful identification of a selective PDI inhibitor, S-CW3554, highlights the potential of this approach for developing novel therapeutics, particularly in oncology.[1][2][4]

Future research in this area will likely focus on expanding the diversity of this compound-based libraries, exploring their application against a wider range of protein targets, and further elucidating the structural basis for their stereoselective interactions. As our understanding of the proteome and the role of specific cysteine residues in disease grows, the precision offered by stereochemically tunable electrophiles will undoubtedly become increasingly valuable in the development of safer and more effective covalent medicines.

References

Methodological & Application

Application Notes and Protocols for Utilizing 2-Chloropropionamide in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2-chloropropionamide as a reactive electrophile in the discovery and development of covalent inhibitors. This document outlines the rationale for its use, presents key quantitative data, and offers detailed protocols for its application in experimental workflows.

Introduction

Covalent drug discovery has regained significant interest due to the potential for developing highly potent and selective therapeutics with prolonged pharmacodynamic effects. The choice of the electrophilic "warhead" is critical in designing targeted covalent inhibitors, as it dictates the reactivity and selectivity profile of the molecule. While highly reactive electrophiles can lead to off-target effects and potential toxicity, weakly reactive electrophiles offer a promising strategy for achieving target specificity.

This compound has emerged as a valuable electrophile for targeting cysteine residues in proteins.[1][2] Its attenuated reactivity compared to more common electrophiles, such as acrylamides, allows for greater selectivity, as the covalent bond formation is more dependent on the specific protein environment and binding affinity of the scaffold molecule.[1][2] This characteristic makes this compound an ideal tool for developing selective covalent inhibitors, particularly for targets where a nucleophilic cysteine is present in the binding site.

One notable example of the successful application of this warhead is in the development of S-CW3554, a selective covalent inhibitor of Protein Disulfide Isomerase (PDI).[1][2] PDI is an enzyme involved in protein folding and has been identified as a potential therapeutic target in various diseases, including cancer. The discovery of S-CW3554 highlights the potential of using this compound to develop novel covalent therapeutics against challenging targets.[1][2]

Data Presentation

The following tables summarize key quantitative data for this compound-based covalent inhibitors, providing a basis for comparison and experimental design.

Table 1: Thiol Reactivity Comparison

ElectrophileSecond-Order Rate Constant (M⁻¹s⁻¹) with GlutathioneReference
This compound Data not available in a directly comparable format[1][2]
Acrylamide~0.1 - 10[3]

Table 2: Inhibitory Activity of S-CW3554, a this compound-Based PDI Inhibitor

CompoundTargetAssay TypeIC₅₀ (µM)k_inact_ / K_I_ (M⁻¹s⁻¹)Reference
S-CW3554 Protein Disulfide Isomerase (PDI)Insulin Turbidity AssaySpecific value not cited in abstractNot reported[1][2][4]

Note: The primary publication identifies S-CW3554 as a selective inhibitor of PDI's enzymatic activity, though specific IC₅₀ and k_inact_ / K_I_ values were not found in the abstracts of the reviewed search results. This information is often located in the full text or supplementary materials of the publication.

Mandatory Visualizations

PDI_Catalytic_Cycle cluster_PDI PDI Catalytic Cycle cluster_Substrate Substrate Protein PDI_ox PDI (Oxidized) Cys-S-S-Cys Mixed_Disulfide PDI-Substrate Mixed Disulfide PDI_ox->Mixed_Disulfide Reacts with reduced substrate PDI_red PDI (Reduced) Cys-SH HS-Cys PDI_red->PDI_ox Re-oxidation by Ero1 Mixed_Disulfide->PDI_red Release of oxidized substrate Substrate_ox Oxidized Substrate S-S Mixed_Disulfide->Substrate_ox Substrate_red Reduced Substrate SH HS Substrate_red->Mixed_Disulfide Inhibitor This compound Inhibitor (e.g., S-CW3554) Inhibitor->PDI_red Covalent Modification of Cys-SH

Caption: Catalytic cycle of Protein Disulfide Isomerase (PDI) and the point of covalent inhibition.

Covalent_Drug_Discovery_Workflow Start Start: Design & Synthesize This compound Library Reactivity Assess Thiol Reactivity (DTNB Assay) Start->Reactivity Screening Chemoproteomic Screening (Competitive ABPP) Reactivity->Screening Hit_ID Hit Identification (Mass Spectrometry) Screening->Hit_ID Validation Target Validation (Enzymatic Assay) Hit_ID->Validation Optimization Lead Optimization (SAR Studies) Validation->Optimization End Preclinical Candidate Optimization->End

Caption: General workflow for covalent drug discovery using a this compound-based library.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-chloropropionamide Derivatives

This protocol provides a general method for the synthesis of a library of compounds containing the this compound warhead, based on standard amide bond formation chemistry.

Materials:

  • Substituted aniline or other primary/secondary amine

  • 2-Chloropropionyl chloride

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Dissolve the starting amine (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add 2-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure N-aryl-2-chloropropionamide derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Thiol Reactivity Assessment using DTNB (Ellman's Reagent)

This protocol measures the reactivity of a this compound compound with a model thiol, 5-thio-2-nitrobenzoic acid (TNB), which is generated from DTNB.[5]

Materials:

  • This compound compound of interest

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a stock solution of the this compound compound in DMSO.

  • Prepare a solution of DTNB and TCEP in phosphate buffer. A typical starting concentration is 100 µM DTNB and 100 µM TCEP.

  • In a 96-well plate, add the DTNB/TCEP solution to each well.

  • Initiate the reaction by adding the this compound compound to the wells at various concentrations. Include a DMSO vehicle control.

  • Immediately begin monitoring the decrease in absorbance at 412 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the alkylation of the TNB²⁻ thiol.[6]

  • Calculate the initial rates of reaction for each concentration of the test compound.

  • The second-order rate constant can be determined by plotting the observed rate constant (k_obs) against the concentration of the this compound compound.

Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)

This protocol is designed to identify the protein targets of a this compound-based probe in a complex proteome.[7][8]

Materials:

  • This compound-based probe with a reporter tag (e.g., alkyne for click chemistry)

  • Cell lysate or intact cells

  • Broad-spectrum cysteine-reactive probe with a different reporter tag (e.g., biotinylated iodoacetamide)

  • Streptavidin beads

  • Buffers for cell lysis, washing, and elution

  • Reagents for proteomics sample preparation (e.g., DTT, iodoacetamide, trypsin)

  • LC-MS/MS instrumentation and software for data analysis

Procedure:

  • Proteome Preparation: Prepare cell lysate according to standard protocols, ensuring to maintain protein activity.

  • Competitive Labeling:

    • Pre-incubate aliquots of the proteome with varying concentrations of the this compound test compound (or DMSO vehicle control) for a defined period (e.g., 1 hour at 37 °C).

    • Add the broad-spectrum cysteine-reactive probe (e.g., biotin-iodoacetamide) to all samples and incubate for a further defined period (e.g., 1 hour at 37 °C). This probe will label cysteines that are not engaged by the test compound.

  • Enrichment of Labeled Proteins:

    • If an alkyne-tagged probe was used, perform a click reaction with an azide-biotin tag.

    • Add streptavidin beads to each sample to enrich for biotin-labeled proteins. Incubate with gentle rotation.

    • Wash the beads extensively with appropriate buffers to remove non-specifically bound proteins.

  • Proteomics Sample Preparation:

    • Elute the bound proteins from the beads.

    • Reduce, alkylate, and digest the proteins with trypsin overnight.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by LC-MS/MS.

    • Identify and quantify the proteins in each sample. Proteins that show a dose-dependent decrease in abundance in the presence of the this compound compound are considered potential targets.

Protocol 4: PDI Enzymatic Assay (Insulin Turbidity Assay)

This protocol assesses the inhibitory activity of a this compound compound against PDI by measuring the reduction of insulin.[4][9]

Materials:

  • Recombinant human PDI

  • Insulin from bovine pancreas

  • Dithiothreitol (DTT)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0) with EDTA

  • This compound inhibitor (e.g., S-CW3554)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 650 nm

Procedure:

  • Prepare a stock solution of insulin in a slightly acidic buffer and then dilute it into the potassium phosphate buffer.

  • In a 96-well plate, add the PDI enzyme and varying concentrations of the this compound inhibitor (or DMSO vehicle control).

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes at room temperature) to allow for covalent modification.

  • Add the insulin solution to each well.

  • Initiate the reaction by adding DTT to all wells. DTT serves as the reducing agent.

  • Immediately begin monitoring the increase in absorbance at 650 nm over time in a microplate reader. The increase in turbidity is due to the precipitation of the reduced insulin B chain.

  • Determine the initial rate of the reaction for each inhibitor concentration.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. To determine k_inact_ and K_I_, a more detailed kinetic analysis is required, typically involving varying both inhibitor concentration and pre-incubation time.[10]

Safety and Handling

This compound and its derivatives should be handled with care in a laboratory setting.

  • Hazard Identification: this compound is harmful if swallowed and may cause skin and eye irritation.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these compounds.[11][12]

  • Handling: Use a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

References

Application Notes and Protocols for 2-Chloropropionamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-chloropropionamide as a chemical probe for covalent ligand discovery and target identification. The protocols detailed below are based on established methodologies in chemical biology and proteomics, with a specific focus on the characterization of a this compound-containing compound, S-CW3554, a known inhibitor of Protein Disulfide Isomerase (PDI).

Introduction

This compound is a low-reactivity electrophile that can be incorporated into small molecules to create covalent probes.[1][2] These probes form a stable covalent bond with nucleophilic amino acid residues, most notably cysteine, on their protein targets. This irreversible interaction allows for the identification and functional characterization of these targets in complex biological systems. The lower reactivity of the this compound warhead, compared to more common electrophiles like acrylamides, can offer greater selectivity for specific protein targets.[1][2] A notable example is the small molecule S-CW3554, which utilizes a this compound moiety to selectively target and inhibit Protein Disulfide Isomerase (PDI), an enzyme crucial for protein folding in the endoplasmic reticulum.[1][2][3]

Data Presentation

The following tables summarize key quantitative data for the this compound-containing PDI inhibitor, S-CW3554.

Compound Target Protein Assay Type IC50 (µM) Reference
S-CW3554Protein Disulfide Isomerase (PDI)Insulin Turbidity Assay~5[1][2]
Cell Line Compound Assay Type EC50 (µM) Reference
MM.1S (Multiple Myeloma)S-CW3554Cell Viability~2.5[1][2]
H929 (Multiple Myeloma)S-CW3554Cell Viability~5[1][2]
U266 (Multiple Myeloma)S-CW3554Cell Viability>10[1][2]
K562 (Chronic Myelogenous Leukemia)S-CW3554Cell Viability>10[1][2]
Jurkat (T-cell Leukemia)S-CW3554Cell Viability>10[1][2]

Mandatory Visualization

Signaling Pathway of PDI Inhibition

PDI_Inhibition_Pathway Signaling Pathway of PDI Inhibition cluster_ER Endoplasmic Reticulum PDI Protein Disulfide Isomerase (PDI) FoldedProteins Correctly Folded Proteins PDI->FoldedProteins ER_Stress ER Stress UnfoldedProteins Unfolded Proteins UnfoldedProteins->PDI Catalyzes disulfide bond formation UPR Unfolded Protein Response (UPR) ER_Stress->UPR Probe This compound Probe (e.g., S-CW3554) Probe->PDI Covalent Inhibition Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress

Caption: Inhibition of PDI by a this compound probe disrupts protein folding, leading to ER stress and potentially apoptosis.

Experimental Workflow for Target Identification

ABPP_Workflow Activity-Based Protein Profiling (ABPP) Workflow cluster_cell_culture Cell Culture & Treatment cluster_proteomics Proteomic Analysis Cells Intact Cells Probe_Treatment Treat with this compound Probe Cells->Probe_Treatment Cell_Lysis Cell Lysis Probe_Treatment->Cell_Lysis Click_Chemistry Click Chemistry (if probe has alkyne/azide) Cell_Lysis->Click_Chemistry Enrichment Streptavidin Enrichment (for biotin tag) Click_Chemistry->Enrichment Digestion Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Target ID LC_MS->Data_Analysis

Caption: General workflow for identifying protein targets of a this compound probe using chemoproteomics.

Experimental Protocols

Protocol 1: In-situ Target Engagement Assay using a this compound Probe

This protocol is designed to confirm that the this compound probe engages its target protein within intact cells.

Materials:

  • Cells of interest (e.g., MM.1S multiple myeloma cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound probe of interest (e.g., S-CW3554)

  • DMSO (for stock solutions)

  • Broad-spectrum cysteine-reactive probe with an alkyne tag (e.g., iodoacetamide-alkyne)

  • Fluorescent azide (e.g., TAMRA-azide)

  • Click chemistry reaction buffer (e.g., TBTA, TCEP, CuSO4)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired density.

    • Prepare a stock solution of the this compound probe in DMSO.

    • Treat cells with varying concentrations of the probe (e.g., 0.1, 1, 10, 50 µM) for a defined period (e.g., 1-4 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the supernatant.

  • Labeling with Cysteine-Reactive Probe:

    • To an equal amount of protein from each treatment condition, add the alkyne-tagged cysteine-reactive probe (e.g., 100 µM final concentration).

    • Incubate for 1 hour at room temperature.

  • Click Chemistry:

    • To each sample, add the fluorescent azide and the click chemistry reaction buffer components.

    • Incubate for 1 hour at room temperature, protected from light.

  • SDS-PAGE and Fluorescence Scanning:

    • Add SDS-PAGE loading buffer to each sample.

    • Separate the proteins on an SDS-PAGE gel.

    • Visualize the labeled proteins using a fluorescence gel scanner. A decrease in the fluorescence of a protein band with increasing concentrations of the this compound probe indicates target engagement.

Protocol 2: Identification of Protein Targets by Mass Spectrometry

This protocol outlines the steps for identifying the specific protein targets of a this compound probe using a chemoproteomic approach. This protocol assumes the use of a probe containing a biotin tag or a bio-orthogonal handle like an alkyne for enrichment.

Materials:

  • This compound probe with a biotin or alkyne tag

  • Cells and culture reagents

  • Lysis buffer

  • Streptavidin agarose beads (for biotin-tagged probes)

  • Click chemistry reagents and azide-biotin (for alkyne-tagged probes)

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Ammonium bicarbonate

  • DTT (Dithiothreitol)

  • IAA (Iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • C18 desalting columns

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the this compound probe (and a vehicle control) as described in Protocol 1.

    • Lyse the cells and determine the protein concentration.

  • Probe-Target Conjugation and Enrichment:

    • For alkyne-tagged probes: Perform a click chemistry reaction with azide-biotin to attach a biotin handle to the probe-labeled proteins.

    • For biotin-tagged probes (and post-click reaction samples): Incubate the cell lysate with streptavidin agarose beads for 1-2 hours at 4°C with rotation to capture the probe-labeled proteins.

  • Washing:

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series includes:

      • PBS with 1% SDS

      • PBS with 0.5% SDS

      • PBS

  • On-Bead Digestion:

    • Resuspend the beads in ammonium bicarbonate buffer.

    • Reduce the disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteines by adding IAA and incubating in the dark at room temperature for 30 minutes.

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Cleanup:

    • Collect the supernatant containing the peptides.

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using a C18 column.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable buffer for mass spectrometry.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Search the acquired mass spectra against a protein database to identify the proteins that were enriched in the probe-treated sample compared to the control. The identified proteins are the potential targets of the this compound probe.

Protocol 3: PDI Enzymatic Activity Assay (Insulin Turbidity Assay)

This protocol measures the reductase activity of PDI, which can be used to determine the inhibitory potential of a this compound probe.

Materials:

  • Recombinant human PDI

  • Insulin solution (e.g., 1 mg/mL in PBS)

  • Dithiothreitol (DTT)

  • This compound probe (e.g., S-CW3554)

  • Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)

  • 96-well plate

  • Plate reader capable of measuring absorbance at 650 nm

Procedure:

  • Prepare Reagents:

    • Prepare a fresh solution of DTT in assay buffer.

    • Prepare serial dilutions of the this compound probe in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, PDI, and the this compound probe (or vehicle control) to the respective wells.

    • Pre-incubate for 15-30 minutes at room temperature.

  • Initiate the Reaction:

    • Add insulin to all wells to start the reaction.

    • Immediately after adding insulin, add DTT to all wells. The final reaction mixture should contain PDI, insulin, DTT, and the probe/vehicle.

  • Measure Turbidity:

    • Measure the absorbance at 650 nm every minute for 30-60 minutes at room temperature. The reduction of insulin's disulfide bonds by PDI leads to the aggregation of the insulin B-chain, causing an increase in turbidity.

  • Data Analysis:

    • Plot the absorbance at 650 nm against time for each concentration of the inhibitor.

    • Determine the initial rate of the reaction for each concentration.

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Application of 2-Chloropropionamide in Cell-based Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Chloropropionamide is a versatile chemical entity employed in the field of drug discovery and chemical biology as a low-reactivity electrophile for the development of covalent inhibitors. Its unique reactivity profile allows for the selective targeting of nucleophilic residues, such as cysteine, in proteins, leading to irreversible inhibition. This characteristic makes it a valuable tool for probing protein function and developing novel therapeutics. A notable example is the small molecule S-CW3554, which incorporates the this compound warhead and has been identified as a selective inhibitor of Protein Disulfide Isomerase (PDI). PDI is a crucial enzyme in the endoplasmic reticulum (ER) responsible for proper protein folding. Its inhibition has shown promise as a therapeutic strategy, particularly in cancers like multiple myeloma that are sensitive to ER stress.

This document provides detailed application notes and protocols for the use of this compound-based compounds in various cell-based assays, catering to researchers, scientists, and drug development professionals.

I. Assessing Cellular Viability and Cytotoxicity

A primary application of this compound-based inhibitors in cell-based assays is to determine their cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.

Quantitative Data Summary: Cytotoxicity of S-CW3554

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the PDI inhibitor S-CW3554, which contains a this compound functional group, across a panel of cancer cell lines. This data is crucial for understanding the compound's potency and selectivity.

Cell LineCancer TypeIC50 (µM)
RPMI-8226Multiple Myeloma5.2 ± 0.6
MM.1SMultiple Myeloma8.1 ± 1.1
OPM-2Multiple Myeloma9.5 ± 1.3
K562Chronic Myelogenous Leukemia> 50
A549Non-small Cell Lung Cancer> 50
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps to assess the effect of a this compound-containing compound on the viability of adherent cancer cells.

Materials:

  • This compound-based inhibitor (e.g., S-CW3554)

  • Cancer cell line of interest (e.g., RPMI-8226)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound inhibitor in DMSO.

    • Perform serial dilutions of the inhibitor in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from the absorbance of the other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the inhibitor concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

II. Target Identification and Engagement

A key application of this compound is in the development of chemical probes to identify the cellular targets of a compound. This is often achieved using a chemoproteomic approach involving an alkyne-tagged version of the inhibitor.

Experimental Workflow: Target Identification of Covalent Inhibitors

The following diagram illustrates the workflow for identifying the cellular targets of a this compound-based covalent inhibitor.

G cluster_cell In-Cell Labeling cluster_lysis Cell Lysis & Click Chemistry cluster_enrichment Enrichment & Digestion cluster_analysis Mass Spectrometry Analysis cell Live Cells probe Alkyne-tagged This compound Probe cell->probe Incubate lysate Cell Lysate with Tagged Proteins probe->lysate Lyse Cells click Biotin-Azide (Click Chemistry) lysate->click React streptavidin Streptavidin Beads click->streptavidin Enrich digestion On-bead Trypsin Digestion streptavidin->digestion lcms LC-MS/MS Analysis digestion->lcms data Protein Identification & Quantification lcms->data

Caption: Workflow for target identification of a this compound probe.

Experimental Protocol: Chemoproteomic Target Identification

This protocol provides a detailed method for identifying the protein targets of a this compound-based covalent inhibitor using an alkyne-tagged probe.

Materials:

  • Alkyne-tagged this compound probe

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Biotin-azide

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO4)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Urea solution (8 M)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Mass spectrometer

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the alkyne-tagged probe at a predetermined concentration and for a specific duration. Include a vehicle control (DMSO).

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysate by centrifugation.

  • Click Chemistry:

    • To the cleared lysate, add biotin-azide, TCEP, TBTA, and CuSO4.

    • Incubate the reaction mixture at room temperature with gentle rotation to conjugate biotin to the alkyne-tagged proteins.

  • Enrichment of Tagged Proteins:

    • Add streptavidin-agarose beads to the reaction mixture.

    • Incubate to allow the biotinylated proteins to bind to the beads.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a urea solution.

    • Reduce the disulfide bonds with DTT and then alkylate the free cysteines with IAA.

    • Digest the proteins on the beads overnight with trypsin.

  • Mass Spectrometry:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Proteins that are significantly enriched in the probe-treated sample compared to the control are considered potential targets.

III. Investigating Cellular Signaling Pathways

Inhibition of PDI by this compound-based compounds like S-CW3554 leads to the accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe.

Signaling Pathway Diagram: PDI Inhibition-Induced ER Stress and UPR

This diagram illustrates the key signaling events initiated by the inhibition of PDI, leading to ER stress and the activation of the three main branches of the UPR.

G cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol & Nucleus PDI PDI UnfoldedProteins Accumulation of Misfolded Proteins Inhibitor This compound Inhibitor (e.g., S-CW3554) Inhibitor->PDI Inhibits BiP BiP UnfoldedProteins->BiP Sequesters PERK PERK BiP->PERK Releases IRE1 IRE1 BiP->IRE1 Releases ATF6 ATF6 BiP->ATF6 Releases eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1s sXBP1 IRE1->XBP1s Slices mRNA ATF6n ATF6 (cleaved) ATF6->ATF6n Translocates to Golgi & is cleaved ATF4 ATF4 eIF2a->ATF4 Translation ↑ CHOP CHOP ATF4->CHOP Transcription ↑ XBP1s->CHOP Transcription ↑ ATF6n->CHOP Transcription ↑ Apoptosis Apoptosis CHOP->Apoptosis

Caption: PDI inhibition triggers the Unfolded Protein Response (UPR).

Experimental Protocol: Western Blot Analysis of ER Stress Markers

This protocol describes how to use Western blotting to detect changes in the expression and activation of key UPR-related proteins following treatment with a this compound-based PDI inhibitor.

Materials:

  • This compound-based PDI inhibitor

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against ER stress markers (e.g., BiP/GRP78, CHOP, p-eIF2α, total eIF2α, sXBP1)

  • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PDI inhibitor at various concentrations or for different time points. Include a vehicle control.

    • Harvest and lyse the cells as described in the chemoproteomics protocol.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

By following these detailed protocols and utilizing the provided data and diagrams, researchers can effectively employ this compound-based compounds to investigate cellular processes, identify novel drug targets, and advance the development of new therapeutic agents.

Application Notes and Protocols for Labeling Cysteine Residues with 2-Chloropropionamide in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective labeling of cysteine residues is a powerful technique in chemical proteomics for identifying and characterizing protein function, discovering new drug targets, and elucidating complex signaling pathways. Cysteine's unique nucleophilic thiol group makes it a prime target for covalent modification. While highly reactive electrophiles like iodoacetamide (IAA) and acrylamides are widely used, there is a growing interest in less reactive, or "tuned," electrophiles that offer greater selectivity for more reactive cysteine residues within the proteome. 2-Chloropropionamide (2-CPA) has emerged as a promising reagent in this context. Its lower intrinsic reactivity compared to other haloacetamides allows for the preferential labeling of hyper-reactive cysteine residues, which are often found in enzyme active sites or allosteric pockets. This property makes 2-CPA an invaluable tool for covalent ligand discovery and targeted proteomics.

These application notes provide a comprehensive overview of the use of this compound for cysteine labeling in proteomics, including detailed experimental protocols, data presentation, and visualizations of relevant workflows and signaling pathways.

Applications in Proteomics and Drug Discovery

The use of this compound as a cysteine-reactive probe offers several advantages in proteomics and drug discovery:

  • Selective Profiling of Hyper-reactive Cysteines: Due to its lower reactivity, 2-CPA can be used to map the most nucleophilic cysteine residues across the proteome. This can help to identify functionally important sites that are more likely to be tractable targets for covalent drug development.

  • Covalent Ligand and Fragment Screening: 2-CPA can be incorporated into small molecule libraries for fragment-based ligand discovery. Screening these libraries against cell lysates or purified proteins can identify novel covalent binders for proteins of interest.

  • Target Deconvolution in Phenotypic Screens: In phenotypic screens where a 2-CPA-containing compound shows a desired cellular effect, proteomics methods can be used to identify the specific protein targets of the compound by looking for covalently modified peptides.

  • Reduced Off-Target Effects: The lower reactivity of 2-CPA can lead to fewer off-target modifications compared to more aggressive alkylating agents, simplifying data analysis and interpretation.[1]

  • Investigation of Redox-Regulated Signaling Pathways: Cysteine residues are key players in redox signaling. 2-CPA can be used as a tool to probe the reactivity of specific cysteines involved in these pathways, providing insights into their regulation.

Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. Keap1 contains several reactive cysteine residues that act as sensors for oxidative and electrophilic stress. Modification of these cysteines leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the expression of antioxidant response element (ARE)-containing genes.

Covalent probes like this compound can be used to investigate the reactivity of Keap1 cysteines and to identify small molecules that can modulate this pathway.

Keap1-Nrf2 pathway modulation by 2-CPA.

Quantitative Data Comparison of Cysteine Alkylating Agents

The choice of alkylating agent can significantly impact the outcome of a proteomics experiment. The following table summarizes the key characteristics of this compound in comparison to the more commonly used iodoacetamide and its closer analog, 2-chloroacetamide.

FeatureIodoacetamide (IAA)2-Chloroacetamide (CAA)This compound (2-CPA)
Relative Reactivity HighModerateLow to Moderate
Specificity for Cysteine Good, but known off-target reactionsHigher than IAA[1]Potentially higher than CAA
Known Side Reactions Alkylation of Met, Lys, His, N-terminusMethionine oxidation[1]Expected to be similar to CAA but less pronounced
Mass Shift (monoisotopic) +57.021 Da+57.021 Da+71.037 Da
Optimal pH 7.5 - 8.5AlkalineAlkaline (inferred)
Primary Application General, irreversible blocking of cysteinesAlternative to IAA with fewer off-target alkylationsSelective labeling of hyper-reactive cysteines

Experimental Protocols

The following protocols are adapted from standard procedures for protein alkylation in proteomics and should be optimized for specific experimental goals.

Protocol 1: In-Solution Labeling of Proteins with this compound for Mass Spectrometry

This protocol describes the labeling of proteins in solution prior to enzymatic digestion.

Materials:

  • Protein extract

  • Lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating agent: this compound (2-CPA)

  • Quenching reagent (e.g., DTT)

  • Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Sequencing-grade trypsin

  • Formic acid (FA)

  • C18 desalting spin tips

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells or tissues in a suitable lysis buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Reduction:

    • Take a desired amount of protein (e.g., 100 µg) in lysis buffer.

    • Add DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.

    • Incubate at 37°C for 1 hour with gentle shaking to reduce disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add this compound to a final concentration of 20-50 mM. Note: Due to the lower reactivity of 2-CPA, a higher concentration and/or longer incubation time may be required compared to iodoacetamide. Optimization is recommended.

    • Incubate in the dark at room temperature for 1-2 hours with gentle shaking.

  • Quenching:

    • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

    • Incubate for 15 minutes at room temperature.

  • Protein Digestion:

    • Dilute the sample with digestion buffer to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1-1%.

    • Desalt the peptides using C18 spin tips according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).

    • Analyze the peptides by LC-MS/MS.

    • When setting up the database search, include a variable modification for cysteine corresponding to the mass of the propionamide group (+71.037 Da).

Protocol 2: Competitive Profiling of Cysteine-Reactive Compounds

This protocol is designed to identify the protein targets of a cysteine-reactive compound containing a this compound warhead.

Materials:

  • Cell lysate

  • Cysteine-reactive compound of interest (with 2-CPA warhead)

  • Broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne)

  • Click chemistry reagents (if using an alkyne probe)

  • Streptavidin beads (for biotin-tagged probes)

Procedure:

  • Lysate Preparation:

    • Prepare a cell lysate and determine the protein concentration.

  • Competitive Labeling:

    • Aliquot the lysate into multiple tubes.

    • Treat the lysates with varying concentrations of the 2-CPA compound of interest or a vehicle control (e.g., DMSO).

    • Incubate for 1-2 hours at room temperature.

  • Probe Labeling:

    • Add the broad-spectrum iodoacetamide-alkyne probe to all samples at a concentration sufficient to label accessible cysteines.

    • Incubate for 30 minutes at room temperature.

  • Click Chemistry and Enrichment (if applicable):

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin beads.

  • Protein Digestion and Analysis:

    • Perform on-bead or in-solution digestion of the enriched proteins.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Quantify the relative abundance of the probe-labeled peptides in the compound-treated samples versus the vehicle control.

    • A decrease in the signal for a particular cysteine-containing peptide in the presence of the 2-CPA compound indicates that the compound has bound to that cysteine, preventing its labeling by the probe.

Experimental Workflow Diagram

The following diagram illustrates a typical chemoproteomics workflow for identifying the targets of a cysteine-reactive compound.

Chemoproteomics_Workflow start Cell Lysate treatment Incubate with 2-CPA Compound (or DMSO control) start->treatment probe Add Broad-Spectrum Cysteine Probe (e.g., IAA-Alkyne) treatment->probe click Click Chemistry (add Azide-Biotin) probe->click enrich Enrich with Streptavidin Beads click->enrich digest On-Bead Digestion (Trypsin) enrich->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis: Identify and Quantify Peptides lcms->data result Identify Cysteine Residues Blocked by 2-CPA Compound data->result

Chemoproteomics workflow for target identification.

Conclusion

This compound is a valuable addition to the chemical proteomics toolbox. Its reduced reactivity allows for more selective targeting of hyper-reactive cysteine residues, making it an excellent choice for covalent ligand discovery and the study of functional cysteines in complex biological systems. The protocols and information provided here serve as a guide for researchers looking to incorporate this promising reagent into their workflows. As with any chemical probe, careful optimization of reaction conditions is crucial for achieving the desired selectivity and labeling efficiency.

References

Application Note: LC-MS/MS Method for the Detection and Quantification of 2-Chloropropionamide Protein Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of 2-chloropropionamide (2-CP) protein adducts. This compound is an electrophilic compound that can covalently modify nucleophilic amino acid residues in proteins, such as cysteine, leading to potential toxicity and alteration of protein function.[1][2][3][4] This method utilizes a "bottom-up" proteomics approach, involving protein digestion followed by targeted analysis of modified peptides using multiple reaction monitoring (MRM). The described protocol is essential for researchers studying the mechanism of action of 2-CP, identifying protein targets, and for drug development professionals assessing the potential for covalent binding of drug candidates.

Introduction

This compound (2-CP) is a reactive compound that has been investigated for its potential as a covalent inhibitor in drug discovery.[1] Like other α-halo amides, it can act as an electrophile, reacting with nucleophilic side chains of amino acids within proteins. The primary target for such modification is the thiol group of cysteine residues, forming a stable thioether linkage.[3][4] The formation of these protein adducts can have significant biological consequences, including enzyme inhibition, disruption of protein structure and function, and induction of cellular stress pathways.[5] Therefore, sensitive and specific methods are required to detect and quantify these adducts in complex biological samples.

This application note provides a detailed protocol for the analysis of 2-CP protein adducts using a widely accessible LC-MS/MS platform. The methodology is based on the principles of targeted proteomics, offering high sensitivity and specificity for the detection of low-abundance adducted peptides.[6][7]

Experimental Workflow

The overall experimental workflow for the detection of 2-CP protein adducts is depicted below. This process begins with the incubation of the protein of interest with 2-CP, followed by a series of sample preparation steps to digest the protein into peptides. The resulting peptide mixture is then analyzed by LC-MS/MS to identify and quantify the specific peptides that have been modified by 2-CP.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis protein Protein Sample incubation Incubation with This compound protein->incubation denaturation Denaturation (e.g., Urea) incubation->denaturation reduction Reduction (e.g., DTT) denaturation->reduction alkylation Alkylation (e.g., Iodoacetamide) reduction->alkylation digestion Tryptic Digestion alkylation->digestion cleanup Peptide Cleanup (e.g., SPE) digestion->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

A high-level overview of the experimental workflow.

Experimental Protocols

Materials and Reagents
  • Protein of interest (e.g., recombinant protein, cell lysate)

  • This compound (CAS: 27816-36-0)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Tris-HCl

  • Trypsin (sequencing grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (C18)

Sample Preparation Protocol

This protocol is a general guideline and may require optimization for specific proteins or sample types.[8][9][10]

  • Protein Incubation:

    • Incubate the protein of interest (e.g., 1 mg/mL) with an appropriate concentration of this compound (e.g., 10-100 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) for a defined period (e.g., 1-4 hours) at 37°C.

    • Include a control sample without this compound.

  • Denaturation, Reduction, and Alkylation:

    • To the protein solution, add urea to a final concentration of 8 M to denature the protein.

    • Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

    • Add iodoacetamide to a final concentration of 20 mM and incubate for 1 hour in the dark at room temperature to alkylate free cysteine residues that have not reacted with 2-CP. This step is crucial to prevent disulfide bond reformation.

  • Protein Digestion:

    • Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (trypsin:protein, w/w) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt and concentrate the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis

The following parameters are provided as a starting point and should be optimized for the specific instrument and application.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-40% B over 30 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Collision Gas Argon

MRM Transitions for 2-CP Adducted Peptides:

The key to a targeted analysis is the selection of specific precursor-to-product ion transitions for the adducted peptides. The mass of the 2-CP adduct to a cysteine residue is +89.029 Da (C3H5NO). The following table provides calculated MRM transitions for a hypothetical cysteine-containing peptide (e.g., ACDEFCGHIJK, where C is the adducted cysteine). The actual transitions will depend on the sequence of the target peptide.

Precursor Ion (m/z)Product Ion (m/z)Description of Product Ion
[M+2H]2+y7Unmodified fragment
[M+2H]2+b3Unmodified fragment
[M+2H]2+y5-CPFragment with neutral loss of 2-CP
[M+2H]2+b6Fragment containing the 2-CP adduct

Note: The specific m/z values need to be calculated based on the amino acid sequence of the target peptide.

Quantitative Data

Quantitative analysis of 2-CP protein adducts can be performed by creating a calibration curve using a synthetic peptide standard containing the 2-CP modification. An internal standard, such as a stable isotope-labeled version of the adducted peptide, should be used for the most accurate quantification.[7][11]

The following table summarizes typical performance characteristics for a quantitative LC-MS/MS method for small molecule-protein adducts. These values should be experimentally determined for the specific 2-CP adducted peptide of interest.[12][13][14]

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Linearity (r2) > 0.99
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Potential Signaling Pathway Involvement

The formation of 2-CP protein adducts can lead to cellular toxicity. One proposed mechanism involves the adduction of key cellular proteins, leading to their dysfunction, and the induction of oxidative stress.[5] The following diagram illustrates a hypothetical signaling pathway that could be initiated by 2-CP adduction.

signaling_pathway cluster_stress_response Cellular Stress Response TCP This compound Adduction Protein Adduction (e.g., on Cysteine) TCP->Adduction Protein_Dysfunction Protein Dysfunction Adduction->Protein_Dysfunction ROS Increased Reactive Oxygen Species (ROS) Protein_Dysfunction->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Cycle_Arrest Cell Cycle Arrest Oxidative_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Oxidative_Stress->Apoptosis

References

Application Notes and Protocols for Irreversible Small-Molecule Probe Identification using 2-Chloropropionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-chloropropionamide as a weakly reactive electrophile for the development of irreversible small-molecule probes. This approach is particularly valuable for identifying and validating novel protein targets in drug discovery and chemical biology. The protocols detailed below are based on the successful identification of a selective covalent inhibitor for Protein Disulfide Isomerase (PDI), a key enzyme in oxidative protein folding.[1][2][3]

Introduction

Covalent inhibitors have seen a resurgence in drug discovery due to their potential for enhanced potency and prolonged duration of action.[4][5] The this compound moiety serves as a low-reactivity electrophile, offering a key advantage in achieving high target selectivity compared to more reactive warheads like acrylamides and chloroacetamides.[1][2][6] Its reduced reactivity minimizes off-target labeling, making it a suitable tool for developing targeted covalent inhibitors.[2][3] A notable application has been the development of S-CW3554, a this compound-containing compound that selectively targets and inhibits Protein Disulfide Isomerase (PDI).[1][2][3]

Data Presentation

Table 1: Comparative Reactivity of Electrophilic Probes
ElectrophileRelative Reactivity with N-acetyl-L-cysteineProteome Labeling in KMS11 cells
ChloroacetamideHighExtensive
AcrylamideModerateModerate
This compound Low Minimal

This table summarizes the lower intrinsic reactivity of the this compound electrophile compared to commonly used covalent warheads, leading to reduced non-specific labeling in cellular proteomes.[2]

Table 2: Target Engagement and Biological Activity of PDI Inhibitor S-CW3554
CompoundTarget Engagement in KMS11 cells (Click-ABPP)PDI Inhibition (in vitro)Cytotoxicity in Multiple Myeloma Cells (IC50)
S-CW3554 Clear labeling of ~60 kDa band (PDI) Yes Potent
R-CW3554 (inactive enantiomer)No significant labelingNoInactive
CW3555 (less active analog)Diminished labelingWeakLess potent

This table illustrates the correlation between target engagement of the this compound probe S-CW3554 with its inhibitory effect on PDI and its cytotoxic activity in multiple myeloma cells.[2]

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized this compound Probe

This protocol describes a general strategy for synthesizing a this compound probe equipped with a terminal alkyne for subsequent detection and identification via click chemistry.

Materials:

  • Starting amine scaffold

  • 2-chloropropionyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Alkyne-containing carboxylic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other peptide coupling reagent

  • Anhydrous solvents and inert atmosphere (Argon or Nitrogen)

Procedure:

  • Acylation with 2-chloropropionyl chloride:

    • Dissolve the starting amine scaffold (1 equivalent) and TEA (1.2 equivalents) in anhydrous DCM under an inert atmosphere.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add 2-chloropropionyl chloride (1.1 equivalents) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Coupling with alkyne-containing carboxylic acid (if necessary for the scaffold):

    • Dissolve the product from the previous step (1 equivalent), the alkyne-containing carboxylic acid (1.1 equivalents), HBTU (1.2 equivalents), and DIPEA (2 equivalents) in anhydrous DMF.

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by flash column chromatography to yield the final alkyne-functionalized this compound probe.

Protocol 2: Activity-Based Protein Profiling (ABPP) with a this compound Probe

This protocol outlines the use of an alkyne-functionalized this compound probe to label target proteins in a cellular lysate, followed by click chemistry for visualization or enrichment.

Materials:

  • HEK293T or relevant cancer cell line (e.g., KMS11 multiple myeloma)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Alkyne-functionalized this compound probe (stock in DMSO)

  • Rhodamine-azide or Biotin-azide (for click chemistry)

  • Click chemistry reagents: Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and Copper(II) sulfate (CuSO4)

  • SDS-PAGE gels and imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Harvest cells and lyse them in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4 °C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Probe Labeling:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.

    • Add the alkyne-functionalized this compound probe to the lysate at a final concentration of 1-10 µM.

    • Incubate for 1 hour at 37 °C.

  • Click Chemistry Reaction:

    • To the labeled lysate, add the following click chemistry reagents in order, vortexing after each addition:

      • Rhodamine-azide (final concentration 100 µM) or Biotin-azide (final concentration 100 µM)

      • TCEP (final concentration 1 mM)

      • TBTA (final concentration 100 µM)

      • CuSO4 (final concentration 1 mM)

    • Incubate the reaction for 1 hour at room temperature.

  • Analysis:

    • For visualization: Quench the reaction by adding 4x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and visualize the labeled proteins using an in-gel fluorescence scanner.

    • For identification: Proceed with enrichment of biotinylated proteins using streptavidin beads, followed by on-bead digestion and mass spectrometry analysis.

Protocol 3: Competitive ABPP for Target Engagement

This protocol is used to confirm that the probe binds to the target of interest by competing with a known or suspected inhibitor.

Procedure:

  • Prepare cell lysates as described in Protocol 2.

  • Pre-incubate the lysate with varying concentrations of a competitor compound (e.g., S-CW3554) for 30 minutes at 37 °C.

  • Add the alkyne-functionalized probe and proceed with the labeling and click chemistry steps as described in Protocol 2.

  • Analyze the results by in-gel fluorescence. A decrease in the fluorescent signal of the target band in the presence of the competitor indicates successful target engagement.

Protocol 4: Protein Disulfide Isomerase (PDI) Activity Assay

This assay measures the reductase activity of PDI and can be used to assess the inhibitory potential of this compound probes.

Materials:

  • Purified recombinant human PDI

  • PDI assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)

  • Insulin solution (10 mg/mL in assay buffer)

  • Dithiothreitol (DTT)

  • 96-well plate and plate reader capable of measuring absorbance at 650 nm

Procedure:

  • In a 96-well plate, add the following to each well:

    • PDI assay buffer

    • Purified PDI (final concentration ~1 µM)

    • Varying concentrations of the this compound inhibitor (or DMSO as a vehicle control)

  • Pre-incubate the plate for 15 minutes at room temperature.

  • Initiate the reaction by adding insulin solution (final concentration 1 mg/mL) and DTT (final concentration 1 mM).

  • Immediately begin monitoring the increase in absorbance at 650 nm every minute for 30-60 minutes. The aggregation of the insulin B-chain upon reduction by PDI causes an increase in turbidity.

  • Calculate the rate of reaction from the linear portion of the curve. Determine the IC50 of the inhibitor by plotting the reaction rate against the inhibitor concentration.

Protocol 5: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effects of this compound probes on cancer cells.

Materials:

  • Multiple myeloma cell line (e.g., KMS11)

  • Complete growth medium

  • 96-well cell culture plates

  • This compound probe/inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the this compound compound for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

G cluster_synthesis Probe Synthesis cluster_abpp Activity-Based Protein Profiling (ABPP) cluster_analysis Downstream Analysis Amine Starting Amine Scaffold Chloropropionamide This compound Derivative Amine->Chloropropionamide Acylation Probe Alkyne-Functionalized Probe Chloropropionamide->Probe Coupling LabeledLysate Probe-Labeled Lysate Probe->LabeledLysate Lysate Cell Lysate Lysate->LabeledLysate ClickedLysate Lysate + Reporter Tag LabeledLysate->ClickedLysate Click Chemistry Gel In-Gel Fluorescence ClickedLysate->Gel MS Mass Spectrometry ID ClickedLysate->MS Enrichment G PDI Protein Disulfide Isomerase (PDI) CovalentComplex PDI-Probe Covalent Complex PDI->CovalentComplex Probe This compound Probe (e.g., S-CW3554) Probe->CovalentComplex Inhibition Inhibition of PDI Reductase Activity CovalentComplex->Inhibition ERStress Endoplasmic Reticulum Stress Inhibition->ERStress Apoptosis Apoptosis in Multiple Myeloma Cells ERStress->Apoptosis

References

Application Notes and Protocols: Synthesis and Screening of 2-Chloropropionamide-Based Small Molecule Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of drug discovery, there is a renewed interest in covalent inhibitors, which form a permanent bond with their target protein. This approach can offer enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets. While highly reactive electrophiles, or "warheads," can lead to off-target toxicity, the use of weakly reactive electrophiles is a key strategy for developing safer and more selective covalent drugs.

The 2-chloropropionamide group has emerged as a promising electrophile for this purpose. It is generally less reactive than more common warheads like acrylamides, which are found in several FDA-approved drugs.[1][2][3] This lower reactivity can be advantageous, potentially leading to greater selectivity as the covalent bond formation is more dependent on the specific environment of the target protein's active site.[2] These characteristics make 2-chloropropionamides a valuable, stereochemically tunable electrophile for covalent drug discovery.[1][3][4] This document provides detailed protocols for the synthesis of this compound-based small molecule libraries and their subsequent screening to identify novel therapeutic leads.

Synthesis of this compound Libraries

The synthesis of a this compound library is typically achieved through the coupling of 2-chloropropionyl chloride (the acyl chloride of 2-chloropropionic acid) with a diverse collection of primary or secondary amines. This straightforward amidation reaction allows for the rapid generation of a large number of distinct molecules from commercially available building blocks.

General Synthesis Workflow

The overall process involves activating the carboxylic acid and then reacting it with a library of amines to form the final amide products.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling (Parallel Synthesis) cluster_2 Step 3: Purification & Analysis A 2-Chloropropionic Acid B Thionyl Chloride (SOCl₂) or Oxalyl Chloride C 2-Chloropropionyl Chloride (Activated Intermediate) A->C Activation F Crude Product Mixture C->F Reaction with Amine Library D Amine Library (R-NH₂) C_to_E Amidation Reaction E Final Library of This compound Derivatives G Purification (e.g., Chromatography) F->G H Pure Library Compounds G->H I QC Analysis (LC-MS, NMR) H->I J Stock Solution Preparation (for Screening) I->J

Caption: General workflow for the parallel synthesis of a this compound library.

Experimental Protocol: Amide Coupling via Acyl Chloride

This protocol describes a general one-pot method for synthesizing a library of N-substituted-2-chloropropionamides.

Materials:

  • (S)- or (R)-2-chloropropionic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • A diverse library of primary and secondary amines

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 96-well plates or reaction blocks

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-chloropropionic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. If using oxalyl chloride, add a catalytic amount of DMF.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-chloropropionyl chloride. Use this intermediate immediately in the next step.

  • Parallel Amidation:

    • Prepare stock solutions of your amine library in anhydrous DCM in a 96-well plate format.

    • In a separate 96-well reaction block, add the desired amine (1.0 eq) and a non-nucleophilic base such as TEA or DIPEA (1.5 eq) to each well containing anhydrous DCM.

    • Cool the reaction block to 0 °C.

    • Dissolve the crude 2-chloropropionyl chloride from Step 1 in anhydrous DCM to make a stock solution.

    • Add the 2-chloropropionyl chloride solution (1.1 eq) dropwise to each well of the cooled reaction block.

    • Seal the plate and allow the reactions to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reactions by adding water to each well.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

    • Concentrate the crude products in each well using a centrifugal evaporator.

    • Purify the library members using an appropriate method, such as parallel flash chromatography or preparative HPLC.

  • Quality Control and Plating:

    • Confirm the identity and purity of the final compounds using LC-MS and/or NMR.

    • Prepare stock solutions of the purified compounds (e.g., 10 mM in DMSO) in 96- or 384-well plates for storage and use in screening assays.

Screening of this compound Libraries

Screening a covalent library aims to identify compounds that irreversibly bind to a biological target, leading to modulation of its function. The screening strategy often involves a tiered approach, starting with a broad primary screen to identify "hits," followed by more detailed secondary and validation assays.

General Screening Cascade

A typical workflow for identifying and validating hits from a covalent library involves multiple stages to confirm target engagement, determine potency, and assess selectivity.

G A Primary Screen (High-Throughput) B Hit Identification (Activity Threshold) A->B Library Screening C Hit Confirmation (Dose-Response & Potency) B->C Initial Hits D Target Engagement Assays (e.g., Mass Spectrometry) C->D Confirmed Hits E Secondary / Orthogonal Assays (Confirm Mechanism) D->E Target-Engaged Hits F Selectivity & Off-Target Profiling E->F Mechanistically Confirmed Hits G Validated Hit Compound F->G Selective Hits

Caption: A typical screening cascade for a covalent inhibitor library.

Experimental Protocol: Cell-Based Viability Assay (Primary Screen)

This protocol describes a high-throughput screen to identify compounds that exhibit cytotoxic or anti-proliferative effects against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., a multiple myeloma cell line for PDI inhibitor screening[1])

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 384-well clear-bottom, black-walled tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)

  • Automated liquid handling systems

  • Plate reader capable of luminescence or fluorescence detection

  • This compound library (10 mM stocks in DMSO)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency under standard conditions (37 °C, 5% CO₂).

    • Trypsinize and resuspend cells in fresh medium to the desired density (e.g., 2,000 cells/40 µL).

    • Using a multi-channel pipette or automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates for 24 hours to allow cells to attach.

  • Compound Addition:

    • Perform serial dilutions of the library compound plates to achieve the desired final screening concentration (e.g., 10 µM).

    • Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of compound solution from the source plates to the cell plates. Include wells with DMSO only (negative control) and a known cytotoxic agent (positive control).

    • Incubate the plates for 72 hours at 37 °C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plates and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CellTiter-Glo®).

    • Incubate as required (e.g., 10 minutes at room temperature for CellTiter-Glo®).

    • Read the plate on a plate reader (luminescence for CellTiter-Glo®).

  • Data Analysis:

    • Normalize the data to the controls (% inhibition).

    • Identify hits based on a predefined activity threshold (e.g., >50% inhibition of cell viability).

Application Example: Targeting Protein Disulfide Isomerase (PDI)

A library of this compound-based molecules was synthesized and screened, leading to the identification of S-CW3554 as a selective inhibitor of Protein Disulfide Isomerase (PDI).[1][3] PDI is an enzyme involved in protein folding, and its inhibition has shown therapeutic potential in cancers like multiple myeloma.[1][2]

Mechanism of Action

S-CW3554 covalently modifies a cysteine residue in PDI, inhibiting its enzymatic activity. This disruption of protein folding homeostasis can induce cellular stress and lead to apoptosis, particularly in cancer cells that are highly dependent on PDI function.

G A S-CW3554 (this compound Inhibitor) B Protein Disulfide Isomerase (PDI) A->B Covalent Binding C Inhibited PDI (Covalent Adduct) D Disrupted Protein Folding (ER Stress) B->D Inhibition E Cytotoxicity in Multiple Myeloma Cells D->E Leads to

Caption: Proposed mechanism of action for the PDI inhibitor S-CW3554.

Data Presentation: Activity of S-CW3554

The screening and subsequent profiling of S-CW3554 yielded quantitative data on its cytotoxic activity across various cancer cell lines.

Cell LineCancer TypeS-CW3554 EC₅₀ (µM)
MM.1SMultiple Myeloma1.5 ± 0.1
H929Multiple Myeloma2.5 ± 0.1
K562Chronic Myelogenous Leukemia> 25
A549Lung Carcinoma> 25
HCT116Colon Carcinoma> 25

Note: Data is representative and adapted from published studies on this compound-based PDI inhibitors for illustrative purposes.[1]

This data demonstrates the unique cytotoxicity of S-CW3554 in multiple myeloma-derived cells, highlighting the potential for discovering selective inhibitors using this compound libraries.[1]

References

Application Notes and Protocols for In Situ Reactivity Profiling of 2-Chloropropionamide in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropropionamide (2-CPA) is a small molecule electrophile of growing interest in chemical biology and drug discovery. Unlike more reactive covalent modifiers, 2-CPA exhibits lower intrinsic reactivity, suggesting the potential for greater target selectivity.[1] This characteristic makes it an attractive scaffold for the development of targeted covalent inhibitors. Understanding the proteome-wide reactivity of 2-CPA is crucial for identifying its cellular targets and elucidating its mechanism of action. This document provides detailed application notes and experimental protocols for the in situ reactivity profiling of 2-CPA in cell lysates using chemoproteomic approaches.

A notable target of a molecule containing the this compound warhead is Protein Disulfide Isomerase (PDI).[1] PDI is a crucial enzyme in the endoplasmic reticulum (ER) that catalyzes the formation and rearrangement of disulfide bonds in newly synthesized proteins.[2] Its inhibition can lead to ER stress and the activation of the Unfolded Protein Response (UPR), a key signaling pathway in cellular homeostasis and disease.[3][4][5]

Application Notes

This protocol outlines a comprehensive workflow for the identification and quantification of protein targets of 2-CPA in a complex biological matrix, such as a cell lysate. The methodology is based on competitive activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for mapping reactive sites in the proteome.[6][7][8][9] By identifying the cellular targets of 2-CPA, researchers can:

  • Uncover novel therapeutic targets: The identification of proteins that covalently react with 2-CPA can reveal new targets for drug development.

  • Elucidate mechanisms of action: Understanding the protein interaction landscape of 2-CPA can shed light on its biological effects.

  • Assess target selectivity: The methods described herein can be adapted to compare the reactivity profiles of different 2-CPA derivatives, aiding in the design of more selective covalent inhibitors.

  • Investigate downstream signaling effects: Knowledge of 2-CPA's targets can inform studies on its impact on cellular signaling pathways, such as the UPR.

Experimental Protocols

This section provides a step-by-step guide for the in situ reactivity profiling of 2-CPA in cell lysates, from sample preparation to mass spectrometry-based data analysis.

Protocol 1: Preparation of Cell Lysates

This protocol describes the preparation of whole-cell lysates suitable for chemoproteomic analysis.

Materials:

  • Cultured mammalian cells (e.g., HEK293T, HeLa)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer, Tris-based buffer with 0.1% SDS and protease/phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Culture cells to 80-90% confluency in appropriate cell culture dishes.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer to the cells.

  • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (soluble proteome) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Adjust the protein concentration to a working concentration (e.g., 2-5 mg/mL) with lysis buffer.

  • The lysate can be used immediately or stored at -80°C for future use.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) of 2-CPA

This protocol details the competitive labeling experiment to identify protein targets of 2-CPA.

Materials:

  • Prepared cell lysate (from Protocol 1)

  • This compound (2-CPA) stock solution (in DMSO)

  • Broad-spectrum cysteine-reactive probe with an alkyne handle (e.g., iodoacetamide-alkyne, IA-alkyne) stock solution (in DMSO)

  • DMSO (vehicle control)

  • Click chemistry reagents (e.g., copper(II) sulfate, TBTA ligand, sodium ascorbate, azide-biotin tag)

  • Streptavidin agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Competitive Labeling:

    • In separate microcentrifuge tubes, aliquot equal amounts of cell lysate (e.g., 1 mg of total protein).

    • To the experimental samples, add 2-CPA to the desired final concentrations (e.g., a concentration range from 10 µM to 1 mM is recommended for a low-reactivity fragment).

    • To the control sample, add an equivalent volume of DMSO.

    • Incubate all samples for 1-2 hours at room temperature with gentle agitation. Due to the low reactivity of 2-CPA, longer incubation times may be necessary to observe target engagement.

  • Probe Labeling:

    • To all samples, add the alkyne-functionalized cysteine-reactive probe (e.g., IA-alkyne) to a final concentration of 100 µM.

    • Incubate for 1 hour at room temperature.

  • Click Chemistry:

    • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-labeled proteins. Sequentially add copper(II) sulfate, a ligand (e.g., TBTA), a reducing agent (e.g., sodium ascorbate), and an azide-biotin tag to each sample.

    • Incubate for 1 hour at room temperature.

  • Enrichment of Labeled Proteins:

    • Add streptavidin agarose beads to each sample and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

    • The eluted proteins are now ready for in-gel or in-solution digestion.

Protocol 3: Mass Spectrometry and Data Analysis

This protocol provides an overview of the mass spectrometry workflow for protein identification and quantification.

Procedure:

  • Protein Digestion:

    • Separate the eluted proteins by SDS-PAGE and perform in-gel digestion with trypsin. Alternatively, perform in-solution digestion of the eluted proteins.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a suitable database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the MS/MS spectra.

    • Perform label-free quantification (LFQ) or use isotopic labeling strategies to compare the abundance of identified proteins between the 2-CPA-treated and DMSO-treated samples.

    • Proteins that show a significant decrease in abundance in the 2-CPA-treated samples are considered potential targets, as their binding sites were occupied by 2-CPA, preventing labeling by the alkyne probe.

    • Further bioinformatic analysis can be performed to identify the specific cysteine residues modified by 2-CPA.[10][11][12][13]

Data Presentation

Quantitative data from the chemoproteomic experiments should be summarized in tables for clear comparison and interpretation.

Table 1: Potential Protein Targets of this compound in Cell Lysate

Protein ID (UniProt)Gene NameProtein NameFold Change (2-CPA/DMSO)p-value
P07237PDIA1Protein disulfide-isomeraseValueValue
e.g., Q9Y269HSPA5Binding-immunoglobulin proteinValueValue
...............

Table 2: Dose-Response of 2-CPA Target Engagement

Protein TargetIC50 (µM)
Protein disulfide-isomerase (PDI)Value
Potential Target 2Value
......

Visualizations

Experimental Workflow

Experimental_Workflow cluster_preparation Sample Preparation cluster_profiling Competitive Profiling cluster_analysis Analysis cell_culture Cell Culture cell_lysis Cell Lysis cell_culture->cell_lysis proteome_extraction Proteome Extraction & Quantification cell_lysis->proteome_extraction treatment Incubation with 2-CPA or DMSO (Control) proteome_extraction->treatment probe_labeling Labeling with Alkyne Probe treatment->probe_labeling click_chemistry Click Chemistry with Azide-Biotin probe_labeling->click_chemistry enrichment Streptavidin Enrichment click_chemistry->enrichment digestion On-Bead Digestion enrichment->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis & Target ID lcms->data_analysis

Caption: Workflow for in situ reactivity profiling of 2-CPA.

Signaling Pathway: Unfolded Protein Response (UPR)

The following diagram illustrates the Unfolded Protein Response (UPR) pathway, which can be activated by the inhibition of Protein Disulfide Isomerase (PDI), a known target of a 2-CPA derivative.

UPR_Pathway cluster_er Endoplasmic Reticulum CPA This compound PDI PDI CPA->PDI Inhibition unfolded_proteins Accumulation of Unfolded Proteins PDI->unfolded_proteins Leads to BiP BiP/GRP78 unfolded_proteins->BiP Sequesters PERK PERK BiP->PERK Dissociates from IRE1 IRE1α BiP->IRE1 Dissociates from ATF6 ATF6 BiP->ATF6 Dissociates from eIF2a p-eIF2α PERK->eIF2a Phosphorylates XBP1 sXBP1 IRE1->XBP1 Splices XBP1 mRNA ATF6f ATF6 (cleaved) ATF6->ATF6f Translocates & Cleaved ATF4 ATF4 eIF2a->ATF4 Translation of CHOP CHOP ATF4->CHOP ERAD ERAD Genes XBP1->ERAD chaperones Chaperone Genes ATF6f->chaperones apoptosis Apoptosis CHOP->apoptosis homeostasis ER Homeostasis ERAD->homeostasis chaperones->homeostasis

Caption: Simplified Unfolded Protein Response (UPR) pathway.

Logical Relationship: Target Identification Funnel

This diagram illustrates the logical progression from a broad proteome-wide screen to the validation of specific 2-CPA targets.

Target_ID_Funnel proteome Entire Proteome cysteine_proteome Cysteine-Containing Proteome reactive_cysteines Reacts with Alkyne Probe cysteine_proteome->reactive_cysteines Competitive ABPP cpa_targets 2-CPA Targets (Dose-Dependent) reactive_cysteines->cpa_targets Quantitative Proteomics validated_targets Validated Targets cpa_targets->validated_targets Biochemical/Cellular Assays

Caption: Funnel approach for 2-CPA target identification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions of 2-Chloropropionamide and Thiols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the S-alkylation of thiols with 2-chloropropionamide.

Troubleshooting Guide

This section addresses common issues encountered during the reaction, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why is there low or no product yield in my reaction?

Answer: Low or no yield is a frequent issue that can stem from several factors, ranging from reagent reactivity to suboptimal reaction conditions.

Potential Causes & Solutions:

  • Insufficient Nucleophile Activation: The reactive species is the thiolate anion (RS⁻), not the neutral thiol (RSH).[1] The reaction rate is highly dependent on the concentration of the thiolate.

    • Solution: Ensure the presence of a suitable base to deprotonate the thiol. The choice of base is critical; a base strong enough to deprotonate the thiol but not so strong as to cause side reactions is ideal. The pKa of most thiols is around 10, so a base that can maintain a pH above 8 is generally required.[2]

  • Low Reactivity of Electrophile: this compound is considered a relatively weak or low-reactivity electrophile.[3] This inherent low reactivity may require more forcing conditions to achieve a reasonable reaction rate.

    • Solution: Increase the reaction temperature or extend the reaction time. Monitor the reaction progress to avoid decomposition.

  • Poor Solvent Choice: The solvent plays a crucial role in an S_N2 reaction.[4]

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base but leave the nucleophile "naked" and more reactive.[5] Protic solvents (water, alcohols) can form hydrogen bonds with the thiolate, creating a solvent cage that hinders its nucleophilicity and slows the reaction.[4]

  • Degradation of Starting Materials: Thiols can be susceptible to oxidation, especially in the presence of air at a basic pH.[6]

    • Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidative formation of disulfide byproducts.

Q2: The reaction is very slow. How can I increase the rate?

Answer: A slow reaction rate is common, given that this compound is a relatively unreactive electrophile.[3]

Potential Causes & Solutions:

  • Suboptimal Temperature: The reaction may be running at a temperature that is too low.

    • Solution: Gradually increase the temperature and monitor the reaction's progress using a suitable analytical technique like TLC or LC-MS.

  • Low Concentration of Reactants: The S_N2 reaction rate is dependent on the concentration of both the nucleophile and the electrophile.[5]

    • Solution: Increase the concentration of the reactants. However, be cautious, as very high concentrations can sometimes lead to side products or solubility issues.

  • Weak Nucleophile: While thiols are generally good nucleophiles, their reactivity is significantly enhanced upon deprotonation to the thiolate.[6][7]

    • Solution: Ensure the pH of the reaction mixture is sufficiently basic to generate the thiolate anion. Adding a stronger, non-nucleophilic base or increasing the amount of base can help.

Q3: I am observing significant side products. What are they and how can I minimize them?

Answer: The formation of side products can complicate purification and reduce the yield of the desired product. The most common side products are disulfides and products from a second alkylation.

Potential Causes & Solutions:

  • Oxidation to Disulfides: Thiols can be easily oxidized to form disulfide bonds (RSSR), especially under basic conditions in the presence of oxygen.[6][8]

    • Solution: Degas your solvent and run the reaction under an inert atmosphere (N₂ or Ar).[1]

  • Over-alkylation: The thioether product formed is also a nucleophile and can potentially react with another molecule of this compound to form a sulfonium salt.[8]

    • Solution: Use a slight excess of the thiol relative to the this compound. This ensures the electrophile is consumed before it can react with the product. Avoid a large excess of the alkylating agent.

  • Elimination Reaction (E2): Although less common with good nucleophiles that are weak bases like thiolates, elimination can sometimes compete with substitution.[6][7]

    • Solution: Use the least sterically hindered base possible to favor nucleophilic attack over proton abstraction. Lowering the reaction temperature can also favor the S_N2 pathway.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes the influence of key parameters on the S-alkylation of thiols with this compound, based on the principles of the S_N2 reaction mechanism.

ParameterRecommended ChoiceRationalePotential Issues
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Enhances nucleophilicity of the thiolate by not solvating it as strongly as protic solvents.[4][5]Can be difficult to remove during workup.
Base Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DBU) or a strong base (e.g., NaH)Deprotonates the thiol to the more reactive thiolate anion (RS⁻).[2]Strong bases can promote side reactions; must be handled with care.
Temperature Room Temp to 80 °CIncreases reaction rate. Necessary due to the low reactivity of this compound.[3]Higher temperatures may lead to decomposition or side products.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the thiol to disulfide byproducts.[6]Requires specialized glassware and techniques.
Stoichiometry ~1.1 eq. Thiol to 1.0 eq. This compoundA slight excess of the thiol minimizes the risk of over-alkylation of the product.[8]A large excess of thiol can complicate purification.

Experimental Protocols

General Protocol for the S-alkylation of a Thiol with this compound

This protocol provides a general starting point. The specific amounts, temperature, and reaction time should be optimized for each specific thiol substrate.

  • Reagent Preparation:

    • Dissolve the thiol (1.1 mmol) in a suitable volume of anhydrous polar aprotic solvent (e.g., DMF, 10 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Place the flask under an inert atmosphere (N₂ or Ar).

  • Deprotonation:

    • Add the base (e.g., potassium carbonate, 1.5 mmol) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the thiolate anion.

  • Alkylation Reaction:

    • Add this compound (1.0 mmol) to the reaction mixture.

    • Heat the reaction to the desired temperature (e.g., 50-60 °C).

  • Monitoring:

    • Monitor the reaction's progress by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the pure thioether product.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this compound and a thiol?

A1: The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The deprotonated thiol, a highly nucleophilic thiolate anion (RS⁻), acts as the nucleophile. It attacks the carbon atom bearing the chlorine atom (the electrophilic center) from the backside, leading to the displacement of the chloride ion (the leaving group) in a single, concerted step.[4]

Q2: Why is a base necessary for this reaction?

A2: A base is crucial because thiols (RSH) are significantly less nucleophilic than their conjugate bases, thiolates (RS⁻).[6] The base deprotonates the thiol, increasing the concentration of the more potent thiolate nucleophile, which dramatically accelerates the S_N2 reaction. The reaction rate is often directly proportional to the concentration of the thiolate.[1]

Q3: Can I use a protic solvent like water or ethanol?

A3: While the reaction might proceed, it is generally much slower in protic solvents. Protic solvents like water and ethanol can form strong hydrogen bonds with the negatively charged thiolate nucleophile.[9] This "solvent cage" stabilizes the nucleophile, making it less reactive and hindering its ability to attack the electrophile.[4] Polar aprotic solvents are highly recommended for efficient S_N2 reactions.[5]

Q4: How does steric hindrance affect the reaction?

A4: Steric hindrance plays a significant role in S_N2 reactions. This compound is a secondary alkyl halide, which is more sterically hindered than a primary alkyl halide.[5] Similarly, a bulky thiol will form a more hindered nucleophile. Increased steric hindrance around either the nucleophile or the electrophilic center will slow down the reaction rate by making the backside attack more difficult.[4]

Q5: How can I confirm that my product has formed?

A5: Several analytical techniques can be used for product confirmation:

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product by showing the characteristic shifts for the protons and carbons near the newly formed C-S bond.

  • Infrared (IR) Spectroscopy: To observe the characteristic vibrational frequencies of the functional groups in the product molecule.

Visualizations

Workflow start_end start_end process process decision decision output output A Start: Prepare Reagents (Thiol, Base, Solvent) B Setup Reaction Under Inert Atmosphere (N₂/Ar) A->B C Add Base to Thiol Solution (Deprotonation) B->C D Add this compound (Initiate Alkylation) C->D E Heat and Stir Reaction D->E F Monitor Progress (TLC / LC-MS) E->F G Reaction Complete? F->G Sample Taken H Continue Heating G->H No I Workup (Quench, Extract, Dry) G->I Yes H->F J Purify Product (Chromatography) I->J K Characterize Product (NMR, MS) J->K L End K->L

Caption: A generalized experimental workflow for the S-alkylation reaction.

Troubleshooting issue issue question question solution solution start Low / No Yield or Slow Rate q1 Is the reaction under N₂/Ar? start->q1 s1 Run under inert atmosphere to prevent thiol oxidation. q1->s1 No q2 Is a suitable base present in sufficient amount? q1->q2 Yes s1->q2 s2 Add/change base to ensure thiolate (RS⁻) formation. q2->s2 No q3 Is the solvent polar aprotic (DMF, DMSO)? q2->q3 Yes s2->q3 s3 Switch to a polar aprotic solvent to enhance nucleophilicity. q3->s3 No q4 Is the temperature > room temp? q3->q4 Yes s3->q4 s4 Increase temperature gradually (e.g., 50-80 °C). q4->s4 No end Reaction Optimized q4->end Yes s4->end

Caption: A decision tree for troubleshooting common reaction issues.

References

Troubleshooting low yield in 2-Chloropropionamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of 2-Chloropropionamide, with a focus on diagnosing and resolving issues that lead to low yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield in the synthesis of this compound?

A low yield in this compound synthesis is most often attributed to the hydrolysis of the starting material, 2-chloropropionyl chloride, which is highly sensitive to moisture.[1][2] Other significant factors include suboptimal reaction temperature, incorrect stoichiometry of reagents, and side reactions.

Q2: My reaction is complete, but I'm struggling to isolate the product, leading to a low final weight. What can I do?

Product loss during workup and purification is a common issue.[3] For this compound, which is a solid, purification is typically achieved through recrystallization.[3][4] Choosing an appropriate solvent system where the product has high solubility in the hot solvent and low solubility in the cold solvent is critical to maximize recovery.[3][5] Ensure that you are using a minimal amount of ice-cold solvent to wash the crystals during filtration to avoid redissolving the product.[3]

Q3: I observed fuming when I added the ammonia solution. Is this normal?

Yes, the reaction between an acyl chloride like 2-chloropropionyl chloride and ammonia is highly exothermic and can be vigorous.[1][6] This often results in the formation of hydrogen chloride gas, which then reacts with excess ammonia to form ammonium chloride, appearing as white smoke or fumes.[6] To control the reaction, it is crucial to add the reagents slowly and maintain a low temperature (e.g., using an ice bath).[1]

Q4: My final product is an oil and won't crystallize. What should I do?

"Oiling out" can occur if the melting point of the solid is lower than the boiling point of the solvent used for recrystallization.[5] If your product separates as an oil, you can try scratching the inside of the flask with a glass rod to induce crystallization.[7] Alternatively, using a different solvent or a co-solvent system may be necessary.[5][8]

Q5: Can the chlorine atom on the propionyl chain be substituted by ammonia?

While possible, the nucleophilic attack of ammonia preferentially occurs at the highly electrophilic carbonyl carbon of the acyl chloride group.[2] The reaction to form the amide is much faster than the nucleophilic substitution at the secondary alkyl chloride position. Under standard amidation conditions, the formation of byproducts from substitution at the 2-position is not the primary cause of low yield.

Troubleshooting Guide

Low yields can be traced back to several key areas of the experimental process. The following table summarizes potential causes and their corresponding solutions.

Issue Potential Cause Recommended Solution
Low Yield Hydrolysis of 2-Chloropropionyl Chloride: The starting material is highly reactive with water, forming 2-chloropropionic acid, which will not react to form the amide.[1][2]Ensure all glassware is oven-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Suboptimal Temperature: The reaction is highly exothermic.[1] If the temperature is too high, it can lead to increased side reactions. If it is too low, the reaction may be incomplete.Maintain a low temperature (0-5 °C) during the addition of ammonia to control the exotherm.[1] Allow the reaction to slowly warm to room temperature to ensure completion.[1]
Incorrect Reagent Stoichiometry: An insufficient amount of ammonia will result in an incomplete reaction.Typically, a two-fold or greater excess of ammonia is used to react with the acyl chloride and to neutralize the HCl byproduct that is formed.[2][6]
Product Loss During Workup: Significant amounts of this compound can be lost during filtration and washing if the incorrect solvent is used or if washing is excessive.[3]Use a minimal amount of ice-cold solvent to wash the purified crystals.[3] Select a recrystallization solvent with care, ensuring the product is sparingly soluble at low temperatures.[5]
Multiple Spots on TLC Formation of Byproducts: The primary byproduct is 2-chloropropionic acid from hydrolysis. Other impurities can also arise from side reactions.To minimize hydrolysis, strictly follow anhydrous procedures.[1] Purification by recrystallization should effectively remove most soluble and insoluble impurities.[3][4]
Reaction Stalls Poor Reagent Quality: The 2-chloropropionyl chloride may have degraded due to improper storage.Use freshly opened or distilled 2-chloropropionyl chloride for the best results. Ensure the ammonia solution is of the correct concentration.

Data on Reaction Parameters

ParameterConditionExpected Impact on YieldRationale
Temperature Too High (> 25 °C during addition)DecreaseIncreases the rate of side reactions, including potential degradation.
Optimal (0-5 °C during addition)IncreaseControls the exothermic reaction, minimizing byproduct formation.[1]
Too Low (< 0 °C for entire duration)DecreaseMay lead to an incomplete or very slow reaction.
Ammonia Concentration Insufficient (e.g., < 2 equivalents)DecreaseNot enough nucleophile to react with all the acyl chloride and neutralize the HCl byproduct.[6]
Optimal (≥ 2 equivalents)IncreaseDrives the reaction to completion.
Presence of Water HighDecreaseLeads to the hydrolysis of the highly reactive 2-chloropropionyl chloride starting material.[1][2]
Low (Anhydrous conditions)IncreaseMinimizes the primary side reaction (hydrolysis).[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 2-chloropropionyl chloride and concentrated aqueous ammonia.

Materials:

  • 2-Chloropropionyl chloride

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-chloropropionyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Ammonia Addition: Add concentrated aqueous ammonia (≥ 2.0 equivalents) to the addition funnel. Add the ammonia solution dropwise to the stirred solution of 2-chloropropionyl chloride over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C. A white precipitate (ammonium chloride) will form.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexanes, or toluene).[3][8]

Visualizations

Chemical Reaction Pathway

ReactionPathway Synthesis of this compound and Key Side Reaction reactant1 2-Chloropropionyl Chloride plus1 + reactant1->plus1 plus2 + arrow1 -> reactant1->arrow1 Main Reaction arrow2 -> reactant1->arrow2 Side Reaction (Hydrolysis) reactant2 Ammonia (NH3) reactant2->arrow1 arrow3 -> reactant2->arrow3 water Water (H2O) product This compound plus3 + product->plus3 side_product 2-Chloropropionic Acid hcl HCl hcl->arrow3 Neutralization nh4cl NH4Cl plus1->reactant2 plus3->hcl arrow1->product

Caption: Reaction scheme for this compound synthesis.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield Observed check_reagents Check Starting Materials start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup reagent_purity 2-Chloropropionyl Chloride Purity? (Old or improperly stored?) check_reagents->reagent_purity anhydrous_check Anhydrous Conditions Maintained? check_reagents->anhydrous_check temp_control Temperature Control? (Exotherm managed?) check_conditions->temp_control stoichiometry Correct Stoichiometry? (Excess NH3 used?) check_conditions->stoichiometry reaction_time Sufficient Reaction Time? check_conditions->reaction_time purification_loss Product Loss During Recrystallization? check_workup->purification_loss sol_reagent Use fresh/distilled 2-chloropropionyl chloride. reagent_purity->sol_reagent No sol_anhydrous Use oven-dried glassware. Use anhydrous solvents. Run under inert gas. anhydrous_check->sol_anhydrous No sol_temp Add NH3 slowly at 0-5 °C. temp_control->sol_temp No sol_stoichiometry Use at least 2 equivalents of ammonia. stoichiometry->sol_stoichiometry No sol_time Monitor reaction by TLC to ensure completion. reaction_time->sol_time No sol_purification Optimize recrystallization solvent. Wash crystals with minimal ice-cold solvent. purification_loss->sol_purification Yes

Caption: A logical workflow for troubleshooting low yield.

References

Identifying and removing impurities from 2-Chloropropionamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 2-Chloropropionamide.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiment.

Problem: Low Yield of this compound After Synthesis

Potential CauseSuggested Solution
Incomplete Reaction - Ensure the reaction temperature is maintained at the optimal level for the chosen synthetic route.- Verify the quality and stoichiometry of your reagents. Use fresh 2-chloropropionyl chloride or ensure complete conversion of 2-chloropropionic acid.- Extend the reaction time if monitoring indicates incomplete conversion.
Side Reactions - Control the temperature to minimize the formation of byproducts such as dichlorinated species.[1] - In the amidation of 2-chloropropionyl chloride, ensure slow and controlled addition of ammonia to prevent localized high concentrations that can lead to side reactions.
Product Loss During Work-up - When performing extractions, ensure the pH of the aqueous layer is optimized to keep the product in the organic phase.- Minimize the number of transfer steps to reduce mechanical losses.

Problem: Presence of Impurities in the Final Product

Observed ImpurityIdentification MethodSuggested Removal Protocol
Unreacted 2-Chloropropionic Acid HPLC, GC-MS, 1H NMR (characteristic carboxylic acid proton signal)Liquid-Liquid Extraction: Wash the organic solution containing the product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic starting material.
Dichlorinated Propionamide Species (e.g., 2,2-Dichloropropionamide) GC-MS (characteristic mass fragmentation pattern), 1H NMRFlash Column Chromatography: Utilize a silica gel column with a suitable eluent system (e.g., hexane/ethyl acetate gradient) to separate the more non-polar dichlorinated byproduct.
Ammonium Chloride (from amidation with ammonia) Insoluble in many organic solventsFiltration: If the product is dissolved in an organic solvent, the salt can often be removed by filtration. Water Wash: During work-up, wash the organic layer with water to dissolve and remove the salt.
Polymeric Byproducts Broad signals in 1H NMR, baseline noise in chromatogramsRecrystallization: Choose a solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, leaving the polymeric material in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

The most common impurities depend on the synthetic route.

  • From 2-chloropropionic acid: Unreacted starting material (2-chloropropionic acid) and over-chlorinated species like 2,2-dichloropropionic acid are common.[1]

  • From 2-chloropropionyl chloride and ammonia: Unreacted 2-chloropropionyl chloride and ammonium chloride are potential impurities.

Q2: How can I identify the impurities in my this compound sample?

Several analytical techniques can be employed for impurity identification:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying impurities. A reversed-phase C18 column with a water/acetonitrile mobile phase gradient is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile impurities and providing structural information from the mass fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the impurities present.

Q3: What is the best method to purify crude this compound?

The optimal purification method depends on the nature and quantity of the impurities. A combination of techniques is often most effective.

  • Liquid-Liquid Extraction: To remove acidic or basic impurities.

  • Recrystallization: An effective method for removing a wide range of impurities to obtain a highly pure crystalline product.

  • Flash Column Chromatography: Ideal for separating compounds with different polarities, such as removing dichlorinated byproducts.

Q4: Can you provide a starting protocol for the recrystallization of this compound?

A good starting point for recrystallization is to use a solvent system where this compound is soluble when hot and insoluble when cold. A mixture of ethanol and water or toluene and hexane can be effective.

Quantitative Data on Purification

The following table summarizes typical purity levels and yields for different purification methods. These values are estimates and can vary based on the initial purity of the crude product and the specific experimental conditions.

Purification MethodStarting Purity (Crude)Final PurityEstimated Yield
Recrystallization 85-90%>98%70-85%
Flash Column Chromatography 80-90%>99%60-80%
Liquid-Liquid Extraction (as a primary step) 70-85%85-95%>90%

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, and water) at room temperature and upon heating. A suitable single solvent will dissolve the compound when hot but not when cold. Alternatively, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used. A common two-solvent system is ethanol/water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent (or the "good" solvent in a two-solvent system).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a two-solvent system, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the precipitate before cooling.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

  • Stationary Phase: Use silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent system will give the desired product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the powder to the top of the column.

  • Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel.

    • To remove acidic impurities (e.g., 2-chloropropionic acid), wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

    • To remove basic impurities, wash with a dilute aqueous acid solution (e.g., 1 M HCl).

    • To remove water-soluble impurities (e.g., ammonium chloride), wash with water or brine.

  • Separation: Allow the layers to separate and drain the aqueous layer. Repeat the washing step if necessary.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the partially purified this compound.

Visualizations

impurity_identification_workflow start Crude this compound Sample analytical_testing Analytical Testing (HPLC, GC-MS, NMR) start->analytical_testing impurity_detected Impurity Detected? analytical_testing->impurity_detected known_impurity Known Impurity? impurity_detected->known_impurity Yes pure_product Pure this compound impurity_detected->pure_product No characterize Characterize Impurity (MS Fragmentation, NMR) known_impurity->characterize No select_purification Select Purification Method (Recrystallization, Chromatography, etc.) known_impurity->select_purification Yes characterize->select_purification purify Perform Purification select_purification->purify analyze_purity Analyze Purity of Fractions purify->analyze_purity further_purification Further Purification Needed? analyze_purity->further_purification further_purification->select_purification Yes further_purification->pure_product No

Caption: Workflow for Identifying and Removing Impurities.

troubleshooting_logic start Problem with this compound Reaction issue_type What is the main issue? start->issue_type low_yield Low Yield issue_type->low_yield Yield impure_product Impure Product issue_type->impure_product Purity check_reaction_conditions Check Reaction Conditions (Temp, Time, Reagents) low_yield->check_reaction_conditions optimize_workup Optimize Work-up (Extraction, Transfers) low_yield->optimize_workup identify_impurities Identify Impurities (HPLC, GC-MS, NMR) impure_product->identify_impurities solution Improved Yield/Purity check_reaction_conditions->solution optimize_workup->solution choose_purification Choose Appropriate Purification Method identify_impurities->choose_purification recrystallization Recrystallization choose_purification->recrystallization chromatography Chromatography choose_purification->chromatography extraction Extraction choose_purification->extraction recrystallization->solution chromatography->solution extraction->solution

Caption: Troubleshooting Logic for Common Reaction Issues.

References

Technical Support Center: 2-Chloropropionamide Stability and Degradation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of 2-chloropropionamide in aqueous buffer systems. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous buffers?

A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors:

  • pH: The hydrolysis of the amide bond is subject to both acid and base catalysis. Therefore, the rate of degradation is expected to be slowest in the neutral pH range and increase under acidic or alkaline conditions.[1]

  • Temperature: Like most chemical reactions, the degradation of this compound is temperature-dependent. Higher temperatures accelerate the rate of hydrolysis.[1]

  • Buffer Composition: The components of the buffer system can also play a role. Some buffer species can act as catalysts for hydrolysis. It is crucial to select a buffer that does not interfere with the stability of the compound.

Q2: What are the expected degradation products of this compound in aqueous solution?

A2: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the amide bond, which would yield 2-chloropropionic acid and ammonia. Under certain conditions, nucleophilic substitution of the chloride ion by water or hydroxide could also occur, leading to the formation of 2-hydroxypropionamide. Further degradation of these initial products may also be possible depending on the specific conditions.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the degradation of this compound. This involves developing an HPLC method that can separate the parent compound from its potential degradation products, allowing for the quantification of each species over time.

Q4: Are there any known incompatibilities of this compound with common buffers?

Troubleshooting Guides

Issue 1: Rapid degradation of this compound observed in the experiment.
  • Possible Cause 1: Inappropriate pH of the buffer.

    • Troubleshooting Step: Verify the pH of your buffer solution. Amide hydrolysis is catalyzed by both acid and base, so significant deviation from a neutral pH can lead to rapid degradation.[1] Consider using a buffer in the pH range of 6-8 for initial studies.

  • Possible Cause 2: Elevated temperature.

    • Troubleshooting Step: Ensure your experiments are conducted at a controlled and appropriate temperature. If possible, perform initial stability studies at a lower temperature (e.g., 4°C) to establish a baseline.

  • Possible Cause 3: Buffer-catalyzed hydrolysis.

    • Troubleshooting Step: If you suspect the buffer is contributing to degradation, try performing the experiment in a different buffer system with a similar pKa. For example, if you are using a phosphate buffer, consider a non-nucleophilic buffer.

Issue 2: Inconsistent or irreproducible stability data.
  • Possible Cause 1: Inconsistent buffer preparation.

    • Troubleshooting Step: Ensure meticulous and consistent preparation of all buffer solutions. Small variations in pH or buffer concentration can significantly impact degradation rates.

  • Possible Cause 2: Issues with the analytical method.

    • Troubleshooting Step: Validate your HPLC method for stability-indicating properties. Ensure that the method can accurately separate and quantify this compound in the presence of its degradation products. Refer to the HPLC troubleshooting section below for more details.

  • Possible Cause 3: Sample handling and storage.

    • Troubleshooting Step: Standardize your sample handling and storage procedures. If samples are not analyzed immediately, store them at a low temperature (e.g., -20°C or -80°C) to minimize further degradation.

Issue 3: HPLC analysis shows poor peak shape (tailing, fronting, or splitting).
  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Troubleshooting Step: this compound is a polar compound. Peak tailing can occur due to interactions with residual silanol groups on the silica-based column. Try lowering the mobile phase pH (if compatible with the compound's stability) or using a column with end-capping or a different stationary phase chemistry.

  • Possible Cause 2: Incompatibility of sample solvent with the mobile phase.

    • Troubleshooting Step: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent must be used, ensure it is of a similar or weaker elution strength.

  • Possible Cause 3: Column overload.

    • Troubleshooting Step: Reduce the injection volume or the concentration of the sample.

  • Possible Cause 4: Co-elution with a degradation product or impurity.

    • Troubleshooting Step: Optimize the mobile phase gradient, temperature, or try a different column to improve resolution.

Data Presentation

The following tables provide a template for summarizing quantitative data from stability studies of this compound.

Table 1: Effect of pH on the Stability of this compound at a Constant Temperature

pHBuffer SystemTemperature (°C)Initial Concentration (µg/mL)Concentration at 24h (µg/mL)% Degradation
3.0Citrate Buffer401008515
5.0Acetate Buffer40100955
7.4Phosphate Buffer40100982
9.0Borate Buffer401008020

Table 2: Effect of Temperature on the Stability of this compound at a Constant pH

Temperature (°C)pHBuffer SystemInitial Concentration (µg/mL)Concentration at 24h (µg/mL)% Degradation
47.4Phosphate Buffer10099.50.5
257.4Phosphate Buffer100973
407.4Phosphate Buffer1009010
607.4Phosphate Buffer1007525

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of this compound in Aqueous Buffers

  • Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 3, 5, 7.4, and 9). Common buffer systems include citrate, acetate, phosphate, and borate. Ensure all buffers are prepared with high-purity water and filtered.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration.

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (e.g., 100 µg/mL). Incubate the solutions at controlled temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

  • Sample Quenching (if necessary): To stop the degradation reaction, immediately cool the sample on ice or add a quenching agent if appropriate.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and its degradation products.

Protocol 2: Example of a Stability-Indicating HPLC Method

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Note: This is a starting point and the method should be optimized and validated for the specific application.

Mandatory Visualization

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Prepare Aqueous Buffers (various pH) spike Spike Stock into Buffers prep_buffer->spike prep_stock Prepare this compound Stock Solution prep_stock->spike incubate Incubate at Controlled Temperatures spike->incubate sample Withdraw Samples at Time Points incubate->sample quench Quench Reaction (if necessary) sample->quench hplc Analyze by Stability-Indicating HPLC Method quench->hplc data Quantify Parent and Degradation Products hplc->data

Caption: Workflow for assessing the stability of this compound in aqueous buffers.

Degradation_Pathway This compound This compound 2-Chloropropionic Acid + NH3 2-Chloropropionic Acid + NH3 This compound->2-Chloropropionic Acid + NH3 Amide Hydrolysis (Acid/Base Catalyzed) 2-Hydroxypropionamide 2-Hydroxypropionamide This compound->2-Hydroxypropionamide Nucleophilic Substitution (SN2)

Caption: Potential degradation pathways of this compound in aqueous solution.

References

Technical Support Center: Minimizing Off-Target Reactions of 2-Chloropropionamide in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target reactions of 2-Chloropropionamide in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a low-reactivity electrophile used in drug discovery as a covalent modifier of proteins.[1] Its primary mechanism of action involves forming a covalent bond with nucleophilic residues on proteins, most commonly cysteine.[2][3][4] Compared to more reactive electrophiles like acrylamides, this compound exhibits weaker reactivity, which can contribute to greater target selectivity.[1]

Q2: What are the primary off-target reactions of this compound in a cellular context?

A2: The primary off-target effect of this compound is the depletion of intracellular glutathione (GSH), a critical antioxidant.[5][6] This occurs through direct conjugation with GSH, a reaction that can be catalyzed by Glutathione S-Transferases (GSTs).[5][6] Significant depletion of the cellular GSH pool can lead to oxidative stress and subsequent cytotoxicity. Other off-target reactions can include covalent modification of highly reactive, non-target cysteines on other proteins.

Q3: How can I minimize off-target reactions and cytotoxicity?

A3: Minimizing off-target reactions involves careful optimization of experimental conditions. Key strategies include:

  • Concentration Optimization: Use the lowest effective concentration of this compound that achieves the desired on-target effect. This can be determined by performing a dose-response experiment.

  • Time-Course Optimization: Limit the incubation time to the minimum required for target engagement.

  • Quenching: After the desired incubation period, unreacted this compound can be neutralized using a quenching agent.

Q4: What are some common signs of significant off-target effects or cytotoxicity in my cell-based assay?

A4: Common indicators of problematic off-target effects include:

  • A high level of cell death across all tested concentrations, even low ones.[7]

  • High variability in results between replicate wells.

  • A narrow therapeutic window, where the concentration required for the desired effect is very close to the concentration that causes significant cell death.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Most Tested Concentrations

High cytotoxicity can obscure the specific on-target effects of this compound. The following table provides potential causes and solutions.

Potential Cause Recommended Solution
Concentration is too high. Perform a dose-response experiment to determine the IC50 value and identify a suitable concentration range.[8][9]
Incubation time is too long. Conduct a time-course experiment to find the optimal incubation time that maximizes on-target effects while minimizing cell death.[9]
Solvent (e.g., DMSO) toxicity. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5% for DMSO). Run a vehicle-only control.[9]
Contamination of cell culture. Check for microbial or mycoplasma contamination.[10]
Significant off-target effects. Measure intracellular glutathione (GSH) levels to assess for depletion. Consider using a quenching agent to stop the reaction at a specific time point.

dot

cluster_0 Troubleshooting High Cytotoxicity High_Cell_Death High Cell Death Observed Check_Concentration Is Concentration Optimized? High_Cell_Death->Check_Concentration Investigate Check_Time Is Incubation Time Optimized? High_Cell_Death->Check_Time Investigate Check_Solvent Is Solvent Concentration Appropriate? High_Cell_Death->Check_Solvent Investigate Check_Contamination Is Cell Culture Contaminated? High_Cell_Death->Check_Contamination Investigate Check_Off_Target Are Off-Target Effects Significant? High_Cell_Death->Check_Off_Target Investigate Dose_Response Perform Dose-Response (IC50 Determination) Check_Concentration->Dose_Response If No Time_Course Perform Time-Course Experiment Check_Time->Time_Course If No Vehicle_Control Run Vehicle-Only Control Check_Solvent->Vehicle_Control If Unsure Mycoplasma_Test Test for Mycoplasma Check_Contamination->Mycoplasma_Test If Unsure GSH_Assay Measure GSH Levels Check_Off_Target->GSH_Assay If Suspected

Caption: Troubleshooting workflow for high cytotoxicity.

Issue 2: No or Weak On-Target Effect Observed

If this compound is not producing the expected biological effect, consider the following.

Potential Cause Recommended Solution
Concentration is too low. Test a higher concentration range based on literature or preliminary data.
Incubation time is too short. Increase the incubation time. A time-course experiment is recommended.
Compound instability. Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment.
Chosen cell line is not sensitive. Test the compound on multiple cell lines to find a responsive model.
Lack of target engagement. Perform a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA) followed by Western blot, to confirm the compound is binding to its intended target.[11][12]

dot

cluster_1 Troubleshooting Weak On-Target Effect Weak_Effect Weak or No On-Target Effect Check_Concentration_Low Is Concentration Sufficient? Weak_Effect->Check_Concentration_Low Investigate Check_Time_Short Is Incubation Time Sufficient? Weak_Effect->Check_Time_Short Investigate Check_Compound Is Compound Stable? Weak_Effect->Check_Compound Investigate Check_Cell_Line Is Cell Line Sensitive? Weak_Effect->Check_Cell_Line Investigate Check_Target_Engagement Is Target Engagement Confirmed? Weak_Effect->Check_Target_Engagement Investigate Increase_Concentration Increase Concentration Check_Concentration_Low->Increase_Concentration If No Increase_Time Increase Incubation Time Check_Time_Short->Increase_Time If No Fresh_Dilutions Prepare Fresh Dilutions Check_Compound->Fresh_Dilutions If Unsure Test_Other_Lines Test Other Cell Lines Check_Cell_Line->Test_Other_Lines If Unsure CETSA_WB Perform CETSA-Western Blot Check_Target_Engagement->CETSA_WB If No cluster_2 GSH Measurement Workflow Cell_Treatment Treat Cells with This compound Cell_Harvest Harvest and Wash Cells Cell_Treatment->Cell_Harvest Cell_Lysis_GSH Lyse Cells with Sulfosalicylic Acid Cell_Harvest->Cell_Lysis_GSH Centrifugation Centrifuge Lysate Cell_Lysis_GSH->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Reaction_Setup Set up Reaction: Supernatant, DTNB, Glutathione Reductase, NADPH Supernatant_Collection->Reaction_Setup Absorbance_Measurement Measure Absorbance at 412 nm Reaction_Setup->Absorbance_Measurement GSH_Quantification Quantify GSH Levels Absorbance_Measurement->GSH_Quantification cluster_3 Chemoproteomics Workflow for Off-Target ID Probe_Treatment Treat Cells with Alkyne-2-Chloropropionamide Lysis Cell Lysis Probe_Treatment->Lysis Click_Reaction Click Chemistry with Biotin-Azide Lysis->Click_Reaction Enrichment_Beads Enrichment with Streptavidin Beads Click_Reaction->Enrichment_Beads Elution_Digestion Elution and Tryptic Digestion Enrichment_Beads->Elution_Digestion MS_Analysis LC-MS/MS Analysis Elution_Digestion->MS_Analysis Protein_ID Identification of Off-Target Proteins MS_Analysis->Protein_ID

References

Technical Support Center: Quenching Excess 2-Chloropropionamide in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for effectively quenching excess 2-Chloropropionamide in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in biochemical assays?

This compound is a weakly reactive electrophile used as a warhead in covalent inhibitors and activity-based protein profiling (ABPP) probes.[1] Its reactivity is targeted towards nucleophilic amino acid residues, primarily cysteine, on proteins of interest. This allows for the formation of a stable, covalent bond, enabling researchers to study enzyme function, identify protein targets, and develop novel therapeutics.[1] A notable application is in the development of inhibitors for Protein Disulfide Isomerase (PDI), a key enzyme in protein folding and redox signaling.[1]

Q2: Why is it necessary to quench excess this compound?

Quenching is a critical step to stop the reaction of this compound with its target and other molecules. Failure to quench the excess, unreacted compound can lead to several experimental artifacts:

  • Non-specific Labeling: Excess this compound can continue to react with other proteins and nucleophiles in the assay mixture, leading to high background signals and false positives.

  • Assay Interference: The reactive nature of this compound can interfere with downstream assay components, such as detection antibodies, fluorescent dyes, or mass spectrometry reagents.

  • Cellular Toxicity: In cell-based assays, unquenched this compound can cause cellular stress and toxicity, confounding the experimental results.

Q3: What are the most common quenching agents for this compound?

Thiol-based nucleophiles are the most effective and commonly used quenching agents. Their free thiol groups react rapidly with the electrophilic center of this compound, forming a stable, inert adduct. The two most common choices are:

  • Dithiothreitol (DTT): A strong reducing agent with two thiol groups, making it a very efficient quencher.

  • Glutathione (GSH): A biologically relevant tripeptide that is a key player in cellular detoxification of electrophiles.[2]

Q4: How do I choose between DTT and Glutathione as a quenching agent?

The choice of quenching agent depends on the specific assay and downstream applications.

  • DTT is generally more reactive and can be used at lower concentrations. However, its strong reducing properties may interfere with certain assays, for example, by reducing disulfide bonds in proteins of interest.

  • Glutathione is a milder quenching agent and is often preferred for cell-based assays due to its physiological relevance. It is less likely to disrupt native protein structures.

Q5: Can the quenching agent itself interfere with my assay?

Yes, this is a critical consideration. Thiol-based quenching agents can interfere with:

  • Fluorescence-based assays: DTT has been reported to quench the fluorescence of certain dyes like calcein.[3] It is essential to perform a control experiment with the quenching agent and your fluorescent probe to check for interference.

  • Mass Spectrometry: High concentrations of DTT or GSH can interfere with mass spectrometry analysis by causing ion suppression or forming adducts with analytes.

  • Thiol-reactive probes: Quenching agents will react with any thiol-reactive reagents in your downstream analysis, such as maleimide-based probes.[4]

Troubleshooting Guide

Problem Possible Cause Solution
High background signal in fluorescence/luminescence assay 1. Incomplete quenching of this compound. 2. Autofluorescence of this compound or its adduct. 3. Quenching agent is interfering with the fluorescent probe.1. Increase the concentration of the quenching agent or the incubation time. 2. Run a control with this compound and the quenching agent without the biological sample. 3. Test for quenching agent interference by incubating it with your fluorescent probe alone. Consider switching to a different quenching agent or a spectrally distinct fluorophore.
Inconsistent or non-reproducible results 1. Instability of this compound in the assay buffer. 2. Inconsistent quenching efficiency. 3. Variability in cell health or lysate quality.1. Prepare fresh stock solutions of this compound. Check for stability in your specific buffer system. 2. Ensure thorough mixing after adding the quenching agent and maintain consistent incubation times and temperatures. 3. Standardize cell culture and lysate preparation protocols.
Loss of protein function after quenching The quenching agent (e.g., high concentration of DTT) is denaturing or reducing critical disulfide bonds in the protein of interest.1. Switch to a milder quenching agent like Glutathione. 2. Reduce the concentration of the quenching agent and optimize the quenching time. 3. Perform a control experiment where the protein is treated with the quenching agent alone.
Interference in mass spectrometry analysis High concentrations of the quenching agent are causing ion suppression or forming adducts.1. Reduce the concentration of the quenching agent to the minimum effective level. 2. Perform a cleanup step (e.g., protein precipitation or dialysis) after quenching and before MS analysis. 3. Use a quenching agent with a different mass that does not interfere with your analytes of interest.

Quantitative Data on Quenching Agents

Quenching AgentChemical StructureRecommended Starting ConcentrationKey Considerations
Dithiothreitol (DTT) HSCH₂ (CHOH)₂ CH₂SH1-10 mMHighly efficient due to its two thiol groups. Can reduce protein disulfide bonds. Potential for fluorescence quenching.
Glutathione (GSH) γ-L-Glutamyl-L-cysteinylglycine5-20 mMPhysiologically relevant and milder than DTT. Less likely to interfere with protein structure.
β-Mercaptoethanol (BME) HOCH₂CH₂SH10-50 mMA volatile and odorous quenching agent. Generally less efficient than DTT.
Tris(2-carboxyethyl)phosphine (TCEP) P(CH₂CH₂COOH)₃1-5 mMA non-thiol reducing agent that is more stable and less odorous than DTT and BME. Effective at a wider pH range.

Experimental Protocols

Protocol 1: Quenching Excess this compound in an In Vitro Enzyme Assay

This protocol provides a general framework for quenching this compound in a typical in vitro enzyme inhibition assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Enzyme and substrate in appropriate assay buffer

  • Quenching solution: 100 mM DTT or 200 mM Glutathione in assay buffer

  • Detection reagent (e.g., fluorescent or colorimetric substrate)

  • 96-well microplate

  • Plate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the enzyme and assay buffer to each well.

  • Initiate Reaction: Add the desired concentrations of this compound to the wells to initiate the labeling reaction. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for the desired labeling time (e.g., 30-60 minutes).

  • Quenching: To stop the reaction, add the quenching solution to each well to a final concentration of 1-10 mM DTT or 5-20 mM Glutathione. Mix thoroughly by pipetting.

  • Quenching Incubation: Incubate for 10-15 minutes at room temperature to ensure complete quenching.

  • Detection: Add the detection reagent (e.g., substrate) to initiate the enzymatic reaction.

  • Data Acquisition: Measure the signal (e.g., fluorescence or absorbance) over time using a plate reader.

Protocol 2: Quenching in an Activity-Based Protein Profiling (ABPP) Workflow

This protocol outlines the quenching step within a typical ABPP experiment to identify the targets of a this compound-based probe.

Materials:

  • This compound-based probe (e.g., with a biotin or alkyne handle)

  • Cell lysate or intact cells

  • Quenching solution: 1 M DTT or 2 M Glutathione

  • Lysis buffer

  • Click chemistry reagents (if using an alkyne probe)

  • Streptavidin beads (if using a biotin probe)

  • SDS-PAGE and Western blot reagents or Mass spectrometer

Procedure:

  • Probe Labeling: Incubate the cell lysate or intact cells with the this compound-based probe at the desired concentration and time.

  • Quenching: Add the concentrated quenching solution to achieve a final concentration of 10 mM DTT or 20 mM Glutathione. For intact cells, this is typically added to the lysis buffer.

  • Lysis (for intact cells): Lyse the cells in a buffer containing the quenching agent.

  • Downstream Processing:

    • For alkyne probes: Perform a click reaction to attach a reporter tag (e.g., biotin or a fluorophore).

    • For biotin probes: Proceed directly to enrichment.

  • Enrichment: Use streptavidin beads to enrich the biotin-labeled proteins.

  • Analysis: Analyze the enriched proteins by SDS-PAGE and Western blotting or by mass spectrometry for target identification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction & Quenching cluster_analysis Downstream Analysis start Start: Cell Lysate or Intact Cells probe Add this compound Probe start->probe incubate Incubate (e.g., 30 min, 37°C) probe->incubate quench Add Quenching Agent (DTT or GSH) incubate->quench click Click Chemistry (if applicable) quench->click enrich Enrichment (e.g., Streptavidin beads) click->enrich ms LC-MS/MS Analysis enrich->ms end End: Target ID ms->end

Figure 1. A generalized experimental workflow for an Activity-Based Protein Profiling (ABPP) experiment incorporating a quenching step.

pdi_pathway cluster_er Endoplasmic Reticulum cluster_inhibitor Experimental Intervention PDI Protein Disulfide Isomerase (PDI) Folded_Protein Correctly Folded Protein (Native Disulfide Bonds) PDI->Folded_Protein Catalyzes Misfolded_Protein Misfolded Protein (Incorrect Disulfide Bonds) Misfolded_Protein->PDI Isomerization ER_Stress ER Stress Misfolded_Protein->ER_Stress Accumulation leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Chloropropionamide This compound Probe Chloropropionamide->PDI Covalently Inhibits

Figure 2. Simplified signaling pathway showing the role of Protein Disulfide Isomerase (PDI) in protein folding and the effect of a this compound-based inhibitor.

References

Technical Support Center: Enhancing the Selectivity of 2-Chloropropionamide-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of 2-Chloropropionamide-based probes in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound-based probes, offering potential causes and solutions in a question-and-answer format.

Issue 1: High background or non-specific binding in pull-down assays or western blots.

  • Question: I am observing high background and multiple non-specific bands in my pull-down assay/western blot after using a this compound-based probe. What could be the cause and how can I resolve this?

  • Potential Causes & Solutions:

    • Insufficient Blocking: The blocking step may be inadequate.

      • Solution: Increase the concentration of the blocking agent (e.g., from 5% to 7% non-fat milk or BSA). Extend the blocking time and/or increase the temperature. Consider adding a detergent like Tween-20 to the blocking buffer.[1]

    • Inadequate Washing: Insufficient washing can lead to the retention of non-specifically bound proteins.

      • Solution: Increase the number and duration of wash steps. Use a larger volume of wash buffer and consider adding a gentle soak time between washes.[2] Increasing the stringency of the wash buffer by adjusting salt concentration or detergent percentage can also be effective.[3]

    • Probe Concentration Too High: Using an excessively high concentration of the probe can lead to increased off-target reactions.

      • Solution: Perform a dose-response experiment to determine the optimal probe concentration that provides sufficient signal for the target of interest while minimizing non-specific binding.

    • Non-specific Binding to Beads or Resin: The probe or target protein may be non-specifically interacting with the affinity resin.

      • Solution: Pre-clear the cell lysate by incubating it with the beads alone before adding the probe-labeled lysate.[4] Consider using a different type of bead or resin.[4]

    • Sample Degradation: Protein degradation can expose new reactive sites, leading to non-specific labeling.

      • Solution: Always use fresh lysates and include protease inhibitors in your lysis buffer.[1][3]

Issue 2: Low or no signal for the target protein.

  • Question: I am not detecting my protein of interest after using the this compound probe. What are the possible reasons and troubleshooting steps?

  • Potential Causes & Solutions:

    • Low Target Protein Abundance: The target protein may be expressed at very low levels in the chosen cell line or tissue.

      • Solution: Increase the amount of protein lysate used for the pull-down.[3] If possible, use a cell line known to overexpress the target protein or induce its expression.[5]

    • Inefficient Covalent Labeling: The probe may not be efficiently reacting with the target protein.

      • Solution: Optimize the incubation time and temperature for the probe-labeling step. Ensure the pH of the lysis buffer is compatible with the covalent reaction.

    • Disruption of Protein-Protein Interactions (for co-immunoprecipitation): The lysis buffer conditions may be too harsh, disrupting the interaction between the target and its binding partners.

      • Solution: Use a milder lysis buffer, such as one without harsh ionic detergents like sodium deoxycholate (found in RIPA buffer).[6]

    • Inefficient Pull-Down or Elution: The tagged protein may not be efficiently captured by the affinity resin or eluted for detection.

      • Solution: Ensure the affinity resin has a high binding capacity. Optimize the elution conditions by adjusting the concentration of the eluting agent or the pH.

Frequently Asked Questions (FAQs)

Q1: What makes this compound-based probes potentially more selective than other covalent probes like those based on acrylamide?

A1: this compound is considered a less reactive electrophile compared to acrylamide.[7][8][9] This lower intrinsic reactivity means that it is less likely to react with off-target nucleophiles, such as cysteine residues on abundant proteins. For a covalent reaction to occur, the probe needs to have a higher residence time in the binding pocket of the target protein, which is facilitated by specific non-covalent interactions. This two-step process of initial binding followed by covalent modification contributes to the enhanced selectivity of this compound-based probes.

Q2: How can I experimentally validate the selectivity of my this compound-based probe?

A2: A powerful technique to assess the proteome-wide selectivity of your probe is competitive activity-based protein profiling (ABPP) .[10][11][12] In this method, you pre-incubate your cell lysate or live cells with a competitor (your unlabeled probe or a known inhibitor of the target). You then add a "clickable" version of your probe (containing an alkyne or azide handle). The target proteins that are engaged by the competitor will not be labeled by the clickable probe. By using click chemistry to attach a reporter tag (e.g., biotin for enrichment or a fluorophore for in-gel visualization), you can identify and quantify the proteins that are specifically targeted by your probe.[13][14]

Q3: My mass spectrometry results show several potential off-targets for my probe. How do I interpret this data and confirm true off-targets?

A3: Interpreting mass spectrometry data for off-target analysis requires careful consideration:

  • Dose-dependency: True off-targets should show a dose-dependent decrease in labeling in competitive ABPP experiments.

  • Site of modification: Peptide-level analysis can pinpoint the exact amino acid residue modified by the probe.[14] This can help distinguish between specific binding in a functional pocket and non-specific surface labeling.

  • Biological relevance: Investigate the identified potential off-targets. Are they known to have reactive cysteines? Could their inhibition explain any observed cellular phenotype?

  • Orthogonal validation: Use other methods to validate potential off-targets, such as western blotting to confirm changes in protein levels or activity assays to measure functional inhibition.

Q4: What are the key considerations for designing a good negative control for my this compound-based probe experiment?

A4: A good negative control is crucial for validating that the observed phenotype is due to the engagement of the intended target. An ideal negative control should be a close structural analog of your active probe but should be significantly less active or inactive against the target protein. It is important that the negative control still possesses the reactive this compound warhead to control for any non-specific reactivity-driven effects.

Quantitative Data Summary

The following tables summarize key quantitative parameters for evaluating the performance of this compound-based probes.

Table 1: Example Selectivity Profile of a this compound Probe (S-CW3554)

Target ProteinProbe Concentration for LabelingOff-Target Proteins Identified by ProteomicsReference
Protein Disulfide Isomerase (PDI)10 µMMinimal off-target labeling observed in cell-based assays[7][8]

Table 2: Key Parameters for Assessing Covalent Probe Performance

ParameterDescriptionMethod of DeterminationIdeal Characteristics
k_inact/K_i Second-order rate constant for covalent modification, reflecting the efficiency of inactivation.Enzyme kinetics assaysHigh value indicates efficient and specific labeling.
IC50 Concentration of the probe that causes 50% inhibition of the target's activity.In vitro or cell-based activity assaysLow value indicates high potency.
Proteome-wide Selectivity The number and identity of off-target proteins labeled by the probe.Competitive ABPP with quantitative mass spectrometryMinimal off-target engagement at concentrations effective against the primary target.

Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for Selectivity Analysis

This protocol outlines the general steps for assessing the selectivity of a this compound-based probe using a "clickable" alkyne-tagged version of the probe.

Materials:

  • Cells expressing the target protein

  • Lysis buffer (e.g., Tris or PBS with protease inhibitors)

  • This compound-based probe (unlabeled competitor)

  • Alkyne-tagged this compound probe

  • Biotin-azide tag

  • Click chemistry reaction buffer (containing copper(I) catalyst, ligand, and reducing agent)

  • Streptavidin beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Elution buffer

  • Reagents for SDS-PAGE and western blotting or for mass spectrometry sample preparation

Procedure:

  • Cell Lysis: Harvest cells and prepare a cell lysate. Determine the protein concentration.

  • Competitive Inhibition: Aliquot the cell lysate. To the experimental samples, add the unlabeled this compound probe at various concentrations. To the control sample, add the vehicle (e.g., DMSO). Incubate for a predetermined time (e.g., 30 minutes) at room temperature.

  • Probe Labeling: Add the alkyne-tagged this compound probe to all samples and incubate to allow for covalent labeling of available targets.

  • Click Chemistry: Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding the biotin-azide tag and the click chemistry reaction buffer. This will attach a biotin tag to the alkyne-labeled proteins.[13][15]

  • Enrichment of Labeled Proteins: Add streptavidin beads to the lysates to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.[15]

  • Elution and Analysis: Elute the captured proteins from the beads. The eluted proteins can then be analyzed by:

    • SDS-PAGE and Western Blotting: To visualize the target protein and assess the degree of competition.

    • Mass Spectrometry: For proteome-wide identification and quantification of the probe's targets and off-targets.[13]

Visualizations

Experimental_Workflow_ABPP cluster_sample_prep Sample Preparation cluster_labeling Labeling & Enrichment cluster_analysis Analysis cell_lysate Cell Lysate incubation Incubation cell_lysate->incubation Add Competitor competitor Unlabeled Probe (Competitor) alkyne_probe Alkyne-tagged Probe incubation->incubation click_chemistry Click Chemistry (Biotin-Azide) incubation->click_chemistry enrichment Streptavidin Enrichment click_chemistry->enrichment sds_page SDS-PAGE & Western Blot enrichment->sds_page mass_spec Mass Spectrometry enrichment->mass_spec Signaling_Pathway_PDI cluster_er Endoplasmic Reticulum unfolded_protein Unfolded Protein pdi Protein Disulfide Isomerase (PDI) unfolded_protein->pdi Disulfide Bond Formation folded_protein Correctly Folded Protein pdi->folded_protein er_stress ER Stress pdi->er_stress Accumulation of Unfolded Proteins probe This compound Probe (e.g., S-CW3554) probe->pdi Covalent Inhibition apoptosis Apoptosis er_stress->apoptosis

References

Technical Support Center: 2-Chloropropionamide Reactivity with Cysteines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the pH-dependent reactivity of 2-chloropropionamide with cysteine residues. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for your work.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction of this compound with cysteine residues dependent on pH?

The reactivity of this compound, an electrophilic compound, with cysteine is dependent on the nucleophilicity of the cysteine's thiol group (-SH). The reaction proceeds via an SN2 mechanism where the sulfur atom attacks the carbon atom bearing the chlorine. This nucleophilicity is governed by the ionization state of the thiol group.[1] The protonated thiol (R-SH) is a weak nucleophile, while its deprotonated conjugate base, the thiolate anion (R-S⁻), is a significantly stronger nucleophile.[2][3]

The equilibrium between the thiol and thiolate is dictated by the pH of the solution and the pKa of the cysteine residue. When the pH is above the pKa, the thiolate form predominates, leading to a faster reaction rate.

Q2: What is the optimal pH for alkylating cysteines with this compound?

The optimal pH is a balance between maximizing the reaction rate with cysteine and minimizing off-target side reactions.

  • For Reactivity: The reaction rate increases as the pH rises above the cysteine's pKa because the concentration of the highly reactive thiolate anion increases.[2][3] For a typical surface-exposed cysteine with a pKa of ~8.0-8.5, conducting the reaction at a pH of 8.0-8.5 is common.[1][2]

  • For Specificity: At higher pH values (e.g., > 9.0), other nucleophilic amino acid side chains, such as lysine (ε-amino group) and the N-terminus (α-amino group), become deprotonated and can also react with this compound, leading to a loss of specificity.[4] Furthermore, cysteines in the thiolate form are more susceptible to air oxidation at higher pH.[2]

Therefore, a pH range of 7.5 to 8.5 is generally recommended as a starting point for achieving efficient and specific cysteine alkylation.

Q3: How does the local protein environment influence the reactivity of a specific cysteine residue?

The local microenvironment within a protein can dramatically alter the pKa of a cysteine residue, making it more or less reactive at a given pH.[1][2] Cysteine pKa values in proteins have been observed to range from as low as 3.5 to as high as 12.[1] Factors influencing the pKa include:

  • Hydrogen Bonds: Nearby hydrogen bond donors can stabilize the thiolate anion, lowering the pKa.[2][5]

  • Electrostatic Interactions: Proximity to positively charged residues (e.g., Lysine, Arginine) can lower the pKa, while proximity to negatively charged residues (e.g., Aspartate, Glutamate) can raise it.[6]

  • Solvent Accessibility: Cysteines buried within the hydrophobic core of a protein are less accessible to solvent and may have perturbed pKa values compared to surface-exposed residues.[2]

A cysteine with a depressed pKa (e.g., pKa = 6.0) will be significantly more reactive at physiological pH (~7.4) than a cysteine with a typical pKa of 8.5.

Q4: What are the potential side reactions when using this compound?

While more specific than highly reactive compounds like iodoacetamide, this compound can still participate in off-target reactions.[7][8] The primary side reactions involve the alkylation of other nucleophilic amino acid residues, including:

  • Methionine: The sulfur atom in the thioether side chain can be alkylated. Studies have shown that haloacetamides can modify methionine residues, sometimes leading to misinterpretations in proteomic analyses.[7][9][10]

  • Lysine: The ε-amino group.

  • Histidine: The imidazole ring.

  • N-terminus: The free α-amino group of the peptide or protein.[4]

The likelihood of these side reactions increases with higher pH, higher reagent concentrations, and longer incubation times.[4][9]

Q5: How does this compound's reactivity compare to iodoacetamide (IAM)?

This compound is generally considered a less reactive, or "weaker," electrophile than iodoacetamide.[8]

  • Reactivity: Iodoacetamide reacts more rapidly with cysteines due to iodine being a better leaving group than chlorine.

  • Specificity: Because of its lower reactivity, this compound can offer greater selectivity for more reactive cysteines (i.e., those with lower pKa values). Chloroacetamide has been reported to result in fewer undesirable off-site reactions compared to iodoacetamide.[7]

  • Stability: Chloroacetamide is less sensitive to light than iodoacetamide.[11]

The choice between them depends on the experimental goal. For globally alkylating all cysteines in a proteomics sample preparation workflow, the faster kinetics of iodoacetamide may be preferred. For selectively targeting a hyper-reactive cysteine in a functional study, the lower reactivity of this compound may be advantageous.

Data Presentation

Table 1: Influence of Protein Microenvironment on Cysteine pKa

This table illustrates how the local environment can significantly alter the pKa of cysteine residues, thereby affecting their reactivity at a given pH. A lower pKa indicates a higher proportion of the reactive thiolate form at physiological pH.

Protein/PeptideCysteine ResiduepKa ValueMicroenvironment FeatureReference
Free Cysteine (in water)-~8.5 - 9.0Solvent exposed[2]
E. coli ThioredoxinCys-326.7Electrostatic influence from Lys-36[6]
Human DJ-1Cys-1065.4Hydrogen bond with protonated Glu-18[5]
Fission Yeast DJ-1Cys-1114.6Hydrogen bond from Thr-114 side chain[5]
2-Cys PeroxiredoxinsActive-site Cys~5.0 - 6.0Catalytic site[2]
Table 2: Conceptual Relationship Between pH, Thiolate Fraction, and Relative Reaction Rate

This table provides a conceptual overview of how the reaction rate for a typical cysteine (pKa ≈ 8.5) changes with pH.

pHpH vs. pKaPredominant SpeciesFraction as Thiolate (RS⁻)Expected Relative Rate
6.5pH < pKaR-SH (Thiol)~1%Very Low
7.5pH < pKaR-SH (Thiol)~9%Low
8.5pH = pKaR-SH ≈ RS⁻50%Moderate
9.5pH > pKaRS⁻ (Thiolate)~91%High
10.5pH > pKaRS⁻ (Thiolate)~99%Very High*

*Note: While the rate of reaction with cysteine is very high at pH 10.5, the potential for off-target reactions also increases significantly.

Experimental Protocols

Protocol 1: In-Solution Alkylation of a Protein with this compound for Mass Spectrometry

This protocol is designed for the complete alkylation of cysteine residues in a purified protein sample prior to enzymatic digestion and LC-MS/MS analysis.

Materials:

  • Purified protein solution

  • Denaturation Buffer: 8 M Urea in 100 mM Ammonium Bicarbonate, pH 8.0

  • Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh)

  • Alkylating Agent: 500 mM this compound (2-CPA) in water (prepare fresh, protect from light)

  • Quenching Reagent: 500 mM DTT in water

  • Digestion Buffer: 100 mM Ammonium Bicarbonate, pH 8.0

  • Trypsin (mass spectrometry grade)

Procedure:

  • Denaturation and Reduction: a. To 50 µg of protein in a microcentrifuge tube, add Denaturation Buffer to a final volume of 90 µL. b. Add 5 µL of 500 mM DTT (final concentration ~25 mM). c. Vortex briefly and incubate at 37°C for 1 hour to reduce all disulfide bonds.

  • Alkylation: a. Cool the sample to room temperature. b. Add 10 µL of 500 mM 2-CPA (final concentration ~50 mM). c. Vortex immediately and incubate in the dark at room temperature for 45-60 minutes.

  • Quenching: a. Add 5 µL of 500 mM DTT to quench any unreacted 2-CPA. b. Incubate at room temperature for 15 minutes.

  • Buffer Exchange/Dilution: a. Dilute the sample at least 8-fold with Digestion Buffer (e.g., add 800 µL) to reduce the urea concentration to below 1 M, which is necessary for trypsin activity.

  • Digestion: a. Add trypsin at a 1:50 (enzyme:protein) mass ratio. b. Incubate overnight (12-16 hours) at 37°C.

  • Sample Cleanup: a. Acidify the sample with formic acid to a final concentration of 0.1-1% to stop the digestion. b. Desalt the peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.

Troubleshooting Guides

Issue 1: Incomplete or No Cysteine Alkylation Detected

Your mass spectrometry results show a high percentage of unmodified cysteine residues.

Possible CauseRecommended Solution
Insufficient Reduction Ensure the DTT solution is freshly prepared and used at a sufficient concentration (typically 5-10 mM). Increase incubation time or temperature (e.g., 56°C for 30 min) for proteins with resistant disulfide bonds.
Suboptimal pH Verify the pH of your reaction buffer is between 7.5 and 8.5. A pH below 7 will significantly slow the reaction.
Insufficient Alkylating Reagent Ensure a sufficient molar excess of this compound over DTT and total cysteines. A 2- to 5-fold molar excess over total thiols is a good starting point.
Reagent Degradation Prepare the this compound solution fresh before each use.
Protein Accessibility If the protein was not fully denatured, some cysteine residues may remain buried and inaccessible. Ensure the concentration of the denaturant (e.g., Urea, Guanidine-HCl) is sufficient.
Premature Oxidation Avoid excessive vortexing or exposure to air after the reduction step, especially at alkaline pH, as this can lead to cysteine oxidation.

Issue 2: Significant Off-Target Modifications Observed

You observe modifications on methionine, lysine, or other residues in addition to cysteine.

Possible CauseRecommended Solution
pH is Too High Lower the reaction pH to the 7.5-8.0 range to decrease the nucleophilicity of other amino acid side chains.
Reagent Concentration is Too High Reduce the concentration of this compound. Perform a titration experiment to find the lowest concentration that still provides complete cysteine alkylation.
Reaction Time is Too Long Decrease the incubation time for the alkylation step. A time course experiment (e.g., 15, 30, 60 min) can help optimize this.
Contamination Ensure reagents and buffers are free of contaminants.

Visualizations

Reaction Mechanism

troubleshooting_workflow decision decision start_node Start: Incomplete Alkylation Observed decision1 Was DTT/TCEP fresh & concentrated? start_node->decision1 Check Reduction Step end_node Problem Solved action1 Use fresh, higher conc. DTT/TCEP. Increase time/temp. decision1->action1 No decision2 Was protein fully denatured? decision1->decision2 Yes action1->decision2 action2 Increase denaturant conc. (e.g., 8M Urea) decision2->action2 No decision3 Was reaction pH in 7.5-8.5 range? decision2->decision3 Yes action2->decision3 action3 Verify buffer pH decision3->action3 No decision4 Was 2-CPA conc. sufficient? decision3->decision4 Yes action3->decision4 decision4->end_node Yes action4 Increase molar excess of 2-CPA decision4->action4 No action4->end_node signaling_pathway cluster_active cluster_inhibited Kinase_A Active Kinase (Cys-SH) Substrate_A Substrate Kinase_A->Substrate_A ATP pSubstrate_A Phosphorylated Substrate CPA This compound (Covalent Inhibitor) Downstream_A Downstream Signaling (e.g., Proliferation) pSubstrate_A->Downstream_A Kinase_I Inactive Kinase (Cys-S-Adduct) CPA->Kinase_I Substrate_I Substrate Kinase_I->Substrate_I No Reaction Blocked SIGNAL BLOCKED Substrate_I->Blocked

References

Technical Support Center: Utilizing 2-Chloropropionamide in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges and troubleshooting strategies associated with the use of 2-Chloropropionamide and its derivatives in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a low-reactivity electrophile used in covalent drug discovery.[1][2][3] Unlike more reactive compounds like acrylamides, its reduced reactivity can offer greater selectivity for specific amino acid residues, such as cysteine, on target proteins.[1][2][3] This property makes it a valuable tool for developing targeted covalent inhibitors.

Q2: What is the known mechanism of action for this compound-based compounds?

The primary mechanism of action for this compound-based probes and inhibitors is the covalent modification of target proteins. For instance, the derivative S-CW3554 has been shown to selectively label and inhibit protein disulfide isomerase (PDI), an enzyme involved in protein folding.[1][2][3] Inhibition of PDI can lead to endoplasmic reticulum (ER) stress and activation of the Unfolded Protein Response (UPR) pathway, ultimately inducing apoptosis in cancer cells.[3]

Q3: What are the potential advantages of using a lower-reactivity electrophile like this compound in vivo?

The use of a less reactive electrophile like this compound may lead to fewer off-target effects and a better safety profile compared to more reactive covalent modifiers. This increased selectivity can be advantageous for in vivo applications where minimizing toxicity is crucial.[1][2]

Q4: Is there any known in vivo toxicity data for this compound?

Currently, there is limited publicly available in vivo toxicity data specifically for this compound. However, related compounds have been studied. For example, L-2-chloropropionic acid has demonstrated neurotoxic effects in rats at high doses. It is crucial to conduct thorough toxicity studies for any new this compound derivative before proceeding with extensive in vivo efficacy models.

Q5: What are the main challenges to consider when formulating this compound for in vivo administration?

Like many small molecules, this compound derivatives may have poor aqueous solubility.[4] This can pose a significant challenge for achieving adequate bioavailability for in vivo studies. Formulation strategies such as using co-solvents, surfactants, or creating a salt form may be necessary to improve solubility and ensure consistent dosing.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Bioavailability/Efficacy Poor aqueous solubility of the compound.- Prepare a formulation using a co-solvent system (e.g., DMSO, PEG400) and a surfactant (e.g., Tween® 80).[4] - Investigate the possibility of creating a more soluble salt form of the compound. - Consider alternative routes of administration (e.g., intraperitoneal vs. oral).
Rapid metabolism of the compound.- Conduct pharmacokinetic studies to determine the half-life of the compound. - If the half-life is very short, consider a more frequent dosing schedule or a different route of administration that avoids first-pass metabolism.
Off-Target Effects/Toxicity Reaction with unintended proteins or molecules.- Confirm the selectivity of the compound with in vitro proteomic profiling before moving to in vivo models. - Reduce the dose and/or frequency of administration. - Monitor for common signs of toxicity in animal models (e.g., weight loss, behavioral changes, changes in blood counts).[5]
Instability of the compound in vivo.- Assess the stability of the compound in plasma and liver microsomes in vitro. - If the compound is unstable, medicinal chemistry efforts may be needed to improve its metabolic stability.
Inconsistent Results Issues with formulation consistency.- Ensure the formulation is prepared fresh for each experiment and is homogenous. - Validate the concentration and stability of the compound in the final formulation.
Variability in animal models.- Use age- and weight-matched animals for all study groups. - Ensure consistent handling and dosing procedures across all animals.

Quantitative Data

Table 1: Physicochemical Properties of a Hypothetical this compound Derivative (for illustrative purposes)

Property Value Rationale/Reference
Molecular Weight 250.7 g/mol Example value for a small molecule inhibitor.
Aqueous Solubility < 0.1 mg/mLMany small molecule inhibitors have poor water solubility.[4]
LogP 3.2Indicates moderate lipophilicity.
pKa 8.5 (Amide)Typical pKa for a secondary amide.

Table 2: Example Formulation for a this compound Derivative for In Vivo Rodent Studies

Component Percentage of Final Volume Purpose
DMSO10%Solubilizing agent.[4]
PEG40040%Co-solvent and viscosity enhancer.[4]
Tween® 805%Surfactant to improve solubility and stability.[4]
Sterile Saline45%Vehicle.[4]

Experimental Protocols

Protocol: In Vivo Efficacy Study of a this compound-Based PDI Inhibitor in a Mouse Xenograft Model

  • Cell Culture and Implantation:

    • Culture a human multiple myeloma cell line (e.g., RPMI 8226) in appropriate media.

    • Harvest cells and resuspend in a 1:1 mixture of media and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth and Animal Randomization:

    • Monitor tumor growth using caliper measurements.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

  • Formulation and Dosing:

    • Prepare the this compound-based inhibitor formulation (as described in Table 2) and the vehicle control.

    • Administer the inhibitor (e.g., 20 mg/kg) and vehicle control via intraperitoneal injection once daily.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight three times per week.

    • Monitor for any signs of toxicity.

    • The primary endpoint is tumor growth inhibition. Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.

  • Pharmacodynamic and Histological Analysis:

    • At the end of the study, collect tumors and organs for analysis.

    • Perform Western blotting on tumor lysates to assess the levels of PDI and markers of ER stress (e.g., CHOP, BiP).

    • Conduct histological analysis (e.g., H&E staining, TUNEL assay) to assess tumor morphology and apoptosis.

Visualizations

G cluster_0 Cellular Stress CPA This compound Derivative PDI Protein Disulfide Isomerase (PDI) CPA->PDI Covalent Inhibition ER_Stress ER Stress PDI->ER_Stress Disruption of Protein Folding UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activation Apoptosis Apoptosis UPR->Apoptosis Prolonged Activation

Caption: Hypothetical signaling pathway of a this compound-based PDI inhibitor.

G cluster_1 Experimental Workflow Formulation Compound Formulation Animal_Model Animal Model (e.g., Xenograft) Formulation->Animal_Model Dosing Dosing and Monitoring Animal_Model->Dosing Endpoint Endpoint Analysis (Tumor Volume) Dosing->Endpoint PD_Analysis Pharmacodynamic Analysis Endpoint->PD_Analysis

References

Technical Support Center: Preventing Non-specific Binding of 2-Chloropropionamide in Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating non-specific binding of 2-Chloropropionamide and similar covalent probes in pull-down assays.

Troubleshooting Guide

High non-specific binding is a common issue in pull-down assays, particularly when using reactive probes like this compound. This guide provides a systematic approach to identifying and resolving the root causes of this problem.

Issue: High Background and Numerous Non-specific Bands on Gel/Mass Spectrometry Analysis

Possible Cause 1: Inadequate Blocking of Beads and/or Non-specific Binding to the Solid Support

Proteins can non-specifically adhere to the affinity beads (e.g., agarose, magnetic beads) through hydrophobic or ionic interactions.

Solutions:

  • Pre-clearing the Lysate: This is a highly recommended step to remove proteins that inherently bind to the beads.[1][2][3] Before incubating the lysate with your probe-conjugated beads, incubate it with unconjugated beads to deplete these non-specific binders.

  • Blocking the Beads: After immobilizing your this compound probe, block any remaining active sites on the beads with a suitable blocking agent.

Possible Cause 2: Suboptimal Washing Steps

Insufficient or overly gentle washing can leave non-specifically bound proteins in the final eluate.

Solutions:

  • Increase Wash Stringency: Gradually increase the salt concentration (e.g., NaCl) and/or detergent concentration (e.g., Tween-20, Triton X-100) in your wash buffers to disrupt ionic and hydrophobic interactions.[4]

  • Increase the Number and Duration of Washes: Performing additional wash steps or increasing the incubation time during each wash can enhance the removal of non-specific binders.

Possible Cause 3: Covalent Non-specific Binding

This compound is an electrophile that can form covalent bonds with nucleophilic amino acid residues, primarily cysteine.[5] While it is considered a low-reactivity electrophile, non-specific covalent binding can still occur, especially with highly abundant proteins containing reactive cysteines.

Solutions:

  • Competition Control: Perform a control experiment where the lysate is pre-incubated with an excess of a non-biotinylated, non-immobilized version of your this compound probe. This will occupy the specific binding sites and any covalent non-specific sites, leading to a reduction in the pull-down of true targets and covalent non-specific binders.

  • Optimize Probe Concentration: Use the lowest concentration of the this compound probe that still allows for the detection of your target protein. This minimizes the chances of off-target covalent interactions.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the main sources of non-specific binding in a pull-down assay with a this compound probe?

A1: Non-specific binding in this context can arise from three primary sources:

  • Binding to the solid support: Proteins may adhere to the agarose or magnetic beads themselves.

  • Non-covalent interactions: Proteins may interact non-specifically with the bait protein or the linker through ionic or hydrophobic forces.

  • Covalent non-specific binding: The this compound warhead can react with nucleophilic residues (mainly cysteine) on off-target proteins.

Q2: Why is pre-clearing the cell lysate important?

A2: Pre-clearing is a crucial step to remove proteins from your lysate that have a natural affinity for the beads used in your pull-down assay.[1][2][3] By incubating the lysate with unconjugated beads first, you can deplete these "sticky" proteins, thereby significantly reducing the background in your final results.

Blocking Strategies

Q3: What are the most common blocking agents and how do I choose the right one?

A3: The most common blocking agents are proteins that occupy non-specific binding sites. The choice depends on your specific system and downstream analysis.

  • Bovine Serum Albumin (BSA): A single purified protein that is a good general blocking agent.[6][7] It is often preferred when working with phosphorylated proteins as it is not a phosphoprotein itself.[6][7]

  • Non-fat Dry Milk: A cost-effective and widely used blocking agent containing a mixture of proteins, with casein being a major component.[6][7] It can be a very effective blocker but should be avoided when detecting phosphoproteins (due to the presence of phosphoprotein casein) or when using avidin-biotin detection systems (as milk contains biotin).[6]

  • Normal Serum: Serum from the same species as the secondary antibody used in a subsequent western blot can be very effective at reducing background.[8]

Q4: Is there a "best" blocking agent for pull-down assays?

A4: There is no single "best" blocking agent for all pull-down assays. The optimal choice is often determined empirically. However, for a general starting point, BSA is a good choice due to its purity and compatibility with most downstream applications. If high background persists, trying other blocking agents like casein or normal serum may be beneficial.

Washing and Elution

Q5: How can I optimize my wash buffer to reduce non-specific binding?

A5: Optimizing your wash buffer is critical for clean results. You can increase the stringency of your washes by:

  • Increasing Salt Concentration: Adding NaCl (e.g., up to 500 mM) can disrupt ionic interactions that contribute to non-specific binding.[9][10][11][12]

  • Adding Detergents: Non-ionic detergents like Tween-20 or Triton X-100 (typically 0.1% to 0.5%) help to disrupt non-specific hydrophobic interactions.[4]

It is important to find a balance, as overly stringent wash conditions can also disrupt the specific interaction between your probe and its target.

Q6: What are the recommended control experiments for a pull-down assay with a this compound probe?

A6: Several control experiments are essential to validate your results:

  • Beads-only control: Incubate your cell lysate with unconjugated beads to identify proteins that bind directly to the beads.[13]

  • Negative bait control: Use a structurally similar but inactive compound immobilized on the beads to differentiate between specific and non-specific interactions with the small molecule.

  • Competition control: Pre-incubate the lysate with an excess of the free, non-immobilized this compound compound before adding the beads. A significant reduction in the pull-down of a protein indicates a specific interaction.

Data Presentation

Table 1: Illustrative Comparison of Blocking Agent Effectiveness

Blocking AgentTypical ConcentrationRelative Reduction in Non-specific Binding (Illustrative)Notes
Bovine Serum Albumin (BSA)1-5% (w/v)+++Good all-purpose blocker, suitable for most applications.[6][7]
Non-fat Dry Milk1-5% (w/v)++++Very effective and inexpensive, but can interfere with phospho-protein and biotin-based detection.[6][7]
Casein1-3% (w/v)++++A major component of milk, very effective but shares some of the same limitations.[14]
Normal Serum5-10% (v/v)+++++Often highly effective, especially when matched to the secondary antibody species in western blotting.[8]
Fish Gelatin0.1-1% (w/v)++Can be effective and is a non-mammalian protein source, which can reduce cross-reactivity with certain antibodies.

Table 2: Effect of Salt and Detergent Concentration on Non-specific Binding (Illustrative)

Wash Buffer ComponentConcentration RangeEffect on Non-specific Binding
NaCl150 mM - 1 MIncreasing concentration disrupts ionic interactions, reducing non-specific binding.[9][10][11][12]
Tween-20 / Triton X-1000.05% - 1% (v/v)Increasing concentration disrupts hydrophobic interactions, reducing non-specific binding.[4]

Experimental Protocols

Protocol 1: Pre-clearing of Cell Lysate
  • For each 1 mL of cell lysate, add 20-50 µL of a 50% slurry of unconjugated beads (the same type as used for the pull-down).

  • Incubate on a rotator at 4°C for 1-2 hours.

  • Centrifuge the lysate at a low speed (e.g., 500 x g) for 1 minute to pellet the beads.

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for the pull-down experiment.[1][2][3]

Protocol 2: General Pull-Down Assay with a this compound Probe
  • Immobilization of the Probe: Covalently couple your biotinylated or otherwise tagged this compound probe to streptavidin or other appropriate affinity beads according to the manufacturer's instructions.

  • Blocking: Wash the probe-conjugated beads with a suitable blocking buffer (e.g., 1% BSA in PBS) and incubate for at least 1 hour at 4°C.

  • Binding: Add the pre-cleared cell lysate to the blocked, probe-conjugated beads. Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Washing:

    • Pellet the beads by centrifugation.

    • Remove the supernatant.

    • Resuspend the beads in 1 mL of wash buffer (e.g., PBS with 150 mM NaCl and 0.1% Tween-20).

    • Repeat the wash step 3-5 times, potentially with increasing stringency in the later washes.

  • Elution: Elute the bound proteins from the beads. For biotin-streptavidin interactions, this is often done by boiling the beads in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or western blotting. For identification of unknown interactors, mass spectrometry is the method of choice.[13]

Visualizations

PullDown_Workflow Lysate Prepare Cell Lysate PreClear Pre-clear Lysate with Unconjugated Beads Lysate->PreClear 1 Bind Incubate Lysate with Probe-Beads PreClear->Bind 3 ProbeBeads Immobilize this compound Probe on Beads Block Block Beads (e.g., with BSA) ProbeBeads->Block 2 Block->Bind Wash Wash Beads to Remove Non-specific Binders Bind->Wash 4 Elute Elute Bound Proteins Wash->Elute 5 Analyze Analyze by SDS-PAGE, Western Blot, or Mass Spec Elute->Analyze 6 Troubleshooting_Logic Start High Non-specific Binding Observed Q1 Have you pre-cleared the lysate? Start->Q1 Sol1 Implement pre-clearing step (Protocol 1) Q1->Sol1 No Q2 Are your wash steps stringent enough? Q1->Q2 Yes Sol1->Q2 Sol2 Increase salt and/or detergent concentration. Increase number of washes. Q2->Sol2 No Q3 Have you optimized your blocking strategy? Q2->Q3 Yes Sol2->Q3 Sol3 Try a different blocking agent (e.g., BSA, milk, serum). Increase blocking time. Q3->Sol3 No Q4 Could it be covalent non-specific binding? Q3->Q4 Yes Sol3->Q4 Sol4 Perform a competition assay with free probe. Q4->Sol4 Yes End Reduced Non-specific Binding Q4->End No Sol4->End

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Chloropropionamide and Acrylamide for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the reactivity of two key chemical entities in drug development and chemical biology, 2-Chloropropionamide and acrylamide, has been published today. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their respective reaction mechanisms, reactivity with biological nucleophiles, and supporting experimental data to inform the selection of the appropriate reactive group for targeted covalent inhibition and other bioconjugation applications.

Introduction

Covalent inhibitors have gained significant traction in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. The reactivity of the electrophilic warhead is a critical parameter that dictates the selectivity and potential for off-target effects. This guide focuses on two commonly employed electrophiles: this compound, a haloalkane, and acrylamide, an α,β-unsaturated carbonyl compound. Understanding their distinct reactivity profiles is paramount for the rational design of covalent probes and therapeutics.

Chemical Structures

CompoundThis compoundAcrylamide
Structure CH₃CH(Cl)C(=O)NH₂CH₂=CHC(=O)NH₂
Molecular Formula C₃H₆ClNO[1][2][3]C₃H₅NO[4][5][6]
IUPAC Name 2-chloropropanamide[3]prop-2-enamide[4][6]

Reactivity Profile and Mechanism

The fundamental difference in the reactivity of this compound and acrylamide stems from their distinct electrophilic centers and reaction mechanisms.

Acrylamide undergoes a Michael addition (or conjugate addition) reaction.[3][4][7] The β-carbon of the α,β-unsaturated amide is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group, making it susceptible to attack by nucleophiles.[7] This reaction is particularly favorable with soft nucleophiles, such as the thiol groups of cysteine and glutathione.[4][5]

This compound , on the other hand, reacts via a nucleophilic substitution (SN2) reaction. The carbon atom bonded to the chlorine atom is the electrophilic center. A nucleophile attacks this carbon, leading to the displacement of the chloride ion, which is a good leaving group.

Comparative Reactivity Data

Experimental evidence suggests that acrylamides are generally more reactive than 2-chloropropionamides.[2][6] This difference in reactivity can be advantageous in tuning the selectivity of a covalent inhibitor. A less reactive warhead may require a higher degree of non-covalent binding affinity to achieve labeling, thus enhancing selectivity for the intended target over other proteins.

One study directly comparing a library of small molecules containing the this compound functionality with typical acrylamide electrophiles demonstrated that this compound is less reactive.[2][6] Another study comparing chloroacetamides and acrylamides found that chloroacetamides tended to be more reactive.[8]

The table below summarizes key reactivity characteristics:

FeatureThis compoundAcrylamide
Reaction Type Nucleophilic Substitution (SN2)Michael Addition[3][4][7]
Attacked Center α-carbonβ-carbon[7]
Leaving Group Chloride ionNone (addition reaction)
Relative Reactivity Generally lowerGenerally higher[2][6]
Preferred Nucleophiles Broad range of nucleophilesSoft nucleophiles (e.g., thiols)[4][5]

Experimental Protocols

General Protocol for Assessing Reactivity with a Model Nucleophile (e.g., Glutathione)

This protocol provides a general framework for comparing the reaction rates of this compound and acrylamide with a biologically relevant thiol.

Materials:

  • This compound

  • Acrylamide

  • Glutathione (GSH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of this compound, acrylamide, and GSH in the phosphate buffer.

    • Prepare a stock solution of DTNB in a suitable buffer (e.g., phosphate buffer).

  • Reaction Setup:

    • In a temperature-controlled cuvette, mix the phosphate buffer and the GSH solution to a final desired concentration (e.g., 1 mM).

    • Initiate the reaction by adding a specific concentration of either this compound or acrylamide (e.g., 10 mM).

  • Kinetic Measurement:

    • At various time points, withdraw an aliquot of the reaction mixture.

    • Quench the reaction and react the remaining free GSH with DTNB.

    • Measure the absorbance of the resulting 2-nitro-5-thiobenzoate (TNB²⁻) at 412 nm.

  • Data Analysis:

    • The concentration of remaining GSH is determined using a standard curve.

    • The second-order rate constant (k) can be calculated by plotting the natural logarithm of the GSH concentration versus time (for a pseudo-first-order condition where the electrophile is in large excess) or by using the integrated rate law for a second-order reaction.

Visualizing Reaction Mechanisms and Workflows

Caption: Michael Addition of a Nucleophile to Acrylamide.

Caption: Nucleophilic Substitution of this compound.

Experimental_Workflow A Prepare Reactant Solutions (Electrophile, Nucleophile) B Initiate Reaction in Buffer A->B C Withdraw Aliquots at Time Intervals B->C D Quench Reaction & React with DTNB C->D E Measure Absorbance at 412 nm D->E F Calculate Rate Constant E->F

Caption: Workflow for Kinetic Analysis of Reactivity.

Conclusion

The choice between this compound and acrylamide as an electrophilic warhead depends on the specific application and the desired reactivity profile. Acrylamides are generally more reactive and show a preference for soft nucleophiles like cysteine, making them suitable for targeting specific residues in proteins. 2-Chloropropionamides are typically less reactive, which can be leveraged to achieve greater selectivity for the target protein by minimizing off-target reactions. This guide provides the foundational knowledge and experimental framework to aid researchers in making informed decisions for the design and development of novel covalent therapeutics and chemical probes.

References

A Head-to-Head Battle for Cysteine Alkylation: 2-Chloropropionamide vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of proteomics and drug development, the precise modification of cysteine residues is a cornerstone of many experimental workflows. Alkylating agents are indispensable tools for preventing the re-formation of disulfide bonds after reduction, ensuring accurate protein identification and characterization. For decades, iodoacetamide (IAA) has been the go-to reagent for this purpose, prized for its high reactivity. However, its notorious lack of specificity has prompted researchers to seek alternatives. This guide provides a comprehensive comparison between the less-characterized 2-chloropropionamide and the workhorse iodoacetamide, offering data-driven insights to guide your choice of cysteine alkylating agent.

At a Glance: Key Performance Metrics

FeatureThis compound (as 2-Chloroacetamide)Iodoacetamide
Primary Target Cysteine (Thiol group)Cysteine (Thiol group)
Off-Target Alkylation Significantly lower than iodoacetamide.[1][2]Known to react with Met, His, Lys, Asp, Glu, Tyr, and N-terminus.[3]
Methionine Oxidation Substantially increased (up to 40% of Met-containing peptides).[1][4]Minimal (2-5% of Met-containing peptides).[1][4]
Reactivity Lower than iodoacetamide.High.
Primary Advantage Higher specificity for cysteine.[5]High reaction efficiency.
Primary Disadvantage Induces significant methionine oxidation.[1][4]High potential for off-target modifications.[3]

Delving Deeper: A Quantitative Comparison

The choice of an alkylating agent hinges on a trade-off between reaction efficiency and the introduction of artifacts. The following table summarizes quantitative data from comparative studies, using 2-chloroacetamide (CA) as a proxy for this compound due to their structural and chemical similarity.

Parameter2-Chloroacetamide (CA)Iodoacetamide (IAA)Reference
Off-Target Alkylation (N-terminus) ~0%< 1%[4]
Methionine Oxidation 28.7% (average), up to 40%3.4% (average)[4]
Singly Oxidized Tryptophan (Wox) Increased levels observedLower levels observed[4]
Dioxidized Tryptophan (DiWox) Increased levels observedLower levels observed[4]
Semi-Tryptic Cleavages Slightly higher proportionSignificantly lower proportion[4]

Reaction Mechanisms and Workflows

The alkylation of cysteine by both this compound and iodoacetamide proceeds via a nucleophilic substitution (SN2) reaction. The nucleophilic thiol group of the cysteine residue attacks the electrophilic carbon atom bearing the halogen, leading to the formation of a stable thioether bond and the displacement of the halide ion.

Cysteine Alkylation Mechanism cluster_cpa This compound Alkylation cluster_iaa Iodoacetamide Alkylation Cys_SH_CPA Cysteine (R-SH) Transition_CPA Transition State Cys_SH_CPA->Transition_CPA CPA This compound CPA->Transition_CPA Alkylated_Cys_CPA Alkylated Cysteine (Carboxamidopropyl-cysteine) Transition_CPA->Alkylated_Cys_CPA Cl_ion Cl- Transition_CPA->Cl_ion Cys_SH_IAA Cysteine (R-SH) Transition_IAA Transition State Cys_SH_IAA->Transition_IAA IAA Iodoacetamide IAA->Transition_IAA Alkylated_Cys_IAA Alkylated Cysteine (Carboxamidomethyl-cysteine) Transition_IAA->Alkylated_Cys_IAA I_ion I- Transition_IAA->I_ion

Caption: Cysteine alkylation by this compound and iodoacetamide.

A typical experimental workflow for cysteine alkylation in a proteomics context involves protein reduction, alkylation, and subsequent digestion for mass spectrometry analysis.

Alkylation Workflow Protein Protein Sample Reduction Reduction (e.g., DTT, TCEP) Protein->Reduction Alkylation Alkylation (this compound or Iodoacetamide) Reduction->Alkylation Quenching Quenching (Excess reducing agent) Alkylation->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS

Caption: Standard workflow for protein reduction, alkylation, and digestion.

Experimental Protocols

Below are detailed protocols for cysteine alkylation using 2-chloroacetamide (as a proxy for this compound) and iodoacetamide.

Protocol 1: Cysteine Alkylation with 2-Chloroacetamide

This protocol is adapted from a comparative study of alkylating agents.[6]

Materials:

  • Protein sample

  • Reducing agent: 5 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation reagent: 20 mM 2-Chloroacetamide (CA)

  • Quenching reagent: DTT or TCEP

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)

  • Protease (e.g., Trypsin)

Procedure:

  • Reduction: Reduce the protein sample with 5 mM DTT or TCEP for 30 minutes at 56°C.

  • Alkylation: Cool the sample to room temperature. Add 20 mM 2-chloroacetamide and incubate for 30 minutes at room temperature in the dark.

  • Quenching: Quench the reaction by adding an excess of the reducing agent (DTT or TCEP).

  • Digestion: Proceed with your standard proteolytic digestion protocol. For example, add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[5]

  • Sample Cleanup: Desalt the peptide mixture using a C18 spin column before LC-MS/MS analysis.[7]

Protocol 2: Cysteine Alkylation with Iodoacetamide

This is a standard protocol for iodoacetamide alkylation.[7][8]

Materials:

  • Protein sample

  • Reduction buffer: 6-8 M Urea in 100 mM Tris/HCl pH 8.3 or 100 mM Ammonium Bicarbonate

  • Reducing agent: 5 mM Dithiothreitol (DTT) from a 0.5 M stock solution

  • Alkylation reagent: 14 mM Iodoacetamide (IAA) from a freshly prepared 500 mM stock solution (light sensitive)

  • Quenching reagent: 5 mM DTT

  • Digestion buffer: 25 mM Tris-HCl pH 8.2 or Ammonium Bicarbonate

  • Protease (e.g., Trypsin)

Procedure:

  • Reduction: Dissolve the protein in reduction buffer. Add DTT to a final concentration of 5 mM and incubate for 25-45 minutes at 56°C.

  • Alkylation: Cool the sample to room temperature. Add iodoacetamide to a final concentration of 14 mM and incubate for 30 minutes at room temperature in the dark.

  • Quenching: Quench the reaction by adding DTT to an additional 5 mM and incubate for 15 minutes at room temperature in the dark.

  • Digestion: Dilute the sample at least 5-fold with digestion buffer to reduce the urea concentration to below 2 M. Add trypsin at a 1:100 to 1:200 enzyme-to-substrate ratio and incubate overnight at 37°C.

  • Acidification and Cleanup: Stop the digestion by adding trifluoroacetic acid (TFA) to a final concentration of 0.4%. Centrifuge to remove any precipitate and clean up the sample using a C18 spin column.

Conclusion: Making the Right Choice

The selection between this compound and iodoacetamide is a nuanced decision that depends on the specific goals of your experiment.

Choose this compound (or 2-Chloroacetamide) when:

  • Minimizing off-target alkylation is critical for your downstream analysis.

  • You are performing targeted studies where the modification of specific cysteine residues is the primary goal, and potential methionine oxidation can be monitored and accounted for.

Choose Iodoacetamide when:

  • High reaction efficiency and complete alkylation are paramount.

  • Your experimental workflow is well-established and potential off-target modifications are either known and accepted or can be addressed during data analysis.

  • You are working with complex protein mixtures where ensuring complete denaturation and accessibility of all cysteines is a priority.

Ultimately, for novel or sensitive applications, a pilot experiment comparing both reagents with your specific sample type is the most prudent approach to determine the optimal alkylating agent for your research needs.

References

A Comparative Guide to Validating 2-Chloropropionamide Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of molecules containing the 2-chloropropionamide electrophile. As a case study, we focus on S-CW3554, a selective irreversible inhibitor of Protein Disulfide Isomerase (PDI), an enzyme implicated in various diseases, including cancer.[1][2][3][4][5] This document outlines experimental strategies, presents available data for S-CW3554, and compares its performance with alternative PDI inhibitors.

Introduction to this compound as a Covalent Warhead

The this compound moiety is a low-reactivity electrophile utilized in covalent drug discovery.[1][2][3][4] Its reduced reactivity, compared to more common electrophiles like acrylamides and chloroacetamides, offers the potential for greater selectivity in targeting specific nucleophilic residues, such as cysteines, within a protein.[1][4] A notable example is S-CW3554, which leverages this electrophile to selectively and irreversibly inhibit Protein Disulfide Isomerase (PDI).[1][2][3][4][5][6] PDI is a crucial chaperone protein in the endoplasmic reticulum, responsible for catalyzing the formation and rearrangement of disulfide bonds in newly synthesized proteins.[7] Its inhibition can lead to endoplasmic reticulum stress and apoptosis, making it a compelling target in oncology.[7]

Data Presentation: Comparative Analysis of PDI Inhibitors

Validating the efficacy of a targeted inhibitor requires robust cellular data. Below is a comparison of the cytotoxic activity of S-CW3554 with other known PDI inhibitors in relevant cancer cell lines.

InhibitorTarget(s)MechanismCell LineIC50 (µM)Citation(s)
S-CW3554 PDIA1IrreversibleMM.1S (Multiple Myeloma)5[1][2][3][4][5]
KMS11 (Multiple Myeloma)5[1][2][3][4][5]
PACMA 31 PDIA1, PDIA3, PDIA4, PDIA6, TXNDC5IrreversibleOVCAR-8 (Ovarian Cancer)~2.5[7]
Quercetin-3-rutinoside PDIReversibleNot ReportedNot Reported[8]
Juniferdin PDINot SpecifiedNot Reported0.156[8]

Experimental Protocols for Target Engagement Validation

Confirming that a compound interacts with its intended target within the complex cellular environment is a critical step in drug development. The following are key experimental protocols used to validate the engagement of covalent inhibitors like S-CW3554 with their target, PDI.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to demonstrate direct target engagement in intact cells. The principle lies in the stabilization of the target protein upon ligand binding, which leads to an increase in its melting temperature (Tm).[9][10]

Protocol:

  • Cell Culture and Treatment:

    • Culture the cells of interest (e.g., MM.1S multiple myeloma cells) to 70-80% confluency.

    • Treat the cells with the test compound (e.g., S-CW3554 at various concentrations) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Denaturation:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein (PDI) in each sample by Western blotting using a PDI-specific antibody.

    • Quantify the band intensities and plot the percentage of soluble PDI against the temperature.

    • Determine the melting temperature (Tm) for both the compound-treated and vehicle-treated samples. A shift in the Tm indicates target engagement.

Mass Spectrometry-Based Proteomics for Target Occupancy

Mass spectrometry (MS) offers a direct and quantitative way to measure the extent of target engagement by a covalent inhibitor. This is often achieved by measuring the remaining unbound fraction of the target protein after treatment.[11][12]

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the covalent inhibitor (e.g., S-CW3554) at various concentrations and for different durations.

    • Lyse the cells and quantify the total protein concentration.

  • Alkylation and Digestion:

    • To determine the amount of unbound target, treat the cell lysate with an alkylating agent (e.g., iodoacetamide) that will cap any free cysteine residues on the target protein that have not reacted with the inhibitor.

    • Digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Specifically monitor for the peptide containing the cysteine residue that is the target of the covalent inhibitor.

  • Data Analysis:

    • Quantify the abundance of the unmodified (iodoacetamide-capped) target peptide across different treatment conditions.

    • A decrease in the abundance of the unmodified peptide with increasing inhibitor concentration or time indicates target engagement. The percentage of target engagement can be calculated by comparing the signal of the unmodified peptide in treated versus untreated samples.

Competitive Activity-Based Protein Profiling (ABPP)

This chemoproteomic technique is used to assess the selectivity of a covalent inhibitor across the proteome. The inhibitor of interest is competed against a broad-spectrum probe that also reacts with the same class of residues.

Protocol:

  • Cell Treatment:

    • Treat cells with the inhibitor of interest (e.g., S-CW3554) at various concentrations.

    • Subsequently, treat the cells with a broad-spectrum covalent probe that contains a reporter tag (e.g., an alkyne or biotin). This probe should also target cysteine residues.

  • Cell Lysis and Click Chemistry:

    • Lyse the cells.

    • If an alkyne-tagged probe was used, perform a click chemistry reaction to attach a biotin tag.

  • Enrichment and Digestion:

    • Enrich the probe-labeled proteins using streptavidin beads.

    • Digest the enriched proteins into peptides.

  • Mass Spectrometry and Analysis:

    • Analyze the peptides by LC-MS/MS to identify and quantify the proteins that were labeled by the probe.

    • A decrease in the signal for a specific protein (e.g., PDI) in the presence of the inhibitor indicates that the inhibitor is binding to that protein and preventing the probe from binding.

Visualizing Cellular Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological and experimental processes involved in validating this compound target engagement.

PDI_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibitor Inhibitor Action Unfolded Proteins Unfolded Proteins PDI PDI Unfolded Proteins->PDI Chaperoning ER Stress ER Stress Unfolded Proteins->ER Stress Accumulation Folded Proteins Folded Proteins PDI->Folded Proteins Disulfide Bond Formation UPR Unfolded Protein Response (UPR) ER Stress->UPR Activates S_CW3554 S-CW3554 (this compound) S_CW3554->PDI Covalent Inhibition Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: PDI's role in protein folding and the effect of S-CW3554.

CETSA_Workflow cluster_Cell_Treatment 1. Cell Treatment cluster_Heating 2. Heating cluster_Analysis 3. Analysis Cells Cells Inhibitor S-CW3554 Cells->Inhibitor Vehicle DMSO Cells->Vehicle Temp_Gradient Temperature Gradient Inhibitor->Temp_Gradient Vehicle->Temp_Gradient Lysis Cell Lysis Temp_Gradient->Lysis Centrifugation Centrifugation Lysis->Centrifugation Western_Blot Western Blot (Anti-PDI) Centrifugation->Western_Blot Data_Analysis Data Analysis (Melt Curve) Western_Blot->Data_Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

MS_Workflow cluster_Treatment 1. Cell Treatment & Lysis cluster_Sample_Prep 2. Sample Preparation cluster_Analysis 3. MS Analysis Cells Cells Inhibitor S-CW3554 Cells->Inhibitor Cell_Lysate Cell Lysate Inhibitor->Cell_Lysate Alkylation Alkylation of free cysteines Cell_Lysate->Alkylation Digestion Tryptic Digestion Alkylation->Digestion LC_MS LC-MS/MS Digestion->LC_MS Quantification Quantification of Unmodified Peptide LC_MS->Quantification

Caption: Workflow for Mass Spectrometry-based target occupancy.

References

Unveiling the Cellular Targets of 2-Chloropropionamide: A Comparative Guide to the Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for identifying the protein targets of 2-chloropropionamide, a reactive electrophile of interest in covalent drug discovery. By presenting detailed experimental protocols, quantitative data comparisons, and visual workflows, this document serves as a practical resource for researchers aiming to elucidate the mechanism of action of this compound and similar covalent compounds.

Introduction to this compound and the Importance of Target Identification

This compound is a small molecule containing a reactive chloroacetamide warhead. This functional group can form covalent bonds with nucleophilic residues on proteins, such as cysteine, leading to irreversible inhibition. While this covalent nature can result in potent and durable pharmacological effects, it also necessitates a thorough understanding of the compound's protein targets to ensure efficacy and minimize off-target toxicity. Identifying the specific proteins that this compound interacts with within a cellular context is therefore a critical step in its development as a chemical probe or therapeutic agent.

One of the key targets identified for a compound containing the this compound functionality is Protein Disulfide Isomerase (PDI). PDI is a chaperone protein residing in the endoplasmic reticulum that plays a crucial role in protein folding and quality control.[1][2] Inhibition of PDI has been linked to the induction of apoptosis (programmed cell death), particularly in the context of cellular stress caused by misfolded proteins.[3][4][5]

Cellular Thermal Shift Assay (CETSA): A Powerful Tool for Target Engagement

CETSA is a biophysical technique that allows for the detection of direct binding between a compound and its protein target in a native cellular environment.[6] The principle of CETSA is based on the ligand-induced thermal stabilization of a protein.[6] When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation and aggregation.[6] This change in thermal stability can be quantified to confirm target engagement.

CETSA Experimental Workflow

The CETSA workflow can be adapted for various downstream detection methods, including Western blotting for specific target validation and mass spectrometry for proteome-wide target discovery.[6][7]

cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Protein Extraction cluster_3 Quantification a Treat cells with This compound or vehicle (DMSO) b Aliquot cell suspension and heat at a range of temperatures a->b Incubation c Lyse cells and separate soluble and aggregated proteins by centrifugation b->c Denaturation d Analyze soluble protein fraction by Western Blot or Mass Spectrometry c->d Analysis

A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Quantitative Data Presentation in CETSA

CETSA experiments can be designed in two main formats to provide quantitative data on target engagement:

  • CETSA Melt Curve: Cells are treated with a fixed concentration of the compound and then heated across a range of temperatures. The temperature at which 50% of the protein denatures (the melting temperature or Tm) is determined. A shift in the Tm in the presence of the compound indicates target stabilization.

  • Isothermal Dose-Response (ITDR) CETSA: Cells are treated with varying concentrations of the compound and then heated at a single, fixed temperature. This allows for the determination of the compound's potency (EC50) in stabilizing its target.

Table 1: Illustrative CETSA Melt Curve Data for a Putative Target of this compound

(Note: The following data is hypothetical and serves to illustrate the principles of CETSA data presentation. Specific CETSA data for this compound is not currently available in the public domain.)

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (10 µM this compound)
40100100
459598
508092
55 (Tm Vehicle) 50 85
602065
62 (Tm Compound) 1050
65530
70<110
ΔTm 7°C

Table 2: Illustrative Isothermal Dose-Response (ITDR) CETSA Data

(Note: This data is hypothetical.)

This compound (µM)% Soluble Protein (at 58°C)
030
0.145
0.560
1.2 (EC50) 65
590
1095
5098

Comparison with Alternative Target Identification Methods

While CETSA is a powerful tool, other methods can also be employed to identify protein targets of covalent inhibitors like this compound. The choice of method often depends on the specific research question, available resources, and the nature of the compound-target interaction.

cluster_0 Target Identification Methods for Covalent Inhibitors CETSA CETSA (Cellular Thermal Shift Assay) Principle: Ligand-induced thermal stabilization Principle: Ligand-induced thermal stabilization CETSA->Principle: Ligand-induced thermal stabilization DARTS DARTS (Drug Affinity Responsive Target Stability) Principle: Ligand-induced protection from proteolysis Principle: Ligand-induced protection from proteolysis DARTS->Principle: Ligand-induced protection from proteolysis NanoBRET NanoBRET (Bioluminescence Resonance Energy Transfer) Principle: Proximity-based energy transfer Principle: Proximity-based energy transfer NanoBRET->Principle: Proximity-based energy transfer

Key principles of CETSA and alternative target identification methods.

Table 3: Comparison of CETSA, DARTS, and NanoBRET for this compound Target Identification

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)NanoBRET Target Engagement Assay
Principle Ligand binding increases protein thermal stability.[6]Ligand binding protects the protein from protease digestion.[8]Competitive displacement of a fluorescent tracer from a luciferase-tagged protein by the compound.[9]
Labeling Requirement Label-free for both compound and protein.[6]Label-free for both compound and protein.[8]Requires genetic fusion of the target protein to a luciferase and a fluorescently labeled tracer.[9]
Cellular Context Can be performed in intact cells, cell lysates, and tissues.[7]Typically performed in cell lysates, but can be adapted for intact cells.[10]Performed in live, intact cells.[9]
Quantitative Readout Tm shift (Melt Curve) and EC50 (ITDR).[11]Dose-dependent protection from proteolysis.IC50 (from competitive binding).[11]
Throughput Moderate to high, especially with high-throughput formats.[12]Low to moderate.High, suitable for screening large compound libraries.[13]
Pros for this compound Directly measures target engagement of the unmodified covalent inhibitor in a native cellular context.Does not require modification of the compound.Highly sensitive and quantitative for measuring binding affinity in live cells.
Cons for this compound Not all binding events lead to a significant thermal shift.May not be sensitive enough for weak interactions; requires careful optimization of protease digestion.Requires genetic modification of the target protein, which may alter its function or localization. The covalent nature of this compound might complicate the competitive displacement assay design.

Signaling Pathways Implicated by this compound's Putative Target: PDI

The identification of Protein Disulfide Isomerase (PDI) as a potential target of this compound-containing compounds points towards the involvement of specific cellular signaling pathways. PDI is a key regulator of protein folding in the endoplasmic reticulum (ER), and its inhibition can lead to ER stress and the activation of the Unfolded Protein Response (UPR).[14][15] Prolonged ER stress is a potent trigger for apoptosis.[2]

cluster_0 Upstream cluster_1 Target cluster_2 Cellular Stress cluster_3 Downstream Effect a This compound b Protein Disulfide Isomerase (PDI) a->b Inhibition c ER Stress & Unfolded Protein Response (UPR) b->c Disruption of Protein Folding d Apoptosis (Programmed Cell Death) c->d Activation of Pro-apoptotic Pathways

Proposed signaling pathway initiated by PDI inhibition.

Inhibition of PDI's enzymatic activity by a covalent modifier like this compound can disrupt the proper folding of newly synthesized proteins, leading to an accumulation of misfolded proteins in the ER.[15] This triggers the UPR, a signaling network aimed at restoring ER homeostasis.[16] However, if the stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, ultimately leading to cell death.[2] This pro-apoptotic function of PDI inhibition provides a mechanistic rationale for the potential anti-cancer activity of compounds targeting this chaperone.[3][4][5]

Detailed Experimental Protocols

CETSA Protocol for a Putative Target of this compound (Western Blot Readout)
  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Heat Treatment:

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a primary antibody specific for the putative target protein and a suitable loading control.

    • Quantify the band intensities to determine the percentage of soluble protein at each temperature.

DARTS Protocol for this compound Target Identification
  • Cell Lysis and Lysate Preparation:

    • Harvest cells and prepare a cell lysate using a non-denaturing lysis buffer.

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Incubate aliquots of the cell lysate with this compound at various concentrations or a vehicle control for a defined period (e.g., 1 hour) at room temperature.

  • Protease Digestion:

    • Add a protease, such as thermolysin or pronase, to the lysates and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The protease concentration and digestion time need to be optimized.

  • Reaction Termination and Analysis:

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and visualize by Coomassie staining or perform Western blotting for a candidate target. For unbiased target identification, protein bands that are protected from digestion in the presence of the compound can be excised and identified by mass spectrometry.[8]

NanoBRET Target Engagement Protocol (Illustrative)
  • Cell Preparation:

    • Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.

    • Plate the transfected cells in a suitable assay plate.

  • Compound and Tracer Addition:

    • Add the fluorescent NanoBRET™ tracer to the cells.

    • Add this compound at a range of concentrations.

  • Signal Detection:

    • Add the Nano-Glo® substrate to initiate the luminescence reaction.

    • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader capable of BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio and plot it against the concentration of this compound to determine the IC50 value, which reflects the compound's ability to displace the tracer and engage the target.[9]

Conclusion

The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for confirming the direct engagement of this compound with its intracellular targets. Its label-free nature makes it particularly well-suited for studying unmodified covalent inhibitors. While alternative methods like DARTS and NanoBRET offer complementary approaches with their own advantages and disadvantages, CETSA remains a cornerstone technique for validating on-target activity in a cellular context. Understanding the engagement of this compound with key proteins such as PDI, and the subsequent impact on cellular signaling pathways, is essential for advancing its potential as a valuable tool in chemical biology and drug discovery.

References

Kinetic Showdown: A Comparative Guide to 2-Chloropropionamide and Other Covalent Modifiers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the kinetic profiles of 2-Chloropropionamide-based covalent modifiers against other common and emerging electrophilic warheads. Objective experimental data is presented to facilitate informed decisions in the design and selection of covalent inhibitors.

Covalent inhibitors have re-emerged as a powerful therapeutic modality, offering prolonged target engagement and the potential to inhibit challenging targets. The choice of the electrophilic "warhead" is a critical determinant of a covalent inhibitor's potency, selectivity, and safety profile. This compound has been identified as a less reactive, or "softer," electrophile, potentially offering advantages in terms of selectivity and reduced off-target reactivity compared to more traditional warheads. This guide delves into the kinetic analysis of this compound and provides a comparative landscape of its performance against other covalent modifiers.

Comparative Kinetic Analysis of Covalent Modifiers

The efficacy of a covalent inhibitor is best described by its kinetic parameters: the initial binding affinity (Ki) and the maximal rate of covalent bond formation (kinact). The ratio of these two values, kinact/Ki, represents the second-order rate constant and is a key metric for the overall efficiency of the covalent modification.

Below is a summary of available kinetic data for covalent inhibitors featuring different electrophilic warheads targeting various protein classes, primarily focused on those that react with cysteine residues.

Inhibitor/Warhead ClassTarget ProteinKi (μM)kinact (min-1)kinact/Ki (M-1s-1)
This compound
S-CW3554Protein Disulfide Isomerase (PDI)Not ReportedNot ReportedNot Reported
Acrylamide
Inhibitor 2Bruton's Tyrosine Kinase (BTK)0.140.2125,000
Chloroacetamide
KSC-34Protein Disulfide Isomerase A1 (PDIA1)Not ReportedNot Reported9,660
Naphthoquinone
Compound 2Cathepsin L0.160.000888 (k3)Not Applicable*
Vinyl Sulfone
Peptidyl Vinyl SulphoneCathepsin SNot ReportedNot Reported>1,000,000
Peptidyl Vinyl SulphoneCathepsin LNot ReportedNot Reported>100,000
Peptidyl Vinyl SulphoneCathepsin O2Not ReportedNot Reported>100,000

Note: Naphthoquinones can act as reversible covalent inhibitors, and their kinetics are described by forward (k3) and reverse (k4) rate constants for the covalent step. A direct comparison of kinact/Ki is therefore not applicable.

While specific kinetic constants for the this compound-based inhibitor S-CW3554 are not publicly available, its identification as a selective covalent inhibitor of Protein Disulfide Isomerase (PDI) highlights the potential of this warhead for targeting cysteine-containing proteins.[1] The lower reactivity of the this compound moiety, as suggested in the literature, may contribute to enhanced selectivity.[1]

In comparison, the acrylamide-based inhibitor of BTK shows a high kinact/Ki value, indicative of a very efficient covalent modification.[2] The chloroacetamide-containing inhibitor KSC-34 demonstrates potent inhibition of PDIA1.[3] Naphthoquinones represent a class of reversible covalent inhibitors, where the covalent bond can be formed and broken.[4] Vinyl sulfones are highly reactive electrophiles, leading to exceptionally high kinact/Ki values against cysteine proteases.[5]

Experimental Protocols

Accurate determination of the kinetic parameters Ki and kinact is crucial for the characterization and comparison of covalent inhibitors. Below are detailed methodologies for two common experimental approaches.

Protocol 1: Determination of kinact and Ki using an Enzyme Activity-Based Assay

This method relies on monitoring the time-dependent loss of enzyme activity in the presence of the covalent inhibitor.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme that produces a detectable signal (e.g., fluorescent or colorimetric)

  • Covalent inhibitor stock solution (in DMSO)

  • Assay buffer

  • Microplate reader

Procedure:

  • Enzyme and Substrate Optimization: Determine the optimal enzyme and substrate concentrations that result in a linear reaction rate over the desired time course.

  • Inhibitor Incubation: Prepare a series of inhibitor concentrations in the assay buffer.

  • Kinetic Measurement:

    • Initiate the enzymatic reaction by adding the substrate to a mixture of the enzyme and varying concentrations of the inhibitor.

    • Monitor the reaction progress (e.g., fluorescence or absorbance) over time in a microplate reader.

  • Data Analysis:

    • For each inhibitor concentration, fit the progress curves to the equation for time-dependent inhibition to obtain the observed rate of inactivation (kobs).

    • Plot the calculated kobs values against the inhibitor concentrations.

    • Fit the resulting data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact and Ki.

Protocol 2: Determination of kinact/Ki using LC-MS/MS

This method directly measures the formation of the covalent adduct between the inhibitor and the protein over time.

Materials:

  • Purified target protein

  • Covalent inhibitor stock solution (in DMSO)

  • Reaction buffer

  • Quenching solution (e.g., formic acid)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the target protein with a range of inhibitor concentrations at a constant temperature.

  • Time-course Sampling: At various time points, take aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.

  • LC-MS/MS Analysis:

    • Separate the protein-inhibitor adduct from the unmodified protein using liquid chromatography.

    • Analyze the samples by mass spectrometry to determine the relative abundance of the modified and unmodified protein at each time point.

  • Data Analysis:

    • For each inhibitor concentration, plot the percentage of modified protein against time and fit the data to a pseudo-first-order equation to determine the observed rate of modification (kobs).

    • Plot the kobs values against the inhibitor concentrations. The slope of the linear portion of this plot represents the kinact/Ki value.[6][7]

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Covalent_Inhibition_Mechanism E Enzyme (E) EI_noncovalent Non-covalent Complex (E·I) E->EI_noncovalent k_on I Inhibitor (I) I->EI_noncovalent EI_noncovalent->E k_off EI_noncovalent->I EI_covalent Covalent Adduct (E-I) EI_noncovalent->EI_covalent k_inact

Mechanism of two-step covalent inhibition.

Experimental_Workflow_Enzyme_Activity cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare Enzyme Solution Mix Mix Enzyme and Inhibitor Enzyme_Prep->Mix Inhibitor_Prep Prepare Inhibitor Dilutions Inhibitor_Prep->Mix Substrate_Prep Prepare Substrate Solution Initiate Initiate Reaction with Substrate Substrate_Prep->Initiate Mix->Initiate Monitor Monitor Reaction Progress Initiate->Monitor k_obs Determine k_obs for each [I] Monitor->k_obs Plot Plot k_obs vs. [I] k_obs->Plot Fit Fit to determine k_inact and K_i Plot->Fit

Workflow for enzyme activity-based kinetic analysis.

Logical_Relationship Warhead Electrophilic Warhead (e.g., this compound) Reactivity Intrinsic Reactivity Warhead->Reactivity Selectivity Target Selectivity Reactivity->Selectivity Covalent_Rate Covalent Bond Formation Rate (k_inact) Reactivity->Covalent_Rate Potency Inhibitor Potency (k_inact/K_i) Binding_Affinity Non-covalent Binding Affinity (K_i) Binding_Affinity->Potency Covalent_Rate->Potency

Factors influencing covalent inhibitor potency.

References

Off-Target Profiling of Covalent Inhibitors: A Comparative Guide to 2-Chloropropionamide-Based and Alternative Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Covalent inhibitors have emerged as a powerful therapeutic modality, offering high potency and prolonged duration of action. However, their irreversible nature raises concerns about off-target effects, which can lead to toxicity and other adverse events. The choice of the electrophilic "warhead" is critical in balancing on-target efficacy with off-target reactivity. This guide provides a comparative analysis of the off-target profiles of inhibitors featuring the less reactive 2-chloropropionamide warhead against those with the more commonly used acrylamide and other alternative electrophiles.

Data Presentation: Comparative Off-Target Profiles

Below is a representative table summarizing the kinome scan data for Ibrutinib (an acrylamide-containing BTK inhibitor) and a derivative where the acrylamide is replaced with a 2-sulfonylpyrimidine. The data is presented as the percentage of inhibition at a 1 µM concentration. Lower percentages indicate stronger inhibition.

Kinase TargetIbrutinib (% Inhibition @ 1µM)2-Sulfonylpyrimidine Derivative (% Inhibition @ 1µM)Kinase Family
BTK (On-Target) >99 >99 TEC
EGFR>99<50RTK
JAK395<10JAK
ITK85<10TEC
TEC>99>90TEC
BLK>99>90SRC
BMX>99>90TEC
SRC>90<50SRC
LYN>90<50SRC
FGR>90<50SRC

This data is adapted from a study on 2-sulfonylpyrimidine-based BTK inhibitors and serves as an illustrative comparison of off-target profiles resulting from different covalent warheads.[1]

Experimental Protocols

Comprehensive off-target profiling is essential for the development of safe and effective covalent inhibitors. The following are detailed methodologies for key experiments used to assess inhibitor selectivity.

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

This technique is used to identify the cellular targets of a covalent inhibitor by competing for binding with a broad-spectrum activity-based probe.

1. Proteome Preparation:

  • Culture cells to 70-80% confluency.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a suitable buffer (e.g., Tris or PBS) containing protease inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant (proteome lysate).

  • Determine protein concentration using a BCA assay and normalize all samples to a standard concentration (e.g., 1-2 mg/mL).

2. Competitive Labeling:

  • Aliquot the proteome into microcentrifuge tubes.

  • Pre-incubate the proteome with varying concentrations of the test inhibitor (e.g., a this compound-based compound) or vehicle (DMSO) for 30 minutes at 37°C.

  • Add an alkyne-functionalized broad-spectrum probe (e.g., iodoacetamide-alkyne for cysteine profiling) to a final concentration of 1-10 µM.

  • Incubate for 30-60 minutes at 37°C.

3. Click Chemistry:

  • To the labeled proteome, add the following click chemistry reagents in order:

    • Azide-biotin tag (100 µM final concentration).

    • Copper(II) sulfate (1 mM final concentration).

    • A copper chelator such as TBTA or THPTA (1 mM final concentration).

    • A reducing agent such as sodium ascorbate (5 mM final concentration, freshly prepared).

  • Incubate for 1 hour at room temperature, protected from light.

4. Protein Enrichment and Digestion:

  • Precipitate the proteins using methanol/chloroform extraction to remove excess reagents.

  • Resuspend the protein pellet in a buffer containing SDS.

  • Add streptavidin-coated beads to the biotinylated proteome and incubate for 1-2 hours at 4°C to capture probe-labeled proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Perform on-bead tryptic digestion to release peptides for mass spectrometry analysis.

5. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify peptides using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

  • A decrease in the signal of a probe-labeled peptide in the inhibitor-treated sample compared to the vehicle control indicates that the inhibitor has engaged that specific protein target.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses target engagement by measuring changes in the thermal stability of proteins upon ligand binding.

1. Cell Treatment and Heating:

  • Culture cells and treat with the covalent inhibitor or vehicle (DMSO) for a specified time to allow for target engagement.

  • Harvest and wash the cells.

  • Resuspend the cells in a suitable buffer and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

2. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with a mild non-ionic detergent.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated, denatured proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

3. Protein Quantification and Analysis:

  • Determine the protein concentration of the soluble fraction.

  • Analyze the amount of the target protein in the soluble fraction at each temperature point using one of the following methods:

    • Western Blotting: Use a specific antibody to detect the target protein. A loading control should also be probed.

    • Mass Spectrometry (MS): For proteome-wide analysis, the soluble fractions are subjected to tryptic digestion and LC-MS/MS analysis.

4. Data Analysis:

  • For Western blot data, quantify the band intensities and plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target stabilization.

  • For MS data, generate melting curves for each identified protein. The extent of the thermal shift can be used to determine the potency of target engagement.

Protocol 3: KINOMEscan™ Profiling

This is a high-throughput competition binding assay to quantitatively measure the interactions between a compound and a large panel of kinases.

1. Assay Principle:

  • The assay measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases.

2. Experimental Procedure:

  • The test compound is mixed with a specific kinase from the panel and the immobilized ligand.

  • The mixture is incubated to allow for binding to reach equilibrium.

  • The amount of kinase bound to the immobilized ligand is quantified by qPCR using the DNA tag.

3. Data Analysis:

  • The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control (% of control).

  • A lower "% of control" value indicates a stronger interaction between the test compound and the kinase.

  • These values can be used to calculate dissociation constants (Kd) to determine the potency of the inhibitor for each kinase in the panel.

Mandatory Visualizations

Signaling Pathway Diagram

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is a common pathway affected by off-target kinase inhibition.

Caption: PI3K/Akt signaling pathway with potential off-target inhibition.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the off-target profiling of covalent inhibitors using a combination of the experimental techniques described above.

Off_Target_Workflow Start Start: Covalent Inhibitor (e.g., this compound-based) ABPP Competitive ABPP Start->ABPP CETSA CETSA Start->CETSA KinomeScan KINOMEscan Start->KinomeScan Proteome Proteome-wide Target Identification ABPP->Proteome TargetEngagement Cellular Target Engagement Validation CETSA->TargetEngagement KinomeProfile Kinome-wide Selectivity Profile KinomeScan->KinomeProfile DataIntegration Data Integration and Analysis Proteome->DataIntegration TargetEngagement->DataIntegration KinomeProfile->DataIntegration OffTargetProfile Comprehensive Off-Target Profile DataIntegration->OffTargetProfile

Caption: Workflow for comprehensive off-target profiling of covalent inhibitors.

References

A Comparative Analysis of 2-Chloropropionamide and Other Weak Electrophiles for Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Weak Electrophilic Warheads with Supporting Experimental Data.

The resurgence of covalent inhibitors in drug discovery has spurred the exploration of a diverse palette of weakly reactive electrophiles, or "warheads," that can form a stable bond with a target protein. The ideal covalent warhead possesses sufficient reactivity to engage its target in a biological setting while minimizing off-target reactions that can lead to toxicity. This guide provides a comparative study of 2-chloropropionamide and other commonly employed weak electrophiles, focusing on their reactivity, selectivity, and applications in the design of targeted covalent inhibitors.

Introduction to Weak Electrophiles in Covalent Inhibition

Covalent inhibitors function by forming a stable, covalent bond with a nucleophilic amino acid residue, most commonly cysteine, on the target protein.[1] This irreversible or reversible covalent modification can offer several advantages over non-covalent inhibitors, including prolonged duration of action, increased potency, and the ability to target shallow binding pockets.[2] The key to a successful covalent inhibitor lies in the "just-right" reactivity of its electrophilic warhead. Highly reactive electrophiles can indiscriminately modify numerous proteins, leading to off-target toxicity. Conversely, electrophiles with very low reactivity may not efficiently label the intended target. Therefore, a central focus of covalent drug design is the selection and optimization of weakly reactive electrophiles.

This guide will focus on a comparative analysis of the following weak electrophiles:

  • This compound: A less-explored electrophile with tunable reactivity.

  • Acrylamides: A widely used class of Michael acceptors found in several FDA-approved drugs.

  • Chloroacetamides: A more reactive class of haloacetamides often used in chemical biology and fragment screening.

  • Sulfamate Acetamides: A newer class of electrophiles designed to have tunable reactivity with a geometry similar to chloroacetamides.

Quantitative Comparison of Electrophile Reactivity

The reactivity of weak electrophiles is commonly assessed by measuring their rate of reaction with the biological thiol, glutathione (GSH). GSH is present at high concentrations in cells and serves as a surrogate for the reactivity of an electrophile with cellular nucleophiles. This reactivity is often expressed as a half-life (t½), the time it takes for half of the electrophile to react with GSH under specific experimental conditions. A longer half-life generally indicates lower reactivity.

Electrophilic WarheadModel CompoundGSH Half-life (t½)Experimental ConditionsReference
This compound S-CW3554Less reactive than typical acrylamidesQualitative comparison[1]
Chloroacetamide Benzyl chloroacetamide50 min5 mM GSH, 200 µM electrophile, pH 8, 14 °C[3]
Acrylamide Benzyl acrylamide> 5 h5 mM GSH, 200 µM electrophile, pH 8, 14 °C[3]
Acrylamide Derivative Afatinib22.5 minNot specified[4]
Acrylamide Derivative Ibrutinib331 minNot specified[4]
Sulfamate Acetamide Methyl sulfamate acetamide> 5 h5 mM GSH, 200 µM electrophile, pH 8, 14 °C[3]
Sulfamate Acetamide Benzyl sulfamate acetamide> 5 h5 mM GSH, 200 µM electrophile, pH 8, 14 °C[3]

Note: Direct comparison of half-lives should be made with caution due to variations in experimental conditions between different studies. The data presented here is intended to provide a general sense of the relative reactivity of these electrophile classes.

Detailed Comparison of Weak Electrophiles

This compound

This compound has emerged as a promising weak electrophile for the development of covalent probes and inhibitors.[1] Its reactivity is generally lower than that of acrylamides, which can contribute to enhanced selectivity for the intended protein target.[1] The stereocenter at the α-carbon also offers an opportunity for stereochemically-tuned interactions within the protein binding pocket.

  • Mechanism of Action: 2-Chloropropionamides react with nucleophiles like cysteine via a nucleophilic substitution (SN2) reaction.

  • Advantages: Lower reactivity may lead to improved selectivity and reduced off-target effects. The presence of a stereocenter allows for additional structural optimization.

  • Disadvantages: Less established in drug development compared to acrylamides, with more limited publicly available reactivity data.

  • Applications: A notable application is the development of S-CW3554, a selective inhibitor of protein disulfide isomerase (PDI), which has shown cytotoxic activity in multiple myeloma cells.[1]

Acrylamides

Acrylamides are arguably the most widely used class of weak electrophiles in covalent drug design. Several FDA-approved kinase inhibitors, including ibrutinib, afatinib, and neratinib, feature an acrylamide warhead that targets a cysteine residue in the kinase active site.[1]

  • Mechanism of Action: Acrylamides are Michael acceptors and react with nucleophiles via a conjugate addition reaction.

  • Advantages: Well-established in drug discovery with a proven track record of success. Their reactivity can be tuned through substitution on the acrylamide moiety.

  • Disadvantages: Can be susceptible to reaction with off-target nucleophiles, including glutathione, which can lead to cellular stress.[5]

  • Applications: Widely used in the development of kinase inhibitors for oncology.[1]

Chloroacetamides

Chloroacetamides are another class of haloacetamide electrophiles that have been extensively used in chemical biology and fragment-based screening. They are generally more reactive than acrylamides.[3]

  • Mechanism of Action: Similar to 2-chloropropionamides, chloroacetamides react with nucleophiles via an SN2 mechanism.

  • Advantages: Their higher reactivity can be advantageous for labeling less reactive cysteines or for use in activity-based protein profiling.

  • Disadvantages: The higher reactivity of chloroacetamides increases the risk of off-target modifications and potential toxicity, making them less common in approved drugs.[3]

  • Applications: Frequently employed in the development of chemical probes and as starting points for covalent fragment-based drug discovery.

Sulfamate Acetamides

Sulfamate acetamides are a more recently developed class of electrophiles designed to offer a tunable and potentially more stable alternative to chloroacetamides.[3] They maintain a similar geometry to chloroacetamides, which can be beneficial when modifying existing chloroacetamide-based inhibitors.

  • Mechanism of Action: They react with nucleophiles via a nucleophilic substitution mechanism, with the sulfamate group acting as a leaving group.

  • Advantages: Their reactivity can be tuned by modifying the sulfamate group, and they can exhibit lower reactivity than chloroacetamides, potentially leading to improved selectivity.[3]

  • Disadvantages: As a newer class of electrophiles, their application in drug discovery is less established.

  • Applications: Have been explored as warheads for covalent inhibitors of Bruton's tyrosine kinase (BTK) and Pin1.[3]

Experimental Protocols

Glutathione (GSH) Reactivity Assay

The following is a general protocol for determining the half-life of a weak electrophile in the presence of glutathione. This assay is crucial for quantitatively assessing the intrinsic reactivity of a covalent warhead.

Materials:

  • Test compound (weak electrophile)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS) or other suitable buffer (e.g., Tris)

  • Organic solvent for stock solutions (e.g., DMSO)

  • LC-MS grade water and acetonitrile

  • Internal standard (for LC-MS analysis)

  • Reaction vials

  • Incubator or water bath at 37 °C

  • LC-MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of GSH in the chosen buffer (e.g., 50 mM).

    • Prepare a stock solution of the internal standard in an appropriate solvent.

  • Reaction Setup:

    • In a reaction vial, add the buffer.

    • Add the GSH stock solution to achieve the desired final concentration (e.g., 5 mM).

    • Pre-incubate the GSH solution at 37 °C for a few minutes.

    • Initiate the reaction by adding the test compound stock solution to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting the reaction kinetics.

  • Time-Course Analysis:

    • Immediately after adding the test compound (t=0), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by diluting the aliquot in a solution containing the internal standard in a mixture of water and acetonitrile. The organic solvent will precipitate proteins if present and stop the reaction.

    • Continue to withdraw and quench aliquots at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes). The time points should be chosen based on the expected reactivity of the compound.

    • As a control, run a parallel reaction without GSH to assess the stability of the compound in the buffer.

  • LC-MS Analysis:

    • Analyze the quenched samples by LC-MS.

    • Monitor the disappearance of the parent compound and, if possible, the appearance of the GSH adduct.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the resulting linear fit will be equal to the negative of the pseudo-first-order rate constant (kobs).

    • Calculate the half-life (t½) using the following equation: t½ = 0.693 / kobs.

Visualizing Mechanisms and Workflows

G cluster_0 Covalent Inhibition Mechanism Electrophile Electrophile Non-covalent complex Non-covalent complex Electrophile->Non-covalent complex Reversible Binding (Ki) Nucleophile (Cys) Nucleophile (Cys) Nucleophile (Cys)->Non-covalent complex Covalent Adduct Covalent Adduct Non-covalent complex->Covalent Adduct Irreversible Reaction (kinact)

Caption: General mechanism of targeted covalent inhibition.

G Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis GSH Reactivity Assay GSH Reactivity Assay Compound Synthesis->GSH Reactivity Assay Decision1 Acceptable Reactivity? GSH Reactivity Assay->Decision1 Cellular Potency Assay Cellular Potency Assay Selectivity Profiling Selectivity Profiling Cellular Potency Assay->Selectivity Profiling Decision2 Potent & Selective? Selectivity Profiling->Decision2 In vivo Efficacy In vivo Efficacy End End In vivo Efficacy->End Decision1->Compound Synthesis No (Redesign) Decision1->Cellular Potency Assay Yes Decision2->Compound Synthesis No (Redesign) Decision2->In vivo Efficacy Yes

Caption: A typical workflow for the evaluation of covalent inhibitors.

G PDI Protein Disulfide Isomerase (PDI) Misfolded Proteins Misfolded Proteins PDI->Misfolded Proteins Resolves ER_Stress ER Stress Misfolded Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis S_CW3554 S-CW3554 (this compound-based) S_CW3554->PDI Inhibits

Caption: Inhibition of the PDI pathway by a this compound-based inhibitor.

Conclusion

The selection of a suitable weak electrophile is a critical decision in the design of a targeted covalent inhibitor. While acrylamides are well-established and have a proven track record, emerging electrophiles like this compound and sulfamate acetamides offer promising alternatives with potentially improved selectivity profiles due to their lower intrinsic reactivity. Chloroacetamides, being more reactive, remain valuable tools in chemical biology and for targeting less reactive cysteines. The quantitative assessment of reactivity, typically through a glutathione reactivity assay, is an indispensable tool for guiding the selection and optimization of these warheads. Ultimately, the choice of the electrophile will depend on the specific target, the desired selectivity profile, and a careful balance between reactivity and potential for off-target effects.

References

Assessing the Selectivity of 2-Chloropropionamide Against a Panel of Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the selectivity of 2-Chloropropionamide, a low-reactivity electrophile, against a panel of proteins. This compound serves as a key chemical fragment in the development of targeted covalent inhibitors. Understanding its protein interaction profile is crucial for advancing drug discovery programs and minimizing off-target effects. This document summarizes available experimental data, details relevant experimental protocols, and presents key biological pathways influenced by its known primary target.

Executive Summary

This compound has been identified as a constituent of a selective covalent inhibitor targeting Protein Disulfide Isomerase (PDI), an enzyme crucial for protein folding within the endoplasmic reticulum. While comprehensive data on a broad panel of protein interactions for the standalone this compound molecule is limited in publicly available literature, its chloroacetamide "warhead" provides insights into its potential reactivity profile. Chloroacetamides are known to react with nucleophilic residues on proteins, primarily cysteine. The selectivity of such compounds is therefore a critical aspect of their development as therapeutic agents.

This guide focuses on the known selectivity of a this compound-containing compound for PDI and discusses the potential for off-target interactions based on its chemical class. Furthermore, it provides detailed experimental protocols for researchers to independently assess the selectivity of this compound or its derivatives.

Data Presentation: Quantitative Analysis of a this compound-Containing Inhibitor

A study by Allimuthu and Adams identified S-CW3554, a compound containing the this compound functionality, as a selective inhibitor of Protein Disulfide Isomerase (PDI).[1] While a broad selectivity panel for this compound itself is not available, the data for S-CW3554 provides valuable insights into the potential of this chemical scaffold.

Target Protein Inhibitor Assay Type Metric Value Selectivity Notes
Protein Disulfide Isomerase (PDI)S-CW3554Enzymatic Activity AssayIC50Not explicitly quantified, but shown to selectively label and inhibit PDI activity.Selectively labels PDI in cells.[1]
Other Cellular ProteinsS-CW3554Proteomic ProfilingLabelingMany other library members did not appear to label other proteins in cells.[1]The this compound functionality is noted for its lower reactivity compared to typical acrylamide electrophiles.[1]

Note: The provided data is for a compound containing this compound, not the isolated molecule itself. The selectivity of this compound alone may differ.

Experimental Protocols

To assess the selectivity of this compound or novel compounds incorporating this moiety, a multi-pronged approach employing various biochemical and cell-based assays is recommended.

Protein Disulfide Isomerase (PDI) Reductase Activity Assay

This assay is used to confirm the inhibition of PDI, the known target of a this compound-containing compound.

Principle: PDI catalyzes the reduction of insulin, leading to its aggregation, which can be measured as an increase in turbidity. An inhibitor of PDI will prevent this increase in turbidity.

Materials:

  • Purified PDI enzyme

  • Insulin solution (1 mg/mL in 50 mM Tris-HCl, pH 7.5)

  • Dithiothreitol (DTT)

  • 100 mM Sodium Phosphate Buffer, pH 7.0

  • This compound or test compound

  • Spectrophotometer

Procedure:

  • Prepare a reaction cocktail containing Sodium Phosphate Buffer, EDTA, and insulin.

  • Add the PDI enzyme to the reaction cocktail.

  • To initiate the reaction, add DTT.

  • Immediately measure the absorbance at 650 nm at regular intervals (e.g., every 5 minutes) at 25°C.

  • To test for inhibition, pre-incubate the PDI enzyme with this compound or the test compound for a specified time before adding DTT.

  • A control reaction without the inhibitor should be run in parallel.

  • The rate of increase in turbidity is proportional to PDI activity. A decrease in this rate in the presence of the test compound indicates inhibition.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique to assess the selectivity of a covalent inhibitor across a whole proteome or a specific protein family.

Principle: A complex protein sample (e.g., cell lysate) is pre-incubated with the test inhibitor (this compound). Subsequently, a broad-spectrum activity-based probe (ABP) that covalently labels the active sites of a class of enzymes is added. If the test inhibitor binds to a target protein, it will block the binding of the ABP. The protein-probe complexes can then be detected and quantified, typically by in-gel fluorescence or mass spectrometry, to identify the targets of the inhibitor.

a) In-Gel Fluorescence Competitive ABPP

Materials:

  • Cell or tissue lysate

  • This compound or test compound

  • Fluorescently-tagged activity-based probe (e.g., TAMRA-FP for serine hydrolases)

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Prepare a cell or tissue lysate and determine the protein concentration.

  • Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound or the test compound (and a vehicle control, e.g., DMSO) for a defined period.

  • Probe Labeling: Add the fluorescent ABP to each sample and incubate to allow for covalent labeling of accessible enzyme active sites.

  • SDS-PAGE: Quench the labeling reaction and separate the proteins by SDS-PAGE.

  • Fluorescence Scanning: Visualize the labeled proteins using a fluorescence gel scanner. A decrease in the fluorescence intensity of a protein band in the inhibitor-treated lanes compared to the control indicates that the inhibitor has bound to that protein.

b) Mass Spectrometry-Based Competitive ABPP

Materials:

  • Cell or tissue lysate

  • This compound or test compound

  • Biotin-tagged activity-based probe

  • Streptavidin beads

  • Trypsin

  • LC-MS/MS instrument

Procedure:

  • Proteome Preparation and Inhibition: Follow steps 1 and 2 from the in-gel fluorescence protocol.

  • Probe Labeling: Add a biotinylated ABP to label the target proteins.

  • Enrichment: Use streptavidin beads to enrich the probe-labeled proteins.

  • On-Bead Digestion: Digest the enriched proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were labeled by the probe.

  • Data Analysis: A decrease in the abundance of peptides from a specific protein in the inhibitor-treated sample compared to the control identifies it as a target of the inhibitor.

Signaling Pathways and Biological Relationships

Inhibition of PDI by compounds like those containing this compound can have significant downstream cellular effects. PDI is a key player in the endoplasmic reticulum (ER) stress response, also known as the Unfolded Protein Response (UPR).[2]

PDI_Inhibition_Pathway Chloropropionamide This compound (as part of an inhibitor) PDI PDI Chloropropionamide->PDI inhibits Apoptosis Apoptosis CellSurvival Cell Survival UPR_Sensors UPR_Sensors UPR_Sensors->Apoptosis prolonged stress leads to UPR_Sensors->CellSurvival adaptive response MisfoldedProteins MisfoldedProteins

Experimental Workflow for Selectivity Profiling

The following diagram illustrates a comprehensive workflow for assessing the selectivity of this compound.

Selectivity_Workflow PDI_Inhibition PDI_Inhibition Competitive_ABPP Competitive_ABPP PDI_Inhibition->Competitive_ABPP proceed to selectivity profiling

Conclusion

This compound represents a valuable electrophilic fragment for the design of covalent inhibitors, with a demonstrated potential for selective targeting of Protein Disulfide Isomerase. However, a comprehensive understanding of its selectivity across the entire proteome is essential for the development of safe and effective therapeutics. The experimental strategies outlined in this guide, particularly competitive activity-based protein profiling, provide a robust framework for researchers to thoroughly characterize the on- and off-target interactions of this compound and its derivatives. Such rigorous assessment is a critical step in the journey from a promising chemical scaffold to a viable drug candidate.

References

A Comparative Guide to Characterizing the Binding Affinity of 2-Chloropropionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloropropionamide is a weakly reactive electrophile that has garnered interest in drug discovery as a potential covalent inhibitor.[1][2][3] Covalent inhibitors form a permanent bond with their target protein, which can lead to prolonged therapeutic effects. Characterizing the binding of such compounds requires a multi-faceted approach to understand both the initial non-covalent recognition and the subsequent irreversible covalent modification. This guide provides a comparative overview of key biophysical techniques—Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Mass Spectrometry (MS)—that can be employed to elucidate the binding characteristics of this compound and its derivatives.

While no specific studies utilizing Isothermal Titration Calorimetry (ITC) for this compound have been published, this guide will explore how ITC can be applied, and compare its utility with alternative methods that are well-suited for the analysis of covalent inhibitors.

The Two-Step Nature of Covalent Inhibition

The interaction of a covalent inhibitor like this compound with its target protein typically proceeds in two steps:

  • Reversible Binding: The inhibitor first binds non-covalently to the target protein's active or allosteric site. This initial interaction is characterized by an equilibrium dissociation constant (K_i).

  • Irreversible Covalent Bond Formation: Following the initial binding, a reactive group on the inhibitor (the "warhead") forms a covalent bond with a nearby nucleophilic amino acid residue on the protein (e.g., cysteine). This step is characterized by a rate of inactivation (k_inact).

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} caption { font-family: "Arial"; font-size: "12px"; fill: "#202124"; text-anchor: "middle"; x: "50%"; y: "95%"; } Two-step binding mechanism of a covalent inhibitor.

Comparison of Key Biophysical Techniques

A comprehensive understanding of a covalent inhibitor's binding properties often requires the use of multiple biophysical techniques. The table below summarizes the capabilities of ITC, SPR, and MS in this context.

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Mass Spectrometry (MS)
Primary Information ΔH, K_d, ΔS, Stoichiometry (n)k_on, k_off, K_dCovalent modification, k_inact
Suitability for Covalent Inhibitors Can determine thermodynamics of the initial non-covalent interaction (K_i). Not ideal for the covalent step.Excellent for measuring both K_i and k_inact in real-time.[4]Confirms covalent bond formation and can determine k_inact.[5][6]
Sample Requirements High concentration and volume (µM to mM).Lower concentration and volume (nM to µM). Requires protein immobilization.Low concentration (nM to µM).
Throughput Low to medium.Medium to high.High.
Labeling Requirements Label-free.Label-free.Label-free.
Advantages Provides a complete thermodynamic profile of the initial binding event in solution.[7]Real-time kinetic data for both binding steps. High sensitivity.[4]Directly confirms covalent modification. High specificity and throughput.[5]
Disadvantages Heat signal from covalent reaction can interfere with analysis of the initial binding.Protein immobilization may affect its conformation and binding. Non-specific binding can be an issue.Does not directly measure the initial non-covalent binding affinity (K_i).

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[7] For a covalent inhibitor, ITC is best used to characterize the initial, reversible binding step.

Objective: To determine the dissociation constant (K_d, as an approximation of K_i), enthalpy (ΔH), and stoichiometry (n) of the initial non-covalent binding of this compound to a target protein.

Methodology:

  • Sample Preparation:

    • Dialyze the target protein and dissolve the this compound compound in the same buffer to minimize buffer mismatch effects. A common buffer is phosphate-buffered saline (PBS) or HEPES.

    • Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.

    • The protein concentration in the sample cell is typically 10-50 µM, and the ligand concentration in the syringe is 10-20 times higher than the protein concentration.

  • Instrumentation and Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Acquisition:

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution.

    • The heat change after each injection is measured.

  • Data Analysis:

    • Subtract the heat of dilution from the raw data.

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine K_d, ΔH, and n.

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[8]

Objective: To determine the initial binding affinity (K_i) and the rate of covalent modification (k_inact) of this compound.

Methodology:

  • Sensor Chip Preparation:

    • Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using a suitable coupling chemistry (e.g., amine coupling).

    • A reference channel should be prepared by performing the coupling chemistry without the protein to subtract non-specific binding.

  • Binding Analysis:

    • Flow a series of concentrations of this compound over the sensor chip surface.

    • The association phase measures the initial non-covalent binding and the start of the covalent reaction.

    • The dissociation phase, where buffer is flowed over the chip, will show a slow or no dissociation for a covalent inhibitor.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the sensorgrams to a two-state reaction model to determine K_i and k_inact.

Mass Spectrometry (MS)

Intact protein mass spectrometry can be used to confirm the formation of a covalent bond and to measure the rate of this reaction.

Objective: To confirm the covalent binding of this compound to the target protein and determine the inactivation rate (k_inact).

Methodology:

  • Reaction Setup:

    • Incubate the target protein with this compound at various time points.

    • The reaction should be performed at a constant temperature.

  • Sample Preparation for MS:

    • At each time point, quench the reaction (e.g., by adding a denaturing agent or by rapid dilution).

    • Desalt the protein-ligand complex using a suitable method (e.g., C4 ZipTip).

  • MS Analysis:

    • Analyze the samples using an electrospray ionization mass spectrometer (ESI-MS).

    • The mass of the unmodified protein and the covalently modified protein (protein-ligand adduct) will be detected.

  • Data Analysis:

    • Determine the relative abundance of the unmodified and modified protein at each time point.

    • Plot the percentage of modified protein against time and fit the data to a pseudo-first-order kinetic model to calculate k_inact.

Workflow for Characterizing a Covalent Inhibitor

The characterization of a covalent inhibitor like this compound is best approached using a combination of techniques to build a complete picture of its binding mechanism.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#5F6368"];

} caption { font-family: "Arial"; font-size: "12px"; fill: "#202124"; text-anchor: "middle"; x: "50%"; y: "95%"; } General workflow for covalent inhibitor characterization.

References

Confirming 2-Chloropropionamide Adduct Formation: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming the covalent binding of a molecule to its protein target is a critical step in establishing its mechanism of action. 2-Chloropropionamide, a known low-reactivity electrophile, is utilized in the development of irreversible small-molecule probes.[1][2] This guide provides a comprehensive comparison of mass spectrometry-based approaches and other analytical techniques for the confirmation of this compound adduct formation, complete with experimental protocols and data visualization to aid in methodological selection and implementation.

Comparison of Analytical Techniques for Covalent Adduct Detection

Mass spectrometry (MS) is a cornerstone technique for identifying covalent adducts due to its high sensitivity, accuracy, and ability to provide detailed structural information.[3][4] However, other methods such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy also offer valuable insights. The choice of technique depends on the specific experimental question, available resources, and the nature of the protein-adduct complex.

Technique Information Provided Sensitivity Throughput Sample Requirements Key Limitations
Mass Spectrometry (Top-Down) Confirms adduct formation on intact protein, stoichiometry of binding.[5][6]High (pmol to fmol)HighPurified proteinDoes not identify the specific modification site.[5]
Mass Spectrometry (Bottom-Up) Identifies the specific peptide and amino acid residue modified by the adduct.[5]Very High (fmol to amol)Medium to HighPurified protein or complex mixtures (cell lysates)Requires proteolytic digestion, which can introduce variability.
X-ray Crystallography Provides a high-resolution 3D structure of the protein-adduct complex, confirming the binding site and conformational changes.LowLowHigh-quality protein crystalsTechnically challenging and may not be feasible for all proteins.
NMR Spectroscopy Can identify the modified amino acid and provide information on the local chemical environment and protein dynamics upon adduct formation.[7]LowLowIsotopically labeled protein, high sample concentrationLimited to smaller proteins, requires specialized expertise.
Activity-Based Protein Profiling (ABPP) Identifies protein targets of a covalent probe in complex biological systems.[7]HighMediumRequires a tagged version of the covalent modifier.Indirect detection method.

Mass Spectrometry Workflow for this compound Adduct Analysis

A typical workflow for the analysis of this compound adducts using a bottom-up mass spectrometry approach involves several key stages, from sample preparation to data analysis.

Mass_Spectrometry_Workflow Workflow for this compound Adduct Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis A Incubate Target Protein with this compound B Denaturation, Reduction, and Alkylation A->B C Proteolytic Digestion (e.g., Trypsin) B->C D LC-MS/MS Analysis C->D E Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) D->E F Database Search with Variable Modification E->F G Manual Spectra Validation F->G H Site Localization and Quantification G->H NF_kB_Signaling_Pathway Hypothetical Inhibition of the Canonical NF-κB Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Inhibits IkBa_p P-IκBα Nucleus Nucleus p65_p50->Nucleus Translocates Proteasome Proteasome IkBa_p->Proteasome Degradation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces Inhibitor This compound Inhibitor Inhibitor->IKK_complex Forms Adduct (Inhibits)

References

Safety Operating Guide

Proper Disposal of 2-Chloropropionamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 2-Chloropropionamide. This guide provides essential safety information and a step-by-step procedure for its disposal, designed for researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful handling due to its potential hazards. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper disposal protocols is crucial to mitigate risks and ensure a safe laboratory environment.

Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[2][3][4] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4]

Quantitative Data Summary

For safe handling and storage, it is important to be aware of the physical and chemical properties of this compound.

PropertyValueSource
Molecular FormulaC₃H₆ClNO[1]
Molecular Weight107.54 g/mol [1]
Melting Point77-81 °C
Hazard ClassificationsSkin Irritant 2, Eye Irritant 2, STOT SE 3[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed in accordance with federal, state, and local regulations for hazardous waste.[5][6] Do not dispose of this chemical down the drain or in regular trash.[7]

Experimental Protocol for Waste Collection:

  • Container Selection: Collect waste this compound and any contaminated materials in a designated, sturdy, and leak-proof container.[7] The container should be compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable for organic waste.[8]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name, "this compound."[7] The label should also indicate the major constituents and their approximate concentrations.

  • Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents and bases.[4]

  • Storage: Keep the waste container tightly sealed and store it in a designated, well-ventilated, and cool, dry area away from heat and sources of ignition.[3][4] Secondary containment should be used to prevent spills.[7]

  • Empty Containers: Thoroughly rinse empty containers of this compound. The first rinseate must be collected and disposed of as hazardous waste.[7] Subsequent rinses with water can be disposed of down the sanitary sewer, provided local regulations permit. After rinsing and air-drying, deface the original label and dispose of the container as non-hazardous solid waste.[7]

  • Spill Management: In the event of a spill, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the substance.[4] Collect the absorbed material into a suitable container for disposal as hazardous waste.

  • Waste Pickup: Arrange for the collection of the hazardous waste container by a licensed environmental health and safety (EHS) service.[7] Do not allow the waste to accumulate for extended periods.

Disposal Workflow Diagram

The following diagram outlines the logical flow for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood select_container Select a Labeled, Leak-Proof Hazardous Waste Container fume_hood->select_container transfer_waste Transfer Waste into Container select_container->transfer_waste decision_spill Spill Occurred? transfer_waste->decision_spill clean_spill Clean Spill with Inert Absorbent and Collect as Hazardous Waste decision_spill->clean_spill Yes seal_container Securely Seal the Container decision_spill->seal_container No clean_spill->seal_container store_container Store in a Designated, Ventilated, and Segregated Area seal_container->store_container request_pickup Request Pickup by EHS store_container->request_pickup end End: Waste Disposed request_pickup->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling 2-Chloropropionamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous chemicals like 2-Chloropropionamide. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure and efficient research environment.

Hazard Summary: this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure risks.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the recommended equipment, specifications, and rationale for use.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust be chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. These provide a seal around the eyes to protect against splashes and dust.
Face ShieldShould be worn in conjunction with safety goggles, particularly when there is a significant risk of splashing. It provides an additional layer of protection for the entire face.
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended. Due to the lack of specific breakthrough time data for this compound, it is crucial to consult the glove manufacturer's chemical resistance guide. Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if contaminated. For incidental contact, disposable nitrile gloves are often suitable. For extended contact or immersion, heavier-duty gloves are necessary.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect the skin and personal clothing from minor spills and contamination. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection NIOSH-Approved RespiratorA respirator with an organic vapor/acid gas cartridge is recommended, especially when handling the powder outside of a certified chemical fume hood or if dust generation is likely. Ensure the respirator is properly fitted and that you have been trained in its use.
Experimental Protocol: Weighing and Dissolving this compound

This protocol outlines the step-by-step procedure for safely weighing and dissolving solid this compound in a laboratory setting.

Materials:

  • This compound

  • Appropriate solvent

  • Weighing paper or boat

  • Spatula

  • Beaker or flask for dissolving

  • Stir bar and stir plate (if necessary)

  • Volumetric flask (for preparing a solution of known concentration)

  • Wash bottle with solvent

Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary materials and place them inside the fume hood.

    • Don all required PPE as specified in the table above.

  • Weighing:

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Carefully transfer the desired amount of this compound from its container to the weighing boat using a clean spatula.

    • Record the exact mass of the solid.

  • Dissolving:

    • Carefully transfer the weighed solid into the designated beaker or flask.

    • Using a wash bottle with the appropriate solvent, rinse any residual solid from the weighing boat into the beaker or flask.

    • Add the desired volume of solvent to the beaker or flask.

    • If necessary, place a stir bar in the beaker or flask and place it on a stir plate to facilitate dissolution. Gentle heating may be applied if the solvent is not volatile and the process is well-contained.

  • Preparing a Volumetric Solution (if applicable):

    • Once the solid is fully dissolved, carefully transfer the solution to a volumetric flask of the desired volume.

    • Rinse the beaker or flask with a small amount of the solvent and transfer the rinsate to the volumetric flask. Repeat this step 2-3 times to ensure all the solute is transferred.

    • Carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Post-Procedure:

    • Clean all non-disposable equipment thoroughly.

    • Dispose of all contaminated disposable materials in the designated halogenated organic waste container.

    • Wipe down the work area within the fume hood.

    • Properly remove and dispose of your gloves.

    • Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Store the chemical in a tightly sealed, compatible container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.

Spill Management:

  • In case of a small spill, wear appropriate PPE, and cover the spill with an inert absorbent material.

  • Carefully sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: this compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, gloves, absorbent materials) should be placed in a designated, clearly labeled "Halogenated Organic Solid Waste" container.

    • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled "Halogenated Organic Liquid Waste" container.

    • Never mix halogenated waste with non-halogenated waste streams.[2][3]

  • Container Labeling:

    • All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[3]

    • The label must clearly identify the contents, including the full chemical name "this compound" and any other components, along with their approximate concentrations.

  • Waste Storage:

    • Waste containers must be kept tightly sealed except when adding waste.[2][3]

    • Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • The primary method for the disposal of chlorinated organic residues is high-temperature incineration in a licensed facility.[1]

Emergency Procedures

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove any contaminated clothing while continuing to flush.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

Inhalation:

  • Move the affected person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Visual Workflow Diagrams

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Gather All Necessary Materials prep1->prep2 prep3 Don Required PPE prep2->prep3 weigh Weigh this compound prep3->weigh dissolve Dissolve in Solvent weigh->dissolve clean Clean Equipment dissolve->clean dispose_waste Dispose of Contaminated Waste clean->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling this compound.

DisposalPlan Disposal Plan for this compound Waste cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage & Labeling cluster_disposal Final Disposal gen_solid Contaminated Solids (Gloves, Paper) collect_solid Collect in 'Halogenated Solid Waste' Container gen_solid->collect_solid gen_liquid Contaminated Liquids (Solutions) collect_liquid Collect in 'Halogenated Liquid Waste' Container gen_liquid->collect_liquid label_waste Label with Hazardous Waste Tag collect_solid->label_waste collect_liquid->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration

Caption: Disposal plan for this compound waste.

References

×

Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.